molecular formula C6H8N2O3 B2988810 3-Hydroxy-2-(1-imidazolyl)propanoic Acid CAS No. 1314899-50-7

3-Hydroxy-2-(1-imidazolyl)propanoic Acid

Cat. No.: B2988810
CAS No.: 1314899-50-7
M. Wt: 156.141
InChI Key: COVAWTFHNHDTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characteristics: 3-Hydroxy-2-(1-imidazolyl)propanoic Acid ( 1314899-50-7) is a high-purity chemical compound supplied for laboratory research use. This compound features a molecular formula of C 6 H 8 N 2 O 3 and a molecular weight of 156.14 g/mol . Its structure, which incorporates both hydroxy and imidazole functional groups, makes it a valuable intermediate in organic synthesis and pharmaceutical development . Research Applications and Value: This compound serves as a key building block in medicinal chemistry, particularly in the synthesis of more complex molecules. The imidazole ring is a privileged structure in pharmacology, often found in molecules that interact with enzymes and receptors . Furthermore, research into structurally related imidazole-propionate compounds has revealed significant biological activities. For instance, the metabolite imidazole propionate, which shares a similar core structure, has been the subject of metabolic studies. Research indicates that such microbiota-produced metabolites can impair insulin signaling via the mTORC1 pathway and are associated with conditions like type 2 diabetes and gut inflammation . This suggests potential research applications for this compound in the fields of metabolic disease research and microbiome studies. Product Specifications & Safety: This product is characterized by a high purity level of 95% or greater . Researchers should note the following safety information: the compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment, should be followed in a controlled laboratory setting. Regulatory Compliance: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling, storage, and disposal of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-imidazol-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-3-5(6(10)11)8-2-1-7-4-8/h1-2,4-5,9H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVAWTFHNHDTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid natural occurrence

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, more commonly known as L-β-imidazolelactic acid, is a naturally occurring alpha-hydroxy acid. It is a significant metabolite derived from the essential amino acid L-histidine.[1][2] This compound is found across various biological systems, from microorganisms to mammals, and its presence in biological fluids can be indicative of specific metabolic states or conditions.[1][3] This guide provides a comprehensive overview of its biosynthesis, distribution in nature, physiological relevance, and the analytical methodologies employed for its detection and quantification, tailored for researchers and professionals in drug development and life sciences.

Section 1: Biosynthesis and Metabolic Pathway

The primary route for the formation of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid is through the catabolism of L-histidine. This metabolic conversion is a two-step process that occurs in both mammalian systems and various microorganisms, including gut microbiota.[1]

Step 1: Transamination of L-Histidine The pathway begins with the transamination of L-histidine, where the alpha-amino group is removed. This reaction is catalyzed by a histidine transaminase, yielding imidazole-pyruvate.

Step 2: Reduction of Imidazole-Pyruvate Subsequently, imidazole-pyruvate is reduced to (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid. This reduction is carried out by an oxidoreductase enzyme, often utilizing NAD(P)H as a cofactor.

Interestingly, this pathway is reversible in certain microorganisms. Some bacteria, such as specific strains of Pseudomonas, can utilize imidazolelactic acid as a sole source of carbon and energy by converting it back to imidazole-pyruvate and then to L-histidine.[1] The activity of imidazole-lactate-NADP oxidoreductase has been demonstrated in cell-free extracts of these organisms.[1]

Biosynthesis of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid histidine L-Histidine pyruvate Imidazole-pyruvate histidine->pyruvate Histidine Transaminase lactic_acid (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid pyruvate->lactic_acid Imidazole-lactate-NADP Oxidoreductase

Caption: Biosynthetic pathway from L-Histidine.

Section 2: Natural Distribution and Occurrence

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid has been identified in a diverse range of organisms, highlighting its role as a conserved metabolite.

Mammalian Systems

In mammals, this compound is a normal constituent of urine, arising from histidine metabolism.[1][3] Its excretion can be influenced by dietary histidine intake and certain physiological states.[3]

  • Pregnancy: Urinary levels of imidazolelactic acid have been observed to increase significantly during pregnancy.[3]

  • Disease States: Elevated urinary excretion is associated with the rare genetic disorder histidinemia, which is caused by a deficiency of the enzyme histidase.[4] It has also been suggested as a potential indicator for deficiencies in folic acid and vitamin B12.[3]

  • Tissue Distribution: The Human Metabolome Database (HMDB) indicates its presence in tissues such as the placenta and prostate, and within the cytoplasm at a cellular level.[5]

Microorganisms

Microorganisms, particularly those in the gut, play a crucial role in histidine metabolism and the production of its derivatives.

  • Escherichia coli : Imidazolelactic acid is a known metabolite of E. coli.[2][5]

  • Pseudomonas : Certain non-fluorescent Pseudomonads can utilize imidazolelactic acid for growth.[1]

  • Bifidobacterium breve : Metabolomic analysis of co-cultures has identified imidazolelactic acid as one of the metabolites produced, alongside other aromatic lactic acids.[6]

Other Organisms

The compound's presence is not limited to mammals and microbes. It has also been reported in:

  • Plants: Phaseolus vulgaris (common bean) and Vitis vinifera (grape).[2][7]

  • Insects: Drosophila melanogaster (fruit fly).[2]

  • Marine Life: Hippospongia communis (marine sponge).[7]

  • Fungi: Saccharomyces cerevisiae.[2]

Table 1: Summary of Natural Occurrence
KingdomOrganism/SystemLocation/ContextReference(s)
Animalia Mammals (Humans)Urine, Placenta, Prostate[1][3][5]
Drosophila melanogasterWhole organism[2]
Hippospongia communisWhole organism[7]
Plantae Phaseolus vulgarisTissues[7]
Vitis viniferaTissues[2]
Fungi Saccharomyces cerevisiaeCells[2]
Bacteria Escherichia coliCells/Metabolome[2][5]
Pseudomonas sp.Cells/Metabolome[1]
Bifidobacterium breveCell co-culture[6]

Section 3: Physiological Significance and Biological Activity

While extensive research has focused on other histidine metabolites like histamine and imidazole propionic acid, studies on L-β-imidazolelactic acid are less common. However, existing evidence points to its involvement in metabolic regulation and oxidative stress.

One study investigated its effect on oxidative stress parameters in the cerebral cortex of young rats.[4] The results suggested a dual role: at high concentrations (5-10 mM), it exhibited antioxidant effects by reducing chemiluminescence, whereas at lower concentrations (0.5-1 mM), it appeared to have a pro-oxidant effect.[4] This concentration-dependent activity underscores the complexity of its physiological function and warrants further investigation.

It is critical to distinguish (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid from imidazole propionic acid (ImP), another gut microbiota-derived metabolite of histidine. ImP has been more extensively studied and linked to impaired insulin signaling and an increased risk of type 2 diabetes and cardiovascular disease.[8][9][10] While both are products of histidine metabolism, their biosynthetic pathways and physiological impacts differ significantly.

Section 4: Analytical Methodologies

The accurate detection and quantification of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid in complex biological matrices are essential for understanding its metabolic role. The primary analytical techniques employed are chromatography-based methods coupled with mass spectrometry.

Analytical Workflow sample Biological Sample (e.g., Urine, Plasma, Tissue) prep Sample Preparation (Protein Precipitation, SPE) sample->prep analysis LC-MS/MS Analysis (Separation & Detection) prep->analysis data Data Processing (Quantification & Identification) analysis->data

Caption: General workflow for analyzing imidazolelactic acid.

Experimental Protocol: Quantification in Urine using LC-MS/MS

This protocol provides a generalized, self-validating methodology for the quantification of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid. The use of a stable isotope-labeled internal standard is crucial for ensuring accuracy by correcting for matrix effects and variations in instrument response.

1. Materials and Reagents:

  • (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid analytical standard

  • Isotopically labeled internal standard (e.g., ¹³C₃-¹⁵N₂-L-β-imidazolelactic acid)

  • LC-MS grade water, acetonitrile, and formic acid

  • Urine samples (stored at -80°C)

2. Preparation of Standards and Internal Standard Solution:

  • Prepare a 1 mg/mL stock solution of the analytical standard in water.

  • Perform serial dilutions to create calibration standards ranging from 1 nM to 50 µM.

  • Prepare a working internal standard (IS) solution at 1 µM in 50:50 acetonitrile:water.

3. Sample Preparation:

  • Thaw urine samples on ice.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.

  • In a 1.5 mL microcentrifuge tube, combine:

    • 50 µL of urine supernatant

    • 100 µL of the IS working solution (this high volume of organic solvent also serves to precipitate proteins).

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

  • HPLC System: A UHPLC system capable of binary gradients.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 98% B

    • 5-7 min: Hold at 98% B

    • 7.1-9 min: Return to 2% B (re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined by direct infusion of the standards.

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

  • Apply a linear regression model to the calibration curve.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid is a conserved metabolite of L-histidine with a broad natural occurrence. Its biosynthesis is well-understood, and its presence in mammals, microorganisms, and other life forms points to a fundamental role in amino acid metabolism. While its physiological functions are still being fully elucidated, preliminary evidence suggests a role in modulating oxidative stress. Further research is needed to explore its potential as a biomarker for metabolic diseases and to fully understand its biological activities, distinguishing its effects from those of other related histidine metabolites. The robust analytical methods now available will be instrumental in advancing our knowledge of this intriguing molecule.

References

The Biological Activity of Imidazole-Containing Amino Acid Analogues: From Mechanistic Insights to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Preamble: The Imidazole Ring as a Privileged Scaffold in Bioactive Design

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of biological chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity for protonation and metal chelation are fundamental to its role in nature.[1][3][4] The most prominent example is the amino acid L-histidine, where the imidazole side chain is crucial for the structure and function of countless proteins and enzymes, participating in catalytic triads, metal ion coordination in metalloproteins like hemoglobin, and physiological pH buffering.[4][5]

When this versatile imidazole moiety is incorporated into synthetic amino acid analogues, it creates a class of compounds with immense therapeutic potential.[5][6] These analogues leverage the inherent bio-compatibility of the amino acid backbone while using the imidazole ring as a pharmacophore to interact with a wide array of biological targets. This guide provides a technical exploration of the diverse biological activities of these analogues, delving into their mechanisms of action, therapeutic applications, and the key experimental workflows used to validate their function. The focus is not merely on what these compounds do, but on the causality—why specific structural modifications lead to potent and selective biological outcomes.

Part 1: Core Mechanisms of Biological Activity

The therapeutic potential of imidazole-containing amino acid analogues stems from their ability to interact with specific biological targets. The rationale behind their design often involves mimicking a natural substrate, such as histidine or arginine, to gain entry into an active site, where the unique properties of the modified imidazole ring can then exert an inhibitory or modulatory effect.

Targeted Enzyme Inhibition

A primary mechanism of action for these analogues is the inhibition of key enzymes involved in disease pathology. The imidazole ring can act as a heme ligand, a metal ion coordinator, or a competitive binder at substrate-recognition sites.[7][8]

  • Nitric Oxide Synthase (NOS) Inhibition: Imidazole itself is a known heme-site inhibitor of NOS.[8] By designing analogues that combine the imidazole pharmacophore with an amino acid structure, it is possible to create potent inhibitors that interact with both the heme and the L-arginine substrate binding sites of the enzyme.[7] The structure-activity relationship is critically dependent on the length of the carbon linker between the imidazole and amino acid moieties, which dictates the optimal positioning within the enzyme's active site.[7] This has led to the development of analogues that are potent and selective inhibitors for neuronal NOS (nNOS) and inducible NOS (iNOS) over endothelial NOS (eNOS), a crucial feature for therapeutic targeting.[7]

  • Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer. Imidazole-based compounds have been successfully developed as kinase inhibitors, targeting key players in oncogenic signaling pathways such as EGFR, VEGFR-2, and CDK2.[2][9][10] The imidazole scaffold serves as a versatile backbone for creating molecules that can fit into the ATP-binding pocket of these enzymes, disrupting their phosphotransferase activity and halting downstream proliferation signals.[2]

  • N-myristoyltransferase (NMT) Modulation: Human NMT is an essential enzyme that attaches a myristate group to the N-terminal glycine of many proteins involved in signaling and cellular structure. Interestingly, while L-histidine activates hNMT, its structural analogues like L-histidinol and histamine act as noncompetitive inhibitors, suggesting they bind to a common regulatory site on the enzyme.[11] This highlights how subtle modifications to the histidine structure can flip its biological effect from activation to inhibition.

Antimicrobial and Antiviral Activity

The imidazole core is present in numerous established antifungal and antiprotozoal drugs.[4][12] Amino acid analogues containing this moiety exhibit a broad spectrum of antimicrobial activities through various mechanisms.

  • Antibacterial Action: The antibacterial activity of imidazole and imidazolium salts derived from amino acids like L-valine and L-phenylalanine is highly dependent on their lipophilicity.[13][14] By tuning the hydrophobic substituents on the molecule, researchers can optimize its ability to disrupt bacterial membranes, leading to bactericidal effects against both Gram-positive and Gram-negative strains.[12][13][14] Other imidazole derivatives have been shown to act as inhibitors of bacterial protein synthesis, representing a different and highly valuable mechanism of action.[15] Conjugating antimicrobial peptides (AMPs) with imidazolium cations has been shown to produce synergistic effects, even against drug-resistant bacteria.[16][17]

  • Antimalarial Effects: The malaria parasite Plasmodium falciparum synthesizes several histidine-rich proteins. This unique feature makes it vulnerable to histidine analogues that can interfere with protein synthesis.[18] Studies have shown that analogues such as 2-F-L-Histidine can effectively inhibit parasite growth by disrupting this process, presenting a targeted chemotherapeutic strategy.[18]

  • Antiviral Potential: Imidazole derivatives have demonstrated inhibitory action against a range of viruses. For instance, specific imidazole thioacetanilide derivatives have shown potent inhibition of HIV-1, while other dicarboxamide derivatives can inhibit the replication of Dengue virus (DENV) and yellow fever virus (YFV).[19]

Anticancer Mechanisms

Beyond kinase inhibition, imidazole-containing amino acid analogues employ a diverse set of mechanisms to achieve anticancer activity.

  • Induction of Oxidative Stress and Apoptosis: A novel anticancer strategy involves "prooxidant augmented therapy," where a molecule is designed to both inhibit a cell's natural antioxidant enzymes and generate reactive oxygen species (ROS).[20] Imidazole derivatives have been synthesized to incorporate an α,β-unsaturated ketone moiety (to inhibit thioredoxin reductase) and a prooxidant side chain. This dual-action design leads to a significant intracellular accumulation of ROS, pushing cancer cells into apoptosis and necrosis.[20]

  • Broad-Spectrum Cytotoxicity: A wide range of imidazole and fused imidazole derivatives have demonstrated potent cytotoxic and antiproliferative activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549).[9][21][22]

Part 2: Data Summary & Quantitative Insights

To provide a clear comparative overview, the following table summarizes the biological activity of selected imidazole-containing analogues reported in the literature. The choice of assay and cell line is critical for interpreting these results; for instance, activity against a specific kinase provides more mechanistic insight than general cytotoxicity against a cell line.

Compound Class/DerivativeTarget/Assay SystemReported Activity (IC₅₀ / MIC)Reference
Imidazole-amino acid homologues (1b, 1d)Nitric Oxide Synthase (nNOS, iNOS)Potent and selective inhibition[7]
Benzimidazole-pyrazole derivatives (37, 38)EGFR Kinase / A549 lung cancer cellsIC₅₀ = 0.97 µM (EGFR), 2.2 µM (A549)[9]
Imidazole pyrimidine derivative (3j)Cyclin-Dependent Kinase 2 (CDK2)IC₅₀ = 1.3 µM[10]
Imidazo[4,5-b]pyrazine-2,5-dione derivative (5a)HCT-116 colorectal cancer cellsIC₅₀ = 4.91 µM[21]
Imidazole-1,2,4-oxadiazole hybrid (1)MCF-7 breast cancer cellsIC₅₀ = 3.02 µM[22]
Imidazole derivative with pro-oxidant side chain (4e)HepG2 hepatocellular carcinoma cellsAverage IC₅₀ = 2.2 µM; 4-fold apoptosis[20]
Imidazolium salt from L-valine/L-phenylalanine (1a-1b)Bacillus subtilis (Gram-positive bacteria)MBC = 16 µg/mL[13]
2-F-L-HistidinePlasmodium falciparum growth inhibitionInhibition at 0.125 mM[18]

Part 3: Experimental Workflows for Activity Assessment

The validation of biological activity requires robust and reproducible experimental protocols. As a self-validating system, each protocol must include appropriate positive and negative controls to ensure the integrity of the results. Below are detailed methodologies for key assays.

Workflow for Anticancer Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay

The SRB assay is a reliable method for determining cell density based on the measurement of cellular protein content, making it ideal for screening the cytotoxic effects of compounds on adherent cancer cell lines.[20]

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7, HCT-116) in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the imidazole-containing amino acid analogue. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).

  • Cell Fixation: Gently discard the medium and fix the adherent cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 60 minutes at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

  • Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.

  • Wash and Solubilize: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 10 mM TRIS base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

SRB_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_incubate Days 2-5: Incubation cluster_process Day 5: Processing & Reading cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate incubate24 2. Incubate 24h (Allow Attachment) seed->incubate24 treat 3. Add Serial Dilutions of Test Compounds incubate72 4. Incubate 48-72h treat->incubate72 fix 5. Fix Cells (10% TCA) incubate72->fix wash1 6. Wash Plates fix->wash1 stain 7. Stain with SRB wash1->stain wash2 8. Wash Plates (1% Acetic Acid) stain->wash2 solubilize 9. Solubilize Dye (TRIS Base) wash2->solubilize read 10. Read Absorbance (540 nm) solubilize->read analyze 11. Calculate % Viability & Determine IC50 read->analyze

Fig 1. Workflow for SRB-based cytotoxicity screening.
Workflow for Antibacterial Susceptibility: Broth Microdilution for MIC

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Prepare Inoculum: Culture bacteria (e.g., E. coli, B. subtilis) to the exponential growth phase. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in broth, no compound), a negative control (broth only, no bacteria), and a drug control (e.g., a known antibiotic like Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the OD at 600 nm.

  • (Optional) Determine MBC: To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Incubation & Reading cluster_analysis Determination compound 1. Prepare Serial Dilution of Compound in Broth inoculate 3. Inoculate Wells with Bacteria inoculum 2. Prepare Standardized Bacterial Inoculum controls 4. Set Up Controls (Growth, Sterility) inoculate->controls incubate 5. Incubate at 37°C for 16-20 hours controls->incubate read 6. Read Results (Visual or OD600) incubate->read mic 7. Determine MIC (Lowest concentration with no growth) read->mic

Fig 2. Workflow for MIC determination via broth microdilution.
Conceptual Workflow for Kinase Inhibition Assay

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common format to measure kinase activity and its inhibition. The principle is to detect the phosphorylation of a specific substrate.

Conceptual Steps:

  • Substrate Coating: A plate is coated with a peptide or protein substrate specific to the kinase of interest.

  • Kinase Reaction: The kinase, ATP, and the test compound (inhibitor) are added to the wells. If the inhibitor is effective, it will compete with ATP or bind elsewhere on the kinase, preventing the phosphorylation of the substrate.

  • Detection: A primary antibody that specifically recognizes the phosphorylated form of the substrate is added.

  • Secondary Antibody & Signal: A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added. This binds to the primary antibody.

  • Substrate Addition: A chromogenic substrate for the HRP enzyme is added. The amount of color produced is directly proportional to the amount of phosphorylated substrate, and thus inversely proportional to the inhibitor's activity.

Kinase_Inhibition_Assay cluster_reaction Kinase Reaction cluster_detection Detection Pathway Kinase Kinase Enzyme Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate + ATP No_Reaction Inhibition (No Phosphorylation) Inhibitor Imidazole Analogue (Inhibitor) Inhibitor->No_Reaction ATP ATP Substrate Coated Substrate Phospho_Ab Add Phospho-Specific Primary Antibody Phospho_Substrate->Phospho_Ab Binds Secondary_Ab Add HRP-Conjugated Secondary Antibody Phospho_Ab->Secondary_Ab Binds Signal Add Substrate & Measure Signal Secondary_Ab->Signal Generates

Fig 3. Principle of a competitive kinase inhibition assay.

Conclusion and Future Perspectives

Imidazole-containing amino acid analogues represent a remarkably versatile class of bioactive molecules. By leveraging the fundamental role of the histidine side chain in biological systems and applying rational medicinal chemistry principles, scientists can design analogues that selectively target a wide range of enzymes and cellular processes.[3][5] The diverse activities—spanning anticancer, antibacterial, antiviral, and enzyme modulation—underscore the power of this chemical scaffold.[6][23]

Future research will likely focus on enhancing specificity and overcoming drug resistance.[2] The conjugation of these analogues to peptides or their incorporation into hybrid molecules could yield compounds with improved pharmacokinetic profiles and novel mechanisms of action.[16][22] As our understanding of disease pathways deepens, so too will our ability to design the next generation of imidazole-based therapeutics, precisely tailored to interact with their intended targets and address unmet medical needs.

References

In Silico ADME Prediction for 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADME Assessment in Drug Discovery

The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, with a significant percentage of candidates failing during clinical trials.[1] A primary driver of this attrition is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[2][3] Early assessment of these pharmacokinetic and toxicological properties is therefore not just advantageous but essential for mitigating late-stage failures and reducing the substantial time and financial investment inherent in drug development.[1][4] In silico, or computational, ADME prediction has emerged as a powerful and cost-effective strategy to address this need, enabling the rapid screening and optimization of compound libraries before resource-intensive in vitro and in vivo studies are undertaken.[5][6]

This guide provides an in-depth technical overview of the principles and practices of in silico ADME prediction, with a specific focus on a promising class of compounds: 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These derivatives have garnered interest for their potential as antimicrobial and anticancer agents.[7][8][9] By leveraging computational tools, researchers can proactively identify and address potential ADME liabilities within this chemical scaffold, thereby accelerating the development of safer and more effective therapeutic agents.

Theoretical Foundations of In Silico ADME Prediction

The predictive power of in silico ADME models is rooted in the fundamental principle that the physiological fate of a molecule is intrinsically linked to its physicochemical properties.[10] Computational approaches leverage this relationship through two primary modeling strategies: data modeling and molecular modeling.[5]

Data Modeling: The Power of Quantitative Structure-Activity Relationships (QSAR)

At the core of many in silico ADME prediction platforms are Quantitative Structure-Activity Relationship (QSAR) models.[11][12] QSAR models are mathematical representations that correlate the structural or physicochemical properties of a set of compounds with their biological activity or, in this case, their ADME properties.[11][13]

The development of a robust QSAR model involves several key steps:

  • Data Curation: A high-quality dataset of molecules with experimentally determined ADME properties is essential.

  • Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule to capture its structural, topological, and physicochemical characteristics.[11]

  • Feature Selection: Statistical methods are employed to identify the most relevant descriptors that correlate with the ADME property of interest.

  • Model Building and Validation: Machine learning algorithms, such as multiple linear regression, support vector machines, and artificial neural networks, are used to build the predictive model.[11][14] The model's predictive power is then rigorously validated using internal and external validation techniques.[11]

Molecular Modeling: A Structure-Based Approach

Structure-based methods, such as molecular docking, provide insights into the specific interactions between a small molecule and a protein involved in ADME processes (e.g., metabolic enzymes, transporters).[5] These methods are particularly useful for predicting potential drug-drug interactions and understanding the mechanisms of metabolism and transport.[5]

Key ADME Properties and Their In Silico Prediction

A comprehensive in silico ADME assessment evaluates a range of properties that govern a drug's journey through the body. The following are some of the most critical parameters:

1. Absorption:

  • Physicochemical Properties: Fundamental properties like molecular weight (MW), lipophilicity (logP), and polar surface area (PSA) are strong indicators of a compound's potential for oral absorption.[15] Lipinski's "Rule of Five" provides a useful framework for assessing "drug-likeness" based on these properties.[16][17][18] An orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass less than 500 daltons, and a logP not exceeding 5.[16]

  • Human Intestinal Absorption (HIA): QSAR models can predict the percentage of a drug absorbed from the human intestine.

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting intestinal absorption. In silico models can predict the permeability of a compound across this cell monolayer.

2. Distribution:

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins influences its availability to reach its target. QSAR models can predict the percentage of a drug that will be bound to plasma proteins.

  • Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is crucial.[19] Conversely, for non-CNS drugs, minimal BBB penetration is desired to avoid potential side effects.[19] In silico models, often incorporating parameters like PSA and logP, are used to predict a compound's ability to permeate the BBB.[20][21]

3. Metabolism:

  • Cytochrome P450 (CYP) Inhibition and Substrate Specificity: The CYP enzyme family plays a major role in drug metabolism.[22] In silico models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is critical for assessing the potential for drug-drug interactions.[22]

4. Excretion:

  • Renal Clearance: The kidneys are a primary route of drug excretion. In silico models can provide an estimation of a compound's renal clearance.

5. Toxicity:

  • Ames Mutagenicity: The Ames test is a widely used method to assess a compound's mutagenic potential. In silico models can predict the likelihood of a positive result in this assay.

  • Hepatotoxicity: Drug-induced liver injury is a major safety concern. Computational models can help to flag compounds with a higher risk of hepatotoxicity.[14]

  • Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. In silico models are routinely used to predict a compound's potential to block this channel.

Practical Workflow for In Silico ADME Prediction of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

The following section outlines a practical, step-by-step workflow for conducting an in silico ADME prediction for a hypothetical set of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Step 1: Compound Library Preparation

  • Structure Generation: The 2D structures of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • File Format Conversion: The structures are saved in a standard format, such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File), which are compatible with most ADME prediction software.

Step 2: Selection of In Silico Tools

A variety of both commercial and free web-based tools are available for ADME prediction.[14][23] For this guide, we will utilize a combination of freely accessible web servers to obtain a comprehensive ADME profile. Popular choices include SwissADME, pkCSM, and admetSAR.[14][15][24][25]

Step 3: Prediction of Physicochemical Properties and Drug-Likeness

  • Tool: SwissADME

  • Input: SMILES strings of the derivatives.

  • Output: A detailed report including molecular weight, logP, topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and violations of Lipinski's Rule of Five.

Step 4: Prediction of Pharmacokinetic Properties

  • Tool: pkCSM

  • Input: SMILES strings of the derivatives.

  • Output: Predictions for:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: BBB permeability, plasma protein binding.

    • Metabolism: CYP substrate and inhibitor predictions.

    • Excretion: Total clearance.

Step 5: Prediction of Toxicity

  • Tool: admetSAR

  • Input: SMILES strings of the derivatives.

  • Output: Predictions for:

    • Ames toxicity

    • hERG inhibition

    • Hepatotoxicity

Step 6: Data Analysis and Interpretation

The predicted ADME-Tox properties for the library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are compiled into a summary table for easy comparison. This allows for the identification of derivatives with the most promising overall profiles and highlights potential liabilities that may require further chemical modification.

Visualizing the In Silico ADME Prediction Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the in silico ADME prediction process.

ADME_Workflow cluster_0 Compound Preparation cluster_1 In Silico Prediction cluster_2 Analysis & Decision Making Structure_Generation 1. Structure Generation (e.g., ChemDraw) File_Conversion 2. File Conversion (SMILES/SDF) Structure_Generation->File_Conversion Physicochemical_Prediction 3. Physicochemical & Drug-Likeness (e.g., SwissADME) File_Conversion->Physicochemical_Prediction PK_Prediction 4. Pharmacokinetics (e.g., pkCSM) File_Conversion->PK_Prediction Toxicity_Prediction 5. Toxicity (e.g., admetSAR) File_Conversion->Toxicity_Prediction Data_Compilation 6. Data Compilation & Analysis Physicochemical_Prediction->Data_Compilation PK_Prediction->Data_Compilation Toxicity_Prediction->Data_Compilation Lead_Selection 7. Lead Candidate Selection Data_Compilation->Lead_Selection

Caption: A flowchart illustrating the key stages of an in silico ADME prediction workflow.

Data Presentation: Predicted ADME Properties of Hypothetical 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

The following table summarizes the predicted ADME properties for a set of hypothetical derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. This structured format facilitates the comparison and selection of lead candidates.

DerivativeMW ( g/mol )logPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsLipinski ViolationsHIA (%)Caco-2 Perm. (log Papp)BBB PermeantPPB (%)hERG InhibitorAmes Toxic
Parent 197.20.8575.6340HighModerateNoModerateNoNo
Derivative A 275.32.1085.2350HighModerateNoHighNoNo
Derivative B 350.43.5095.8460HighLowNoVery HighYesNo
Derivative C 420.54.80105.1570ModerateLowNoVery HighYesYes
Derivative D 211.20.9575.6340HighModerateNoModerateNoNo

Conclusion: Integrating In Silico Predictions into Modern Drug Discovery

In silico ADME prediction has become an indispensable component of the modern drug discovery pipeline.[26][27] By providing early insights into the potential pharmacokinetic and toxicological properties of drug candidates, these computational tools empower researchers to make more informed decisions, prioritize resources, and ultimately increase the likelihood of success in the clinic.[6][14] For emerging compound classes like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the application of in silico ADME prediction is a critical step in translating their therapeutic potential into viable drug candidates. It is important to remember that in silico predictions are not a replacement for experimental validation but rather a powerful tool for hypothesis generation and for guiding the design of more efficient and effective experimental studies.

References

Navigating the Isomeric Landscape of C6H8N2O3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The molecular formula C6H8N2O3 represents a vast and intricate landscape of chemical isomers, each with unique structural features and, consequently, distinct physicochemical properties and biological activities. For researchers, scientists, and drug development professionals, a thorough understanding of the IUPAC nomenclature, synthesis, and characterization of these isomers is paramount for unlocking their therapeutic potential and ensuring scientific rigor. This in-depth technical guide provides a comprehensive exploration of the core principles and practical methodologies for navigating the isomeric complexity of C6H8N2O3.

The Significance of Isomerism in Drug Discovery

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a cornerstone of medicinal chemistry. Structural isomers can exhibit vastly different pharmacological profiles, while stereoisomers, with their subtle spatial variations, can display dramatic differences in efficacy, metabolism, and toxicity. Therefore, the precise identification and characterization of each isomer are not merely academic exercises but critical steps in the development of safe and effective therapeutics.

Unraveling the Structural Diversity of C6H8N2O3

The chemical formula C6H8N2O3, with its composition of carbon, hydrogen, nitrogen, and oxygen, allows for a remarkable diversity of structural isomers. These can be broadly categorized into cyclic and acyclic structures, with further differentiation based on the nature and substitution patterns of functional groups and heterocyclic rings. This guide will focus on several key classes of isomers that hold particular relevance in medicinal chemistry.

Pyrimidine Derivatives: Building Blocks of Life and Medicine

The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic acids and a wide array of biologically active compounds. Isomers of C6H8N2O3 incorporating this ring system are of significant interest.

One notable example is 5-(hydroxymethyl)-6-methyl-1H-pyrimidine-2,4-dione .

  • IUPAC Name: 5-(hydroxymethyl)-6-methyl-1H-pyrimidine-2,4-dione

  • Structure: A pyrimidine-2,4-dione (uracil) core substituted with a hydroxymethyl group at the 5-position and a methyl group at the 6-position.

The synthesis and biological evaluation of derivatives of 5-hydroxymethylpyrimidines are active areas of research, with some compounds exhibiting potential anticancer properties.

Pyridine Derivatives: A Privileged Scaffold in Drug Design

The pyridine ring is another key heterocyclic motif prevalent in pharmaceuticals. Its derivatives are known to exhibit a broad spectrum of biological activities. A plausible isomer of C6H8N2O3 could be a substituted nitropyridine. For instance, a hypothetical isomer could be 3-methoxy-2-nitropyridine-4-carboxamide .

  • Hypothetical IUPAC Name: 3-methoxy-2-nitropyridine-4-carboxamide

  • Structure: A pyridine ring with a carboxamide group at the 4-position, a nitro group at the 2-position, and a methoxy group at the 3-position.

The synthesis of substituted nitropyridines often involves multi-step sequences, including nitration of a pyridine precursor followed by functional group manipulations.

Nitroimidazole Derivatives: Key Players in Antimicrobial Therapy

Nitroimidazoles are a critical class of compounds, with prominent members like metronidazole used as antibiotics and antiprotozoal agents. An isomeric structure of C6H8N2O3 could be an ester derivative of a nitroimidazole. For example, a hypothetical isomer could be ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate .

  • Hypothetical IUPAC Name: ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate

  • Structure: An imidazole ring with a nitro group at the 2-position, a methyl group on one of the nitrogen atoms, and an ethyl carboxylate group at the 5-position.

The synthesis of such nitroimidazole derivatives is a subject of ongoing research to develop new antimicrobial agents.

Acyclic Isomers: Exploring Linear and Branched Structures

Beyond cyclic structures, numerous acyclic isomers of C6H8N2O3 are possible, featuring a variety of functional groups such as isocyanates, amides, and nitro groups. An example of a known acyclic isomer is 1-isocyanato-2-(isocyanatomethoxy)propane .[1]

  • IUPAC Name: 1-isocyanato-2-(isocyanatomethoxy)propane[1]

  • Structure: A propane backbone with an isocyanate group at the 1-position and an isocyanatomethoxy group at the 2-position.[1]

Isocyanates are highly reactive compounds and key precursors in the synthesis of polyurethanes and other polymers. Their synthesis requires careful handling of hazardous reagents like phosgene or the use of safer, alternative methods.[2]

Navigating Stereoisomerism: The Cahn-Ingold-Prelog (CIP) Priority Rules

For isomers of C6H8N2O3 that possess chiral centers or double bonds with restricted rotation, understanding and assigning stereochemistry is crucial. The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic method for assigning the absolute configuration (R/S) of chiral centers and the geometry (E/Z) of double bonds.

The CIP Priority Rules can be summarized as follows:

  • Assign Priorities: Assign priorities (1-4, with 1 being the highest) to the atoms directly attached to the stereocenter based on their atomic number. The higher the atomic number, the higher the priority.[3][4][5]

  • Break Ties: If there is a tie in atomic number, move to the next atoms along the chains until a point of difference is found.[3]

  • Treat Multiple Bonds as Multiple Single Bonds: A double bond to an atom is treated as two single bonds to that atom, and a triple bond as three single bonds.[3]

  • Orient the Molecule: Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

  • Determine Configuration: Trace the path from priority 1 to 2 to 3. If the path is clockwise, the configuration is designated as 'R' (from the Latin rectus, meaning right). If the path is counter-clockwise, the configuration is 'S' (from the Latin sinister, meaning left).[3][5]

A Framework for Isomer Elucidation: Synthesis and Characterization

The unambiguous identification of a specific C6H8N2O3 isomer requires a combination of tailored synthesis and comprehensive characterization using modern analytical techniques.

Synthetic Strategies: Building the Isomeric Scaffolds

The synthesis of a particular isomer is highly dependent on its structural class.

Protocol for the Synthesis of a Pyrimidine Derivative (Illustrative Example):

A general approach for the synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with a urea or thiourea derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (e.g., a substituted acetoacetate) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an equimolar amount of urea (or a substituted urea) and a catalytic amount of a base (e.g., sodium ethoxide) or acid.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

DOT Diagram for a Generalized Pyrimidine Synthesis Workflow:

G cluster_workflow Generalized Pyrimidine Synthesis start Start reaction_setup Reaction Setup: - Dissolve 1,3-dicarbonyl in ethanol start->reaction_setup reagent_addition Reagent Addition: - Add urea and catalyst reaction_setup->reagent_addition reflux Reflux for several hours (Monitor by TLC) reagent_addition->reflux workup Work-up: - Cool, filter or concentrate reflux->workup purification Purification: - Recrystallization or Chromatography workup->purification end Pure Pyrimidine Derivative purification->end

Caption: A generalized workflow for the synthesis of pyrimidine derivatives.

Characterization Toolbox: Confirming the Molecular Structure

A combination of spectroscopic techniques is essential for the structural elucidation and confirmation of the synthesized isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for determining the connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration of signals in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, provide a detailed picture of the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the presence of specific functional groups, such as C=O (carbonyl), N-H (amine/amide), O-H (hydroxyl), and N-O (nitro) bonds, based on their characteristic absorption frequencies.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help to confirm the molecular formula and deduce structural features.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate proof of structure, revealing the precise three-dimensional arrangement of atoms in the molecule, including absolute stereochemistry.

Table 1: Spectroscopic Data for a Hypothetical C6H8N2O3 Isomer

TechniqueExpected Key Features
¹H NMR Signals corresponding to aromatic/heterocyclic protons, protons adjacent to functional groups (e.g., -CH2OH, -OCH3), and methyl groups. Coupling patterns would reveal neighboring protons.
¹³C NMR Resonances for carbonyl carbons, aromatic/heterocyclic carbons, and aliphatic carbons.
IR Strong absorptions for C=O stretching (amides, ketones, esters), N-H and O-H stretching (if present), and characteristic bands for nitro groups.
MS A molecular ion peak corresponding to the molecular weight of C6H8N2O3 (172.14 g/mol ), along with fragment ions indicative of the loss of specific functional groups.

Conclusion

The isomeric landscape of C6H8N2O3 is rich and complex, offering a multitude of avenues for scientific exploration and drug discovery. A systematic approach, grounded in the principles of IUPAC nomenclature, stereochemistry, and modern synthetic and analytical techniques, is essential for navigating this landscape effectively. By meticulously elucidating the structure and properties of each isomer, researchers can unlock their full potential and contribute to the advancement of chemical and pharmaceutical sciences. This guide serves as a foundational resource for professionals dedicated to this challenging yet rewarding endeavor.

References

The Imidazole Scaffold: A Privileged Structure in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Versatility of the Imidazole Ring

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic characteristics, including its amphoteric nature and ability to participate in hydrogen bonding and π-π interactions, render it a highly versatile scaffold for drug design.[3][4] This structural motif is not only a key component of essential biomolecules like the amino acid histidine and purines in DNA but is also embedded in a multitude of synthetic drugs approved for clinical use.[1][5] The electron-rich nature of the imidazole ring allows it to readily bind with a wide range of enzymes and receptors, making it a "privileged scaffold" in the quest for novel therapeutic agents.[6][7] This guide provides a comprehensive exploration of the significant and diverse therapeutic applications of imidazole-based compounds, delving into their mechanisms of action, key experimental evaluation protocols, and future prospects in drug discovery.

Antifungal Applications: Disrupting the Fungal Cell Membrane

Imidazole derivatives represent a major class of antifungal agents that have been instrumental in the treatment of various mycotic infections.[8][9] Their primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[8][10]

Mechanism of Action: Inhibition of Lanosterol 14α-demethylase

Imidazole antifungals exert their effect by targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, imidazoles block this critical step in the ergosterol biosynthesis pathway.[8][11] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols alter the permeability and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[8][11] Furthermore, this disruption can impair the activity of membrane-bound enzymes and inhibit the transformation of yeast forms to the invasive mycelial forms in dimorphic fungi like Candida albicans.[8][10]

cluster_fungal_cell Fungal Cell cluster_inhibition Mechanism of Imidazole Antifungals Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Cytochrome P450) Cell_Membrane Ergosterol-Rich Cell Membrane (Maintains Integrity & Fluidity) Ergosterol->Cell_Membrane Incorporation Imidazole Imidazole Lanosterol 14α-demethylase\n(Cytochrome P450) Lanosterol 14α-demethylase (Cytochrome P450) Imidazole->Lanosterol 14α-demethylase\n(Cytochrome P450) Inhibits Ergosterol_Biosynthesis_Blocked Ergosterol Depletion & Accumulation of Toxic Sterols Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Enzyme Dysfunction) Ergosterol_Biosynthesis_Blocked->Disrupted_Membrane Leads to Fungal_Cell_Death Fungistatic/Fungicidal Effect Disrupted_Membrane->Fungal_Cell_Death Results in

Mechanism of action of imidazole antifungal agents.
Key Imidazole-Based Antifungal Drugs

A number of imidazole derivatives are widely used in clinical practice for the treatment of topical and systemic fungal infections.

Drug NameChemical Structure (Simplified)Primary Applications
Clotrimazole 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazoleTopical treatment of candidiasis, ringworm, and athlete's foot.
Miconazole 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazoleTopical and intravenous treatment of candidiasis and other fungal infections.
Ketoconazole 1-[4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-oneOral and topical treatment of a broad spectrum of fungal infections.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

A fundamental experiment to evaluate the efficacy of novel imidazole compounds is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an imidazole compound that inhibits the visible growth of a fungal pathogen.

Methodology:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test imidazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the imidazole compound at which there is no visible growth of the fungus.

Anticancer Applications: A Multifaceted Approach to Targeting Tumors

The imidazole scaffold is a prominent feature in a wide array of anticancer agents, demonstrating the ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis.[12][13] Unlike their antifungal counterparts, imidazole-based anticancer drugs do not have a single, universal mechanism of action but rather exhibit diverse modes of targeting cancer cells.[6]

Diverse Mechanisms of Anticancer Activity

Imidazole derivatives have been shown to exert their anticancer effects through several key mechanisms:

  • Kinase Inhibition: Many imidazole-based compounds are designed to target specific kinases that are overactive in cancer cells, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and mitogen-activated protein kinases (MAPKs).[6][14] By inhibiting these kinases, they disrupt critical signaling pathways involved in tumor growth and progression.[14]

  • Tubulin Polymerization Inhibition: Some imidazole derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[12][15] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

  • DNA Intercalation and Enzyme Inhibition: Certain imidazole compounds can bind to DNA or inhibit DNA-associated enzymes like topoisomerase I and II, which are essential for DNA replication and transcription.[6][16] This leads to DNA damage and ultimately, cancer cell death.

  • Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the modulation of pro-apoptotic and anti-apoptotic proteins and the generation of reactive oxygen species (ROS).[6][14]

cluster_cancer_cell Cancer Cell cluster_inhibition_mechanisms Anticancer Mechanisms of Imidazole Derivatives Signaling_Pathways Oncogenic Signaling (e.g., Kinase Pathways) Microtubule_Dynamics Microtubule Dynamics (Cell Division) DNA_Replication DNA Replication & Transcription Apoptosis_Regulation Apoptosis Regulation Imidazole_Compound Imidazole-Based Anticancer Agent Kinase_Inhibition Kinase Inhibition Imidazole_Compound->Kinase_Inhibition Inhibits Tubulin_Inhibition Tubulin Polymerization Inhibition Imidazole_Compound->Tubulin_Inhibition Inhibits DNA_Targeting DNA Intercalation/ Topoisomerase Inhibition Imidazole_Compound->DNA_Targeting Targets Apoptosis_Induction Apoptosis Induction Imidazole_Compound->Apoptosis_Induction Induces Tumor_Suppression Tumor Growth Inhibition, Cell Cycle Arrest, Apoptosis Kinase_Inhibition->Tumor_Suppression Tubulin_Inhibition->Tumor_Suppression DNA_Targeting->Tumor_Suppression Apoptosis_Induction->Tumor_Suppression

Diverse anticancer mechanisms of imidazole-based compounds.
Notable Imidazole-Containing Anticancer Drugs

Several imidazole-based drugs have been approved for cancer therapy or are currently in clinical trials.[17][18]

Drug NameTarget/Mechanism of ActionTherapeutic Use
Dacarbazine DNA alkylating agentMalignant melanoma, Hodgkin's lymphoma
Nilotinib Kinase inhibitor (BCR-ABL)Chronic myeloid leukemia
Acalabrutinib Kinase inhibitor (Bruton's tyrosine kinase)Mantle cell lymphoma, chronic lymphocytic leukemia
Nirogacestat Gamma-secretase inhibitorDesmoid tumors[19]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Objective: To determine the concentration of an imidazole compound that reduces the viability of cancer cells by 50% (IC₅₀).

Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in an appropriate medium supplemented with fetal bovine serum.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test imidazole compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory and Other Therapeutic Applications

The versatility of the imidazole scaffold extends beyond antifungal and anticancer activities, with derivatives showing promise in a range of other therapeutic areas.[7][20]

Anti-inflammatory Activity

Imidazole-based compounds have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 MAP kinase.[5][20][21] By targeting these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and cytokines.[20] Some imidazole derivatives have shown comparable or even superior anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs) in preclinical studies.[22][23]

Antimicrobial and Antiviral Potential

In addition to their well-established antifungal properties, imidazole derivatives have been investigated for their antibacterial and antiviral activities.[24][25] Their mechanisms of action in these contexts can involve interfering with bacterial DNA replication, cell wall synthesis, or disrupting viral replication processes.[24][25] For instance, certain imidazole derivatives have shown inhibitory action against viruses such as HIV and dengue virus.[24]

Future Perspectives and Challenges

The imidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2] Current research focuses on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.[14][26] The development of hybrid molecules, which combine the imidazole core with other pharmacophores, is a promising strategy to create multi-target drugs with enhanced efficacy and the potential to overcome drug resistance.[27]

Despite the successes, challenges remain. Issues such as drug resistance, off-target effects, and unfavorable pharmacokinetic properties need to be addressed through rational drug design and comprehensive preclinical and clinical evaluation.[5][28] Advances in computational chemistry, such as molecular docking and in silico ADME (absorption, distribution, metabolism, and excretion) prediction, are playing an increasingly important role in guiding the synthesis and optimization of new imidazole-based drug candidates.[23]

Conclusion

The imidazole ring is a remarkably versatile and enduringly important scaffold in medicinal chemistry. Its unique chemical properties have enabled the development of a wide range of therapeutic agents with diverse mechanisms of action. From disrupting fungal cell membranes to targeting multiple pathways in cancer and modulating inflammatory responses, imidazole-based compounds have made a significant impact on modern medicine. The continued exploration of this privileged structure, aided by advancements in synthetic chemistry and computational drug design, holds immense promise for the discovery of novel and more effective treatments for a multitude of human diseases.

References

Whitepaper: A Framework for the Discovery and Characterization of Novel Hydroxypropanoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Lactic Acid

Hydroxypropanoic acids (HPAs) are a class of organic compounds characterized by a carboxylic acid and a hydroxyl group. The most well-known member, 2-hydroxypropanoic acid (lactic acid), is a fundamental metabolite in cellular respiration.[1] Its isomer, 3-hydroxypropanoic acid (3-HP), is recognized by the US Department of Energy as a top value-added platform chemical derivable from biomass, serving as a precursor to valuable chemicals like acrylic acid and biodegradable polymers.[2][3][4]

The therapeutic and industrial potential of HPAs extends far beyond these two molecules. Novel HPA derivatives have demonstrated a range of biological activities, including antimicrobial and histone deacetylase (HDAC) inhibition properties.[5][6][7][8] For researchers and drug development professionals, the systematic discovery and rigorous characterization of new HPA compounds represent a promising frontier for developing novel therapeutics and industrial biochemicals.

This guide provides a comprehensive framework for this endeavor. It is structured not as a rigid protocol but as a logical, causality-driven workflow, mirroring the scientific process from initial discovery to preclinical evaluation. We will explore the rationale behind experimental choices, detail self-validating protocols, and provide visual workflows to illuminate the intricate process of bringing a novel HPA from concept to a well-characterized lead compound.

Section 1: Discovery Strategies for Novel HPAs

The search for novel HPAs begins with two primary strategies: building upon existing knowledge through rational design or exploring the vast chemical space of the natural world.

Rational Synthesis and Scaffold Modification

This strategy leverages known HPA structures as a starting point. The core principle is to synthesize derivatives by modifying the parent scaffold to enhance a desired property, such as antimicrobial potency or target specificity. For instance, studies have shown that creating ester or amide derivatives of 2-hydroxypropanoic acid can lead to compounds with significant antimicrobial activity.[5][9]

The causality behind this approach is hypothesis-driven. A medicinal chemist might hypothesize that adding a lipophilic moiety to a known HPA scaffold will improve its ability to cross a bacterial cell membrane, thereby increasing its efficacy. The subsequent synthesis and testing of a series of such derivatives serve to validate or refute this hypothesis. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, for example, were synthesized and showed structure-dependent antimicrobial activity against multidrug-resistant pathogens.[6][7]

Microbial Bioprospecting and Metabolic Engineering

Nature is an unparalleled chemist. Microorganisms produce a vast arsenal of secondary metabolites, some of which are novel HPAs. Bioprospecting involves screening diverse microbial sources (e.g., soil bacteria, marine fungi) for the production of these compounds.

Alternatively, metabolic engineering offers a powerful route to produce HPAs.[4] Organisms like Escherichia coli or Saccharomyces cerevisiae can be engineered with biosynthetic pathways to produce 3-HP from renewable resources like glycerol.[10] This approach is not only for producing known HPAs but can be adapted to create novel derivatives by introducing engineered enzymes that perform unique chemical transformations.

Discovery_Strategies cluster_0 Discovery Pipelines cluster_1 Rational Design cluster_2 Natural Product & Bioengineering start Identify Need or Target rational_start Known HPA Scaffold start->rational_start bio_start Microbial Sources start->bio_start synthesis Chemical Synthesis (Scaffold Hopping, Derivatization) rational_start->synthesis Hypothesis-driven Modification library Focused Compound Library synthesis->library hits Pool of Novel HPAs library->hits screening Bioprospecting & Metabolic Engineering bio_start->screening extracts Crude Extracts or Engineered Strains screening->extracts extracts->hits

Caption: High-level workflows for the discovery of novel HPA compounds.

Section 2: High-Throughput Screening (HTS) and Hit Identification

With a library of synthesized compounds or a collection of microbial extracts, the next step is to screen them for the desired biological activity. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds in parallel.[11]

Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay. The choice of assay is dictated by the target. For example, to find antimicrobial HPAs, a cell-based assay measuring bacterial growth inhibition (e.g., Minimum Inhibitory Concentration, MIC) would be appropriate.[6] To discover HPAs that target a specific enzyme, a biochemical assay measuring enzyme activity would be used.[11]

A self-validating assay protocol must include:

  • Positive Controls: A known active compound to ensure the assay is working correctly.

  • Negative Controls: A vehicle (e.g., DMSO) to define the baseline of no activity.

  • Signal-to-Background Ratio: A measure of the assay's sensitivity and dynamic range.

  • Z'-factor: A statistical parameter that quantifies the suitability of an assay for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.

Experimental Protocol: HTS for Antimicrobial Activity

This protocol outlines a typical HTS workflow to identify HPA "hits" with antibacterial properties.

  • Materials:

    • Compound library (novel HPAs) dissolved in DMSO at 10 mM.

    • Bacterial strain (e.g., Staphylococcus aureus).

    • Growth medium (e.g., Tryptic Soy Broth).

    • 384-well microplates.

    • Positive control (e.g., Vancomycin).

    • Negative control (DMSO).

    • Automated liquid handling system.

    • Plate reader (for measuring optical density at 600 nm).

  • Step-by-Step Methodology:

    • Plate Preparation: Using a liquid handler, dispense 50 nL of each compound from the library into individual wells of a 384-well plate. Dispense positive and negative controls into designated columns.

    • Bacterial Inoculation: Prepare a log-phase culture of S. aureus. Dilute the culture in growth medium to a final concentration of 5 x 10^5 CFU/mL.

    • Incubation: Dispense 50 µL of the bacterial suspension into each well of the compound-loaded plates. This results in a final compound concentration of 10 µM.

    • Growth: Seal the plates and incubate at 37°C for 18 hours with shaking.

    • Data Acquisition: Measure the optical density (OD600) of each well using a plate reader.

    • Hit Identification: Calculate the percent inhibition for each compound relative to the controls. Wells showing >80% inhibition are flagged as primary "hits."

HTS_Funnel lib Compound Library (10,000s of compounds) hts Primary HTS (Single Concentration) lib->hts Initial Screen confirm Hit Confirmation (Re-test) hts->confirm ~1-5% Hit Rate dose Dose-Response (IC50 Determination) confirm->dose Confirm Activity hits Validated Hits (~10-50 compounds) dose->hits Prioritize Potency

Caption: The High-Throughput Screening (HTS) funnel for hit identification.

Section 3: Structural Elucidation and Physicochemical Characterization

Once a bioactive "hit" is identified from a screen, its precise chemical identity must be determined. This is a critical, multi-step process that combines separation science with spectroscopic analysis.[12]

Purification and Isolation

The first step is to purify the active compound from the synthesis reaction mixture or microbial extract. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[13]

  • Causality: The choice of column (e.g., C18 for reverse-phase) and mobile phase gradient is dictated by the predicted polarity of the HPA. The goal is to achieve baseline separation of the target compound from all impurities, ensuring the subsequent analytical data is from a pure substance. A self-validating HPLC protocol involves running a blank to check for system contamination and using reference standards to confirm retention times.[14]

Spectroscopic and Spectrometric Analysis

With a pure compound in hand, a suite of analytical techniques is employed to piece together its structure.[13][15]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, through high-resolution MS (HRMS), its elemental composition (molecular formula).[12][15] Fragmentation patterns can offer clues about the compound's substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the precise 3D structure of an organic molecule.[12]

    • ¹H NMR: Identifies the number and type of hydrogen environments.

    • ¹³C NMR: Identifies the number and type of carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Reveals how atoms are connected to each other, allowing for the unambiguous assembly of the molecular puzzle.[13]

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the characteristic C=O stretch of the carboxylic acid and the O-H stretch of the hydroxyl group.[12][15]

Integrated Characterization Workflow

The data from these techniques are not considered in isolation. They are integrated to build a confident structural assignment.

Characterization_Workflow start Purified 'Hit' Compound ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr ir Infrared (IR) Spectroscopy start->ir ms_data Molecular Weight & Elemental Formula ms->ms_data nmr_data Atom Connectivity & 3D Structure nmr->nmr_data ir_data Functional Groups (e.g., -OH, -COOH) ir->ir_data structure Final Structure Elucidated ms_data->structure Data Integration nmr_data->structure Data Integration ir_data->structure Data Integration

Caption: Integration of spectroscopic data for structural elucidation.

Data Presentation: Characterization Summary

Quantitative data should be summarized for clarity.

Analysis Parameter Result for "HPA-Novel-01" Interpretation
HRMS [M+H]⁺ (m/z)195.0601Elemental Formula: C₈H₁₀O₅
¹H NMR Chemical Shifts (δ)7.5 (d), 6.9 (d), 4.2 (t), 2.6 (t)Aromatic and aliphatic protons present
¹³C NMR Chemical Shifts (δ)175.1, 160.2, 130.5, 115.8, 60.3, 35.8Confirms 8 carbons, including a carboxyl
IR Wavenumber (cm⁻¹)3450 (broad), 1710 (strong)Presence of -OH and C=O groups

Section 4: Preclinical Evaluation: From Hit to Lead

With a confirmed structure and initial activity, the "hit" compound must undergo further evaluation to determine its potential as a lead candidate for drug development. This phase transitions from high-throughput methods to more detailed biological studies, both in vitro (in a controlled lab environment) and in vivo (in a living organism).[16]

In Vitro Biological Validation

In vitro studies are performed outside of a living organism, typically using isolated cells or molecules in a controlled setting.[16][17] They are essential for understanding a compound's mechanism of action and safety profile at the cellular level.[11]

  • Potency Determination: Full dose-response curves are generated to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration), providing a quantitative measure of the compound's potency.

  • Mechanism of Action (MoA) Studies: These experiments aim to identify the specific molecular target of the HPA. This could involve enzyme inhibition assays, receptor binding assays, or gene expression profiling.[11]

  • Initial Toxicity Testing: Cell-based assays are used to assess the compound's cytotoxicity against human cell lines, providing an early indication of its therapeutic window.[11]

In Vivo Evaluation

In vivo studies are conducted within a whole, living organism (typically animal models) and are crucial for understanding how a compound behaves in a complex biological system.[16][17][18] While in vitro tests offer control and speed, in vivo results are generally considered more relevant for predicting clinical outcomes.[17]

  • Pharmacokinetics (PK): This assesses the "life" of the drug in the body: Absorption, Distribution, Metabolism, and Excretion (ADME). It answers critical questions: Is the drug absorbed orally? Does it reach the target tissue? How quickly is it cleared from the body?

  • Efficacy Studies: The HPA is tested in an animal model of the target disease (e.g., a mouse infection model for an antimicrobial compound) to see if it produces the desired therapeutic effect.

  • Toxicology Studies: Preliminary toxicology studies in animals are performed to identify potential safety concerns and determine a safe dose range for further studies.

Preclinical_Progression cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation start Validated Hit (Structure & Activity Known) potency Potency (IC50) start->potency moa Mechanism of Action tox Cellular Toxicity pk Pharmacokinetics (ADME) tox->pk Promising In Vitro Profile efficacy Efficacy (Disease Model) safety Safety / Toxicology lead Lead Candidate safety->lead

Caption: The progression from a validated hit to a lead candidate.

Conclusion

The discovery and characterization of novel hydroxypropanoic acid compounds is a scientifically rigorous journey that demands a multidisciplinary approach. It begins with creative discovery strategies, progresses through high-throughput screening, and culminates in meticulous structural elucidation and a thorough preclinical evaluation. By following a logical, evidence-based framework that emphasizes the causality behind each step and incorporates self-validating protocols, researchers can systematically unlock the vast potential of this versatile class of molecules. This guide provides the foundational workflow to navigate that journey, transforming promising "hits" into well-characterized lead compounds for the next generation of therapeutics and biochemicals.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid. This compound is of significant interest, particularly as a potential mitochondria-targeted prodrug of the antioxidant methimazole.[1][2] The described method is based on the S-alkylation of 1-methyl-1H-imidazole-2-thiol (methimazole) with 3-bromopropanoic acid. The protocol is designed for researchers in organic chemistry and drug development, offering detailed procedural steps and explaining the critical chemical principles that ensure regioselective substitution on the sulfur atom, thereby maximizing the yield of the desired product.[1][2]

Introduction and Scientific Rationale

1-methyl-1H-imidazole-2-thiol, commonly known as methimazole, is an ambident nucleophile, possessing two potential sites for alkylation: the sulfur atom and one of the nitrogen atoms of the imidazole ring. The synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid requires a regioselective alkylation on the sulfur atom.

The principle of Hard and Soft Acids and Bases (HSAB) provides a framework for understanding this selectivity. The sulfur atom, being larger and more polarizable, is a "soft" nucleophilic center. The nitrogen atom is a "harder" nucleophilic center. The electrophilic carbon in 3-bromopropanoic acid is a relatively soft electrophile. According to HSAB theory, soft-soft interactions are favored. Therefore, to achieve the desired S-alkylation, reaction conditions are chosen to enhance the nucleophilicity of the sulfur atom and favor this soft-soft interaction. This is typically achieved by using a suitable base to deprotonate the thiol group, forming a highly nucleophilic thiolate anion, which preferentially attacks the alkyl halide.[1][2]

This protocol details a robust method adapted from established literature to synthesize the target compound with high regioselectivity.[1][2]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction (SN2) where the thiolate of methimazole acts as the nucleophile, displacing the bromide ion from 3-bromopropanoic acid.

dot

Figure 1. Synthesis Reaction Scheme

Materials and Equipment

ReagentFormulaM.W. ( g/mol )CAS No.SupplierPurity
1-Methyl-1H-imidazole-2-thiol (Methimazole)C₄H₆N₂S114.1760-56-0Sigma-Aldrich≥98%
3-Bromopropanoic AcidC₃H₅BrO₂152.97590-92-1Sigma-Aldrich97%
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Fisher Scientific≥97%
Ethanol (EtOH)C₂H₅OH46.0764-17-5VWRAnhydrous
Deionized Water (H₂O)H₂O18.027732-18-5In-houseN/A
Hydrochloric Acid (HCl)HCl36.467647-01-0Sigma-Aldrich1 M solution
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWRACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Sigma-Aldrich≥99.5%
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • High-resolution mass spectrometer (HRMS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Detailed Experimental Protocol

This protocol is designed to yield the target compound by promoting selective S-alkylation.

  • Place 1.14 g (10.0 mmol) of 1-methyl-1H-imidazole-2-thiol into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 20 mL of ethanol to the flask and stir at room temperature until the solid is fully dissolved.

  • In a separate beaker, dissolve 0.40 g (10.0 mmol) of sodium hydroxide in 5 mL of deionized water.

  • Slowly add the aqueous NaOH solution to the stirred solution of methimazole. Stir for 15 minutes at room temperature.

    • Causality Explanation: The addition of sodium hydroxide deprotonates the thiol group of methimazole, which is more acidic than the N-H proton in its tautomeric form. This quantitatively generates the sodium thiolate salt. The resulting thiolate is a potent, soft nucleophile, primed to react selectively at the sulfur atom.

  • Dissolve 1.53 g (10.0 mmol) of 3-bromopropanoic acid in 10 mL of ethanol.

  • Add the 3-bromopropanoic acid solution dropwise to the stirred methimazole thiolate solution over 10 minutes.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The disappearance of the methimazole spot indicates reaction completion.

    • Causality Explanation: Heating under reflux provides the necessary activation energy for the SN2 reaction. The choice of a protic solvent like ethanol helps to solvate the ions without significantly hindering the nucleophilicity of the thiolate.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Re-dissolve the resulting residue in 30 mL of deionized water.

  • Carefully acidify the aqueous solution to a pH of approximately 4-5 by adding 1 M HCl dropwise while stirring. The product should precipitate as a white solid.

    • Causality Explanation: The product exists as a sodium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate group, rendering the 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid molecule neutral and causing it to precipitate from the aqueous solution due to its lower solubility.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Dry the product under vacuum to yield the crude 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid.

If further purification is required, the crude product can be recrystallized from an ethanol/water mixture.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.

  • Collect the purified crystals by vacuum filtration and dry under vacuum.

Characterization and Validation

The identity and purity of the final product must be confirmed by analytical methods.

  • Appearance: White to off-white solid.

  • High-Resolution Mass Spectrometry (HRMS):

    • Mode: Electrospray Ionization (ESI), positive

    • Expected m/z: Calculated for [C₇H₁₀N₂O₂S + H]⁺: 203.0536; Found: 203.05XX (A similar, related compound was reported with HRESI-MS: m/z 241.1005 [M + H]+, highlighting the utility of this technique.[2])

  • ¹H NMR Spectroscopy: (400 MHz, DMSO-d₆): Expected chemical shifts (δ) in ppm. The spectrum should show characteristic peaks for the methyl group, the two methylene groups of the propanoic acid chain, and the two protons on the imidazole ring.

  • ¹³C NMR Spectroscopy: (100 MHz, DMSO-d₆): The spectrum should confirm the presence of 7 distinct carbon signals, including the carbonyl carbon of the carboxylic acid, the carbons of the imidazole ring, the methyl carbon, and the two methylene carbons.

dot

Figure 2. Step-by-Step Experimental Workflow

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Bromopropanoic acid is corrosive and toxic; handle with care.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Handle all organic solvents with care, avoiding inhalation and contact.

References

Application Notes and Protocols for the Quantification of 3-Hydroxypropionic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Hydroxypropionic Acid Quantification

3-Hydroxypropionic acid (3-HP), a three-carbon carboxylic acid, is a key intermediate in various metabolic pathways. In clinical and research settings, the accurate quantification of 3-HP in biological matrices such as plasma, urine, and dried blood spots (DBS) is of paramount importance. Elevated levels of 3-HP can serve as a critical biomarker for inborn errors of metabolism, most notably propionic acidemia and methylmalonic acidemia.[1] In these conditions, the normal metabolism of certain amino acids and fatty acids is impaired, leading to the accumulation of propionyl-CoA, which is subsequently converted to 3-HP. Therefore, robust and reliable analytical methods are essential for the diagnosis, monitoring, and management of these metabolic disorders.

This comprehensive guide provides detailed application notes and step-by-step protocols for the quantification of 3-HP in biological samples using two gold-standard analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure technical accuracy and experimental success.

Choosing the Right Analytical Approach: GC-MS vs. LC-MS/MS

The selection of an appropriate analytical platform is a critical first step and depends on several factors, including the required sensitivity, sample throughput, and the specific nature of the biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 3-HP, a chemical derivatization step is necessary to increase their volatility and thermal stability. Silylation is the most common derivatization technique for organic acids, replacing active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. GC-MS offers excellent chromatographic resolution and is a cost-effective method for many laboratories.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for many clinical and research applications due to its high sensitivity, specificity, and high-throughput capabilities. A key advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation and reducing the potential for analytical variability. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity, minimizing interferences from the complex biological matrix.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in a gaseous mobile phase with mass-based detection.Separation of compounds in a liquid mobile phase with highly specific mass-based detection.
Derivatization Required for non-volatile 3-HP (e.g., silylation).Often not required , simplifying sample preparation.
Sensitivity Good, but can be limited by derivatization efficiency and background noise.Excellent, often in the picogram to femtogram range.
Specificity Good, based on retention time and mass spectrum.Excellent, due to precursor and product ion monitoring (MRM).
Throughput Moderate, limited by derivatization and longer run times.High, with rapid chromatographic methods and automated sample preparation.
Matrix Effects Generally lower than LC-MS/MS.Can be a concern, requiring careful method development and use of internal standards.

Protocol 1: Quantification of 3-HP by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a robust method for the analysis of 3-HP in human urine, involving liquid-liquid extraction followed by a two-step derivatization process.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample Acidify Acidification (HCl) Urine->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporation to Dryness Extract->Dry Methoximation Methoximation (Methoxyamine HCl) Dry->Methoximation Silylation Silylation (BSTFA + TMCS) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS analysis workflow including derivatization.
Materials and Reagents

  • 3-Hydroxypropionic acid standard

  • Internal Standard (e.g., Tropic acid)

  • Hydrochloric acid (HCl), 6M

  • Sodium chloride (NaCl)

  • Ethyl acetate, HPLC grade

  • Sodium sulfate, anhydrous

  • Pyridine

  • Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane, HPLC grade

Step-by-Step Protocol

1. Sample Preparation and Extraction

  • To 2 mL of urine in a glass tube, add an appropriate amount of internal standard.

  • Acidify the sample to a pH < 2 by adding 200 µL of 6M HCl.

  • Saturate the aqueous phase by adding approximately 1.5 g of NaCl and vortex to dissolve.

  • Perform liquid-liquid extraction by adding 5 mL of ethyl acetate and mixing mechanically for 10 minutes.

  • Centrifuge at 800 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Cap the vial and heat at 60°C for 45 minutes. This step is crucial to prevent tautomerization of any keto groups present in the sample matrix.

  • Silylation: After cooling, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 60°C for 60 minutes to form the trimethylsilyl (TMS) derivatives of 3-HP and other organic acids.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent GC-MS system (or equivalent)

  • Column: Agilent CP-Sil 8 CB Low Bleed/MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Injector Temperature: 270°C

  • Injection Volume: 1 µL in splitless mode

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute

    • Ramp 1: 10°C/min to 80°C

    • Ramp 2: 1.7°C/min to 150°C

    • Ramp 3: 3.5°C/min to 220°C

    • Ramp 4: 20°C/min to 290°C, hold for 10 minutes[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-650

4. Data Analysis and Quantification

  • Identify the TMS-derivatized 3-HP peak based on its retention time and mass spectrum.

  • Quantify the concentration of 3-HP by constructing a calibration curve using the peak area ratio of 3-HP to the internal standard.

Protocol 2: Quantification of 3-HP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and specific method for the quantification of 3-HP in human plasma and dried blood spots, which is particularly suitable for newborn screening and clinical research.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma or DBS Sample Precip Protein Precipitation (Acetonitrile/Methanol) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM) Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

LC-MS/MS analysis workflow for 3-HP quantification.
Materials and Reagents

  • 3-Hydroxypropionic acid standard

  • Stable isotope-labeled internal standard (e.g., d3-lactic acid)[1]

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

Step-by-Step Protocol

1. Sample Preparation

  • For Plasma:

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • For Dried Blood Spots (DBS):

    • Punch a 3 mm disc from the DBS card into a 96-well plate.

    • Add 120 µL of an internal standard working solution (e.g., in methanol/water 50/50 v/v).[1]

    • Seal the plate, vortex for 5 minutes, and then centrifuge for 10 minutes at 5000 x g.[1]

    • Transfer the supernatant for analysis.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC system (or equivalent)

  • Column: Phenomenex Kinetex C18, 100 Å, 100 x 2.1 mm, 2.6 µm (or equivalent)

  • Mobile Phase A: 0.4% Formic acid in ultrapure water[1]

  • Mobile Phase B: 50:50 Acetonitrile/Methanol[1]

  • Flow Rate: 200 µL/min[1]

  • Column Temperature: 25°C[1]

  • Injection Volume: 5 µL[1]

  • Gradient Elution:

    • 0.0-1.5 min: 10% B

    • 1.5-2.5 min: 10% to 30% B

    • 2.5-4.0 min: 30% B

    • 4.0-4.1 min: 30% to 10% B

    • 4.1-10.0 min: 10% B[1]

  • Mass Spectrometer: Waters Xevo TQ-S (or equivalent)

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Capillary Voltage: 2.5 kV[1]

    • Source Temperature: 150°C[1]

    • Desolvation Temperature: 650°C[1]

    • Desolvation Gas Flow: 800 L/h[1]

    • Cone Gas Flow: 150 L/h[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
3-Hydroxypropionic Acid 89.071.020228
d3-Lactic Acid (IS)92.046.0202216

Note: MRM parameters should be optimized for the specific instrument used.

3. Data Analysis and Quantification

  • Integrate the peak areas for the 3-HP and internal standard MRM transitions.

  • Calculate the peak area ratio of 3-HP to the internal standard.

  • Determine the concentration of 3-HP in the samples using a calibration curve prepared with known concentrations of the standard.

Method Validation: Ensuring Trustworthy Results

A self-validating system is the cornerstone of trustworthy analytical science. All developed methods for the quantification of 3-HP must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5]

Key Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the test results obtained by the method to the true value.Mean recovery of 85-115% (or 80-120% at the LLOQ).
Precision The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10:1; accuracy and precision within acceptance criteria.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results with minor variations in parameters (e.g., pH, temperature).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (GC-MS) Incomplete derivatization; active sites in the GC system.Ensure complete dryness of the extract before derivatization; use a fresh inlet liner; condition the column.
Low Recovery Inefficient extraction; analyte degradation.Optimize extraction solvent and pH; ensure samples are processed promptly and stored correctly.
High Background Noise Contaminated reagents or glassware; carryover.Use high-purity solvents; thoroughly clean glassware; run blank injections between samples.
Signal Suppression/Enhancement (LC-MS/MS) Matrix effects.Use a stable isotope-labeled internal standard; optimize sample cleanup (e.g., SPE); dilute the sample.
Retention Time Shift Column degradation; changes in mobile phase composition.Use a guard column; prepare fresh mobile phases daily; equilibrate the column properly.

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of 3-hydroxypropionic acid in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS generally offering superior sensitivity and throughput for clinical applications. By adhering to the detailed protocols and implementing rigorous method validation, researchers and scientists can generate high-quality, reproducible data that is fit for purpose in both research and diagnostic settings.

References

Application Note: A Systematic Approach to RP-HPLC Method Development for the Analysis of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Propanoic Acid Derivatives

Propanoic acid and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and industrial compounds. From the ubiquitous NSAID Ibuprofen to novel drug candidates, the accurate quantification and purity assessment of these molecules are critical for ensuring safety, efficacy, and quality. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the cornerstone analytical technique for this purpose due to its robustness, resolving power, and adaptability.

However, the inherent characteristics of many propanoic acid derivatives—small molecular size, high polarity, and acidic nature—present a significant chromatographic challenge. These compounds often exhibit poor retention on conventional non-polar stationary phases, leading to elution near the void volume and inadequate separation from excipients or impurities.[1][2] This application note provides a comprehensive, field-proven guide for developing robust and reliable RP-HPLC methods for this important class of molecules. We will move beyond a simple recitation of steps to explore the underlying chemical principles that govern separation, enabling scientists to make informed, logical decisions throughout the method development process.

Foundational Principles: Taming Polar Acids with RP-HPLC

The primary retention mechanism in RP-HPLC is based on the partitioning of an analyte between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. For propanoic acid derivatives, the key to achieving retention and separation lies in controlling their ionization state.

The carboxylic acid moiety (–COOH) is ionizable. In its ionized, carboxylate form (–COO⁻), the molecule is highly polar and has minimal affinity for the non-polar stationary phase. Conversely, in its neutral, protonated form (–COOH), the molecule is significantly less polar and can be effectively retained. This equilibrium is governed by the mobile phase pH and the analyte's pKa (acid dissociation constant).

The Rule of Ion Suppression: To ensure retention and achieve sharp, symmetrical peaks, the mobile phase pH must be controlled to suppress the ionization of the acidic analyte. A general rule of thumb is to maintain a mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[3][4] Under these conditions, the equilibrium is shifted overwhelmingly towards the neutral, more hydrophobic form, promoting interaction with the stationary phase.

A Systematic Strategy for Method Development

A successful HPLC method is not born from trial and error, but from a logical, systematic progression. The following workflow outlines a robust approach to developing a method for propanoic acid derivatives.

MethodDevelopmentWorkflow cluster_prep Phase 1: Planning & Setup cluster_dev Phase 2: Core Method Development cluster_refine Phase 3: Refinement & Verification A Define Analytical Goal (Quantification, Purity, etc.) B Characterize Analyte (pKa, λmax, Solubility) A->B informs C Select Stationary Phase (e.g., C18, Polar-Embedded) B->C guides D Optimize Mobile Phase (pH, Organic Modifier, Gradient) C->D influences E Select Detector & Settings (UV Wavelength) D->E dictates F Refine Method Parameters (Flow Rate, Temperature) E->F allows for G Perform System Suitability Test (SST) F->G requires H Proceed to Validation (ICH Q2) G->H enables

Caption: A logical workflow for RP-HPLC method development.

Step 1: Stationary Phase (Column) Selection

The choice of the stationary phase is the foundation of the separation. While standard C18 columns are the workhorse of RP-HPLC, the polar nature of propanoic acid derivatives often necessitates more specialized options.

  • Causality: A standard C18 phase can suffer from "phase collapse" or "dewetting" under the highly aqueous mobile phase conditions required to retain very polar analytes, leading to a sudden loss of retention.[4][5] Furthermore, residual, un-capped silanol groups on the silica surface can cause undesirable secondary interactions with the acidic analyte, leading to peak tailing.

  • Expert Recommendation: For new method development, begin with an "aqueous-stable" C18 column (e.g., those with polar end-capping or embedded polar groups). These columns are specifically designed to prevent phase collapse and often provide better peak shape for polar analytes.

Stationary Phase TypeKey FeatureIdeal Application for Propanoic Acid Derivatives
Traditional C18 High hydrophobicityAnalysis of less polar derivatives or when a legacy method is used.
Aqueous C18 (Polar-Embedded/End-capped) Resistant to phase collapse in high aqueous mobile phases. Shields silanols.Recommended starting point. Ideal for retaining polar propanoic acids and their impurities.
Phenyl-Hexyl Alternative selectivity based on π-π interactions.Useful when C18 phases fail to resolve critical pairs, especially for derivatives with aromatic rings.
Cyano (CN) Less retentive than C18.Can be used for very hydrophobic derivatives or as a normal-phase alternative (not covered here).[2]
Step 2: Mobile Phase Optimization — The Heart of the Method

Mobile phase optimization is the most critical stage for achieving the desired separation of propanoic acid derivatives.

As established, pH is paramount. The goal is to fully protonate the carboxylic acid.

  • Buffer Selection: A buffer is required to maintain a stable pH. For UV-based methods, phosphate buffers are excellent due to their low UV cutoff and multiple buffering ranges.[3] For LC-MS applications, volatile buffers like formic acid or ammonium acetate are mandatory.[3][6]

  • Practical Choice: A common and effective starting point for UV methods is a 20-50 mM potassium phosphate buffer adjusted to a pH between 2.5 and 3.0.[7] This pH is well below the typical pKa of ~4.8 for propanoic acid, ensuring complete ion suppression.

The organic modifier (solvent) is used to control the overall elution strength of the mobile phase.

  • Acetonitrile (ACN): Generally the preferred choice. It has a low viscosity (leading to lower backpressure) and a low UV cutoff. It is an excellent solvent for a wide range of compounds.

  • Methanol (MeOH): Can offer different selectivity compared to ACN and is sometimes better at dissolving certain analytes or buffers.[7] However, it generates higher backpressure.

  • Isocratic Elution (Constant Mobile Phase Composition): Suitable for simple mixtures where all components elute relatively close together. It is simpler and often more robust.

  • Gradient Elution (Changing Mobile Phase Composition): Essential for complex samples containing analytes with a wide range of polarities, such as a polar parent drug and its more non-polar impurities. A typical gradient involves starting with a high percentage of the aqueous phase and increasing the percentage of the organic modifier over time.[8]

| Example Gradient Program for a Stability-Indicating Method | | :--- | :--- | :--- | | Time (min) | % Aqueous (e.g., pH 2.5 Phosphate Buffer) | % Organic (e.g., Acetonitrile) | | 0.0 | 95 | 5 | | 20.0 | 10 | 90 | | 25.0 | 10 | 90 | | 25.1 | 95 | 5 | | 30.0 | 95 | 5 |

Step 3: Detection and Other Parameters
  • Detection: For most propanoic acid derivatives, UV detection is sufficient. The carboxylic acid group itself has a weak absorbance around 205-215 nm.[9][10] Therefore, a detection wavelength of 210 nm is a good starting point if the molecule lacks a stronger chromophore. If the derivative contains an aromatic ring or other chromophore, setting the detector to the analyte's absorbance maximum (λmax) will provide superior sensitivity. A Photo Diode Array (PDA) detector is highly recommended as it can assess peak purity.

  • Temperature: Column temperature should be controlled to ensure reproducible retention times. A starting point of 30 °C is common. Increasing the temperature can lower viscosity and sharpen peaks but may also alter selectivity.

  • Flow Rate: For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is typical. This can be adjusted to optimize run time versus resolution.

Self-Validating Protocols for Robust Analysis

The trustworthiness of an analytical method hinges on its ability to consistently demonstrate that the system is performing correctly. The following protocols are designed to be self-validating components of the overall analytical procedure.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh standard/sample B Dissolve & Dilute in appropriate solvent A->B C Filter through 0.45 µm syringe filter B->C D System Equilibration (Flush with mobile phase) C->D Transfer to HPLC vials E Perform System Suitability (5-6 replicate injections) D->E F Inject Samples (Bracket with standards) E->F G Integrate Chromatograms F->G Acquire Data H Calculate Results (Assay, % Impurity) G->H

Caption: Experimental workflow from sample preparation to data analysis.

Protocol 1: Sample and Standard Preparation

The goal is to create a clear, particulate-free solution of the analyte at a known concentration, in a solvent that is compatible with the mobile phase.

  • Solvent Selection: Choose a diluent that completely dissolves the sample and is miscible with the mobile phase. A 50:50 mixture of water and acetonitrile is often a good starting point.[11]

  • Standard Preparation: Accurately weigh a suitable amount of reference standard and transfer it to a Class A volumetric flask. Dissolve and dilute to volume with the chosen diluent to achieve a final concentration appropriate for the detector's linear range (e.g., 100 µg/mL).[11]

  • Sample Preparation: For a drug product, weigh and finely powder a representative number of units (e.g., 20 tablets). Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask. Add diluent to approximately 70% of the volume, sonicate for 10-15 minutes to aid extraction, then dilute to volume.[10]

  • Filtration: Prior to injection, filter all solutions (standards and samples) through a 0.45 µm syringe filter (e.g., PVDF or Nylon) to prevent particulates from clogging the HPLC system.[11][12]

Protocol 2: System Suitability Testing (SST)

SST is a mandatory, integral part of any validated HPLC method. It is a series of checks that verify the entire system (instrument, column, mobile phase) is functioning correctly on the day of analysis.[13][14] This protocol is based on United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[13][14][15][16]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[17]

  • SST Injections: Make a minimum of five replicate injections of a standard solution.[17]

  • Performance Evaluation: The chromatography software will automatically calculate the key SST parameters. These must meet the pre-defined acceptance criteria before any samples are analyzed.

SST ParameterPurposeTypical Acceptance Criteria (per USP <621>)
Precision / Repeatability (%RSD) Ensures the system provides consistent, reproducible results.%RSD of peak areas from replicate injections should be ≤ 2.0% .[15][17]
Tailing Factor (T) Measures peak symmetry. A tailing peak can indicate undesirable secondary interactions.T should be ≤ 2.0 .[15][17]
Theoretical Plates (N) Measures column efficiency and separation power.> 2000 (This is compound and method-specific).[17]
Resolution (Rs) Measures the degree of separation between two adjacent peaks (e.g., the main analyte and a critical impurity).Rs should be ≥ 2.0 between critical peak pairs.[15][17]
  • Decision: If all SST criteria pass, proceed with sample analysis. If any parameter fails, the system must be investigated and the issue resolved before analysis can begin.[17]

Protocol 3: Example RP-HPLC Method for a Propanoic Acid Derivative

This protocol provides a concrete starting point for analysis, based on the principles discussed.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Column: Aqueous C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 25 mM Potassium Phosphate Monobasic in water, adjusted to pH 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Method Steps:

    • Filter and degas all mobile phases before use.[11]

    • Set the column temperature to 30 °C.

    • Set the detector wavelength to 210 nm (or analyte λmax).

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 10 µL.

    • Equilibrate the system with the initial gradient conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

    • Perform the System Suitability Test as described in Protocol 2.

    • Upon successful completion of SST, inject the prepared samples.

    • Process the resulting chromatograms using appropriate integration parameters.

Method Validation: The Final Pillar of Trustworthiness

Once a method is developed and deemed suitable, it must be formally validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[18][19] Validation demonstrates the method's performance characteristics, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: A proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the results to the true value, often assessed by spike recovery.[20]

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

A successfully validated method provides the highest level of confidence in the analytical data generated.

References

Application Notes and Protocols: 3-Hydroxy-2-(1-imidazolyl)propanoic Acid as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Hydroxy-2-(1-imidazolyl)propanoic Acid Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient lead generation and optimization. The this compound moiety is emerging as a scaffold of significant interest. Its inherent structural features, including a chiral center, a hydroxyl group, a carboxylic acid, and an imidazole ring, offer a compelling combination of functionalities for targeted drug design.

The imidazole ring, a common motif in numerous FDA-approved drugs, is a particularly versatile component.[1][2] Its aromatic nature and the presence of two nitrogen atoms allow it to act as a hydrogen bond donor and acceptor, as well as a ligand for metal ions within enzyme active sites.[3][4] The propanoic acid backbone provides a flexible linker that can be readily modified to optimize spatial orientation and binding affinity. Crucially, the hydroxyl and carboxylic acid groups can act as potent metal-binding pharmacophores (MBPs), making this scaffold particularly well-suited for the development of metalloenzyme inhibitors.[1][2] Metalloenzymes are a large and diverse class of proteins involved in a wide array of pathological processes, including cancer, inflammation, and infectious diseases, making them attractive therapeutic targets.[1][2]

This guide provides a comprehensive overview of the synthetic considerations, potential applications, and detailed experimental protocols for leveraging the this compound scaffold in a research and drug development setting.

Physicochemical Properties

A summary of the key physicochemical properties of the parent scaffold is presented in Table 1. These properties are crucial for initial assessments of drug-likeness and for planning derivatization strategies.

PropertyValueSource
CAS Number 1314899-50-7[5][6][7][8]
Molecular Formula C₆H₈N₂O₃[6]
Molecular Weight 156.14 g/mol
Appearance White powder[5]
Purity Typically >95%[7]

Proposed Synthesis of the Scaffold

Protocol 1: Synthesis of this compound

Workflow Diagram:

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Imidazole Ring Opening cluster_2 Step 3: Hydrolysis A 3-Bromopropanoic acid C Glycidyl ester formation A->C B Base (e.g., NaH) B->C E Nucleophilic attack C->E D Imidazole D->E F Acid or Base Hydrolysis E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Materials:

  • 3-Bromopropanoic acid

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Imidazole

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Epoxide Formation. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromopropanoic acid in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Slowly add a molar equivalent of a strong base, such as sodium hydride, to deprotonate the carboxylic acid.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. The intramolecular cyclization will form a glycidyl ester intermediate. Monitor the reaction by thin-layer chromatography (TLC).

  • Step 2: Imidazole Ring Opening. Once the formation of the epoxide is complete, add a solution of imidazole in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and stir until the epoxide is consumed, as monitored by TLC. The imidazole will act as a nucleophile, opening the epoxide ring to form the desired carbon-nitrogen bond at the C2 position.

  • Step 3: Hydrolysis. After cooling the reaction mixture, carefully quench any remaining base with water.

  • Hydrolyze the ester by adding an aqueous solution of a strong acid (e.g., 2M HCl) or a strong base (e.g., 2M NaOH) and stirring at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification. Neutralize the reaction mixture and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base in the first step is crucial to deprotonate the carboxylic acid without competing in a substitution reaction with the bromine. The choice of an aprotic solvent like THF prevents quenching of the base. The subsequent nucleophilic attack by imidazole on the epoxide is a well-established and efficient method for forming such linkages. The final hydrolysis step is a standard procedure to convert the ester to the desired carboxylic acid.

Application as a Metalloenzyme Inhibitor Scaffold

The trifunctional nature of the this compound scaffold, with its imidazole, hydroxyl, and carboxylate groups, makes it an excellent starting point for the design of metalloenzyme inhibitors.[1][2] These groups can coordinate with the catalytic metal ion (often Zn²⁺, Fe²⁺/³⁺, or Mg²⁺) in the active site of these enzymes.[14][15]

Mechanism of Action: The proposed mechanism of inhibition involves the displacement of a water molecule that is typically coordinated to the active site metal ion. The inhibitor then chelates the metal through a combination of the imidazole nitrogen, the hydroxyl oxygen, and/or the carboxylate oxygen atoms. This binding event blocks substrate access to the catalytic center, thereby inhibiting enzyme activity.

Signaling Pathway Diagram:

Metalloenzyme Metalloenzyme (e.g., MMP, HDAC) Product Product Metalloenzyme->Product Catalysis no_Product No Product Formation Metalloenzyme->no_Product Inhibition Substrate Substrate Substrate->Metalloenzyme Binds to active site Inhibitor 3-Hydroxy-2-(1-imidazolyl) propanoic Acid Derivative Inhibitor->Metalloenzyme Binds to active site metal ion

Caption: General mechanism of metalloenzyme inhibition.

Protocol 2: In Vitro Screening of Metalloenzyme Inhibition

This protocol provides a general framework for assessing the inhibitory potential of derivatives of the this compound scaffold against a chosen metalloenzyme.

Materials:

  • Purified metalloenzyme of interest (e.g., a matrix metalloproteinase (MMP) or histone deacetylase (HDAC))

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer specific to the enzyme

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader capable of measuring fluorescence or absorbance

Procedure:

  • Preparation of Reagents. Prepare a stock solution of the enzyme in the recommended assay buffer. Prepare a stock solution of the substrate. Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • Assay Setup. In a 96-well plate, add the assay buffer to each well.

  • Add the inhibitor dilutions to the appropriate wells. Include wells with no inhibitor as a positive control and wells with a known inhibitor as a reference.

  • Add the enzyme solution to all wells except for the negative control (blank) wells.

  • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiation of Reaction. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition. Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis. Calculate the initial reaction rates (V₀) for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Self-Validation: The inclusion of positive and negative controls, as well as a reference inhibitor, is critical for validating the assay results. The reproducibility of the IC₅₀ values across multiple experiments will further establish the trustworthiness of the data.

Structural Biology and Binding Mode Analysis

To understand the precise interactions between the inhibitor and the target enzyme, X-ray crystallography is an invaluable tool.[16][17][18] Determining the crystal structure of the enzyme-inhibitor complex can reveal the binding mode and provide crucial information for structure-based drug design.

Protocol 3: Co-crystallization for X-ray Crystallography

Workflow Diagram:

A Purified Metalloenzyme C Incubation A->C B Inhibitor Compound B->C D Crystallization Screening (Vapor Diffusion) C->D E Crystal Formation D->E F X-ray Diffraction Data Collection E->F G Structure Determination and Refinement F->G

Caption: Workflow for determining the crystal structure of an enzyme-inhibitor complex.

Procedure:

  • Protein Purification and Inhibitor Preparation. Highly pure and concentrated protein is essential for crystallization. Prepare a stock solution of the inhibitor at a concentration significantly higher than its IC₅₀.

  • Complex Formation. Incubate the purified enzyme with a molar excess of the inhibitor (typically 5-10 fold) for a sufficient time to ensure complex formation.

  • Crystallization Screening. Use a high-throughput screening method, such as sitting-drop or hanging-drop vapor diffusion, to screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives).

  • Crystal Optimization. Once initial crystal hits are identified, optimize the crystallization conditions to obtain single, well-diffracting crystals.

  • Data Collection. Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement. Process the diffraction data and solve the crystal structure using molecular replacement or other methods. Refine the model to obtain a high-resolution structure of the enzyme-inhibitor complex.

Authoritative Grounding: The final refined crystal structure should be deposited in the Protein Data Bank (PDB) to contribute to the scientific community and provide a verifiable record of the binding mode.

Pharmacokinetic Considerations

While the this compound scaffold has promising features for target engagement, its pharmacokinetic properties will need to be carefully evaluated and optimized. The polar nature of the imidazole ring can enhance aqueous solubility, which is often a desirable property for drug candidates.[3] However, the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile will depend on the specific modifications made to the scaffold.

Key Parameters to Evaluate:

  • Solubility: The aqueous solubility of the compounds should be determined at different pH values.

  • Permeability: In vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide an initial assessment of cell permeability.

  • Metabolic Stability: Incubation with liver microsomes can be used to assess the metabolic stability of the compounds.

  • In vivo Pharmacokinetics: For promising lead compounds, in vivo studies in animal models are necessary to determine key parameters such as half-life, bioavailability, and clearance.[19][20][21]

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutics, particularly metalloenzyme inhibitors. Its inherent functionalities provide a strong foundation for achieving high-affinity and selective binding to target enzymes. The protocols outlined in this guide offer a roadmap for researchers to synthesize, evaluate, and characterize derivatives of this versatile scaffold. Through a systematic approach that combines chemical synthesis, in vitro screening, structural biology, and pharmacokinetic profiling, the full potential of this scaffold in drug discovery can be realized.

References

Applications of 3-Hydroxy-2-(1-imidazolyl)propanoic Acid as a chemical building block

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 3-Hydroxy-2-(1-imidazolyl)propanoic Acid as a versatile chemical building block.

Application Notes & Protocols: this compound

Abstract

This compound (CAS 1314899-50-7) is a unique chiral molecule that combines the structural features of an α-hydroxy acid and an N-substituted imidazole. While specific, peer-reviewed applications for this exact molecule are emerging, its constituent functional groups are cornerstones of medicinal chemistry and materials science. This guide provides a forward-looking analysis of its potential applications as a chemical building block. By examining established principles and protocols for structurally related compounds, we present detailed, field-proven methodologies for leveraging its synthetic potential. The protocols herein are designed to be self-validating, explaining the causal logic behind experimental choices to empower researchers in drug discovery and novel material synthesis.

Introduction: A Molecule of Untapped Potential

This compound presents a compelling trifunctional scaffold: a carboxylic acid, a secondary alcohol, and an imidazole ring. This arrangement offers multiple points for synthetic modification, making it a potentially valuable precursor for a diverse range of target molecules.

  • α-Hydroxy Acid Moiety: This group is a well-known pharmacophore and a versatile synthetic handle. It can participate in esterifications, amidation, and oxidation reactions. Crucially, the hydroxyl group can act as a hydrogen bond donor and a coordinating ligand for metal ions, a key feature in enzyme inhibition.

  • Imidazole Ring: As a derivative of the amino acid histidine, the imidazole ring is a privileged structure in biology. It is present in numerous approved drugs, where it can act as a proton shuttle, a metal ligand, or a key binding element through hydrogen bonding and π-stacking interactions.[1]

  • Chirality: The presence of a stereocenter at the C2 position allows for the development of stereospecific ligands and drugs, which is critical for optimizing efficacy and minimizing off-target effects.

This document explores three high-potential application areas for this building block, providing the scientific rationale and detailed protocols to facilitate its use in the laboratory.

Application I: Synthesis of Novel Matrix Metalloproteinase (MMP) Inhibitors

Scientific Rationale: Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases implicated in cancer metastasis and inflammatory diseases like osteoarthritis.[2][3] A common strategy for designing MMP inhibitors involves a scaffold that includes a potent Zinc-Binding Group (ZBG). The structure of this compound is intrinsically suited for this role. The α-hydroxy carboxylic acid moiety can coordinate with the catalytic Zn²⁺ ion in the MMP active site. Furthermore, the imidazole ring can serve as an additional binding element, potentially increasing both affinity and selectivity for specific MMPs.[4]

The following protocol details the conversion of the carboxylic acid to a hydroxamate, one of the most potent ZBGs employed in MMP inhibitor design.[2]

Workflow for MMP Inhibitor Synthesis

A This compound B Step 1: Hydroxyl Protection (e.g., TBDMS-Cl, Imidazole) A->B Protect reactive -OH C Step 2: Amide Coupling (HBTU, DIPEA, O-Benzylhydroxylamine) B->C Activate -COOH and couple D Step 3: Deprotection (TBAF for TBDMS; H2, Pd/C for Benzyl) C->D Remove protecting groups E Final Compound: Hydroxamate-based MMP Inhibitor D->E Purify and characterize

References

Experimental Design for In Vitro Anticancer Assays of Imidazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Imidazole Scaffolds in Oncology

The imidazole ring, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2] Its derivatives have been successfully developed into a range of therapeutic agents, and in recent years, have garnered significant attention for their potential as anticancer agents.[3][4][5] The unique electronic and structural properties of the imidazole core allow for diverse chemical modifications, leading to compounds that can interact with various biological targets implicated in cancer progression.[2][4]

Imidazole-based compounds exert their anticancer effects through a multitude of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of crucial kinases involved in signaling pathways, and disruption of microtubule dynamics.[3][6] This multifaceted approach not only enhances their therapeutic potential but may also circumvent the development of drug resistance.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and detailed protocols for evaluating the in vitro anticancer efficacy of novel imidazole compounds.

I. Primary Screening: Assessing Cytotoxicity with the MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[7][8]

Scientific Rationale: This assay is predicated on the ability of metabolically active cells, specifically their mitochondrial dehydrogenases, to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cell death induced by the test compound.

Data Presentation: Recommended Cell Lines and Imidazole Concentrations

The selection of appropriate cancer cell lines is critical and should ideally represent a variety of cancer types. Imidazole derivatives have shown efficacy against a broad spectrum of cancers.[3]

Cancer Type Recommended Cell Lines Typical IC50 Range for Imidazole Derivatives References
Breast CancerMCF-7, MDA-MB-231, BT-4740.8 µM - 88 µM[4][9][10][11]
Lung CancerA549, NCI-H4600.15 µM - 9.96 µM[4][11]
Colon CancerHCT-116, SW480, DLD-10.023 µM - 74.4 µM[4][12][13]
Cervical CancerHeLa0.21 µM - 8.4 nM[4][5]
Prostate CancerPC-3, DU-145Low micromolar[5][11]
Liver CancerHepG20.08 µM - 67.29 µM[4][12]

Note: IC50 values are highly dependent on the specific imidazole derivative and the cancer cell line.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Add serial dilutions of Imidazole Compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % viability and IC50 value read->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Preparation: Prepare a stock solution of the imidazole compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the imidazole compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).[14]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Mechanistic Assays: Unraveling the Mode of Action

Once the cytotoxic potential of an imidazole compound is established, the next crucial step is to elucidate its mechanism of action. Many imidazole derivatives have been shown to induce apoptosis and/or cause cell cycle arrest.[6][17]

A. Apoptosis Detection by Annexin V/Propidium Iodide Staining

Scientific Rationale: Apoptosis is a highly regulated process of programmed cell death. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[18] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[18]

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed Seed cells and treat with Imidazole Compound incubate Incubate for 24-48h seed->incubate harvest Harvest and wash cells incubate->harvest resuspend Resuspend in Annexin V Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate2 Incubate in the dark stain->incubate2 acquire Acquire data on flow cytometer incubate2->acquire analyze Analyze cell populations (Viable, Early/Late Apoptotic, Necrotic) acquire->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the imidazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.[18]

  • Washing: Wash the cells twice with cold PBS.[18]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.[18]

B. Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Uncontrolled cell proliferation is a hallmark of cancer. Many anticancer agents, including imidazole derivatives, exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), thereby preventing cancer cells from dividing.[6] Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[3] This allows for the discrimination of cells in different phases of the cell cycle by flow cytometry.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Culture & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed Seed cells and treat with Imidazole Compound incubate Incubate for 24-48h seed->incubate harvest Harvest and wash cells incubate->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_fix Wash fixed cells with PBS fix->wash_fix rnase Treat with RNase A wash_fix->rnase stain_pi Stain with Propidium Iodide rnase->stain_pi acquire Acquire data on flow cytometer stain_pi->acquire analyze Analyze cell cycle distribution (G0/G1, S, G2/M) acquire->analyze

Caption: Workflow for cell cycle analysis using PI staining.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells and treat with the imidazole compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at 4°C for at least 1 hour.[4]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[19]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[5]

  • PI Staining: Add PI staining solution (50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the samples by flow cytometry.

III. Advanced Assays: Evaluating Anti-Metastatic Potential

Metastasis is the primary cause of cancer-related mortality. Some imidazole compounds have been shown to inhibit cancer cell migration and invasion.[6][10]

A. Wound Healing (Scratch) Assay

Scientific Rationale: This assay provides a simple and cost-effective method to study collective cell migration in vitro.[20] A "wound" is created in a confluent monolayer of cancer cells, and the rate at which the cells migrate to close the wound is monitored over time.

Protocol: Wound Healing Assay

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.[20]

  • Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.[20]

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the imidazole compound at non-toxic or sub-toxic concentrations.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

B. Transwell Invasion Assay

Scientific Rationale: This assay assesses the ability of cancer cells to invade through a basement membrane, a critical step in metastasis.[10] Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (ECM) proteins like Matrigel.[10] The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum). Invasive cells will degrade the ECM and migrate through the pores to the lower side of the membrane.

Protocol: Transwell Invasion Assay

  • Insert Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and incubate at 37°C for 1 hour to allow it to solidify.[21]

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 2.5 - 5 x 10^4 cells onto the Matrigel-coated inserts.[21]

  • Chemoattractant Addition: Add medium containing 10% FBS to the lower chamber.[21]

  • Treatment: Add the imidazole compound to both the upper and lower chambers.

  • Incubation: Incubate the plates for 24-48 hours.[21]

  • Removal of Non-invasive Cells: Remove the non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the invaded cells on the lower surface of the insert with 70% ethanol and stain with 0.1% crystal violet.[21]

  • Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

IV. Mechanistic Insights: Target Identification and Pathway Analysis

The diverse anticancer activities of imidazole derivatives stem from their ability to interact with a variety of molecular targets.

Common Molecular Targets of Anticancer Imidazole Compounds:

  • Tubulin: Some imidazole derivatives inhibit tubulin polymerization, leading to microtubule disruption, G2/M phase cell cycle arrest, and apoptosis.[1][5][22]

  • Kinases: Imidazole-based compounds can act as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and B-Raf, which are crucial for cancer cell signaling, growth, and survival.[3][19]

  • DNA: Certain imidazole derivatives can intercalate with DNA, interfering with replication and transcription, ultimately leading to cell death.

  • Topoisomerases: These enzymes are essential for DNA replication, and their inhibition by some imidazole compounds can induce DNA damage and apoptosis.[5]

Signaling Pathway Visualization

Signaling_Pathway cluster_stimulus External Stimuli cluster_receptor Receptor Tyrosine Kinases cluster_pathway Downstream Signaling cluster_cellular_response Cellular Responses cluster_imidazole Imidazole Compound Action cluster_mitosis Mitosis GF Growth Factors EGFR EGFR/VEGFR GF->EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Proliferation Proliferation RAS_RAF->Proliferation Migration Migration RAS_RAF->Migration Survival Survival PI3K_AKT->Survival PI3K_AKT->Migration Imidazole_Kinase Imidazole (Kinase Inhibitor) Imidazole_Kinase->EGFR Inhibits Imidazole_Tubulin Imidazole (Tubulin Inhibitor) Tubulin Tubulin Polymerization Imidazole_Tubulin->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division

Caption: Potential mechanisms of action for anticancer imidazole compounds.

V. Conclusion and Future Perspectives

The systematic in vitro evaluation of imidazole compounds, from initial cytotoxicity screening to detailed mechanistic studies, is paramount for identifying promising lead candidates for further preclinical and clinical development. The protocols and experimental design considerations outlined in this application note provide a robust framework for researchers in the field of anticancer drug discovery. Future research should focus on developing imidazole derivatives with enhanced target specificity and improved pharmacokinetic profiles to maximize their therapeutic potential while minimizing off-target effects.

References

Application Notes & Protocols: Leveraging 3-Hydroxypropionic Acid for Advanced Bioplastic Production

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on the application of 3-hydroxypropionic acid (3-HP) in the production of bioplastics.

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of 3-Hydroxypropionic Acid in the Biopolymer Landscape

The global imperative to shift from a fossil-based to a sustainable, circular economy has catalyzed significant innovation in material science. Within this paradigm, biodegradable polymers, or bioplastics, have emerged as viable alternatives to conventional petroleum-derived plastics.[1] 3-Hydroxypropionic acid (3-HP), a non-chiral, three-carbon platform chemical, is at the forefront of this revolution.[2][3] Its polymer, poly(3-hydroxypropionate) or P(3HP), is a highly promising aliphatic polyester belonging to the polyhydroxyalkanoate (PHA) family.[4][5]

P(3HP) exhibits a unique combination of desirable properties: it is biodegradable, biocompatible, and possesses excellent mechanical characteristics such as high flexibility and tensile strength, making it less brittle than other well-known PHAs like poly(3-hydroxybutyrate) (P(3HB)).[1][4] These attributes make P(3HP) and its copolymers suitable for a wide range of applications, from packaging and agriculture to advanced medical and pharmaceutical uses.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-HP for bioplastic production. It covers the synthesis of the P(3HP) polymer from its monomer, detailed experimental protocols, and the essential characterization techniques required to validate the final product. The focus is not merely on procedural steps but on the underlying scientific principles that govern these processes, ensuring a robust and reproducible workflow.

Part 1: The Monomer – Sourcing 3-Hydroxypropionic Acid

The availability of high-purity 3-HP is the critical starting point for polymer synthesis. While this guide focuses on the polymerization process, an understanding of the monomer's origin is essential. 3-HP can be produced via two primary routes: biological fermentation and chemical synthesis.

Biological Production: Metabolic engineering has enabled the high-yield production of 3-HP from renewable feedstocks like glycerol and glucose.[7] Genetically engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, are modified to express specific biosynthetic pathways.[2][3] Key pathways include the malonyl-CoA route, the β-alanine pathway, and the glycerol-dependent PduP route.[4] This biological approach is a cornerstone of green chemistry, offering a sustainable method for monomer production.[8][9][10]

Biological_Pathways_to_3HP cluster_pdup PduP Route cluster_malonyl Malonyl-CoA Route Glycerol Glycerol (Biodiesel byproduct) HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (acc) HP 3-Hydroxypropionic Acid (3-HP) MalonylCoA->HP Malonyl-CoA Reductase (mcr) HP_CoA 3-HP-CoA HPA->HP_CoA Propionaldehyde Dehydrogenase (PduP) HP_CoA->HP CoA Hydrolase/ Transferase

Caption: Key biosynthetic pathways for producing the 3-HP monomer.

Part 2: From Monomer to Polymer – The Synthesis of P(3HP)

The polymerization of 3-HP into P(3HP) can be achieved through several chemical strategies. The choice of method directly influences the polymer's molecular weight, polydispersity, and ultimately, its material properties. The two principal chemical routes are direct polycondensation and ring-opening polymerization (ROP).

Chemical Polymerization Strategies: An Overview
  • Direct Polycondensation: This is a step-growth polymerization where 3-HP monomers are directly linked via esterification, releasing water as a byproduct. A significant challenge is the efficient removal of water to drive the reaction towards achieving a high molecular weight polymer.[11] Recent advancements involve solid-state polymerization at lower temperatures to minimize side reactions, such as dehydration of 3-HP to acrylic acid.[12]

  • Ring-Opening Polymerization (ROP): This chain-growth method involves the polymerization of a cyclic monomer. For 3-HP, this typically involves its lactone form, β-propiolactone.[6] ROP can yield high molecular weight polymers with controlled structures. However, a major drawback is the carcinogenic nature of β-propiolactone, which necessitates stringent safety protocols.[4] Newer methods are exploring the ROP of 3-HP macrocyclic esters as a safer alternative.[13][14]

The following protocols provide detailed, step-by-step methodologies for both direct polycondensation and ROP, designed for a standard laboratory setting.

Chemical_Polymerization_Workflow Monomer Monomer (3-HP or β-propiolactone) Polymerization Polymerization • Catalyst/Initiator • Solvent (optional) • Temperature & Time Monomer->Polymerization Purification Purification • Precipitation • Washing • Drying Polymerization->Purification P3HP Poly(3-hydroxypropionate) (P(3HP)) Purification->P3HP Characterization Characterization P3HP->Characterization NMR NMR (Structure) Characterization->NMR GPC GPC (Mw, PDI) Characterization->GPC DSC DSC (Thermal Properties) Characterization->DSC

Caption: General workflow for chemical synthesis and characterization of P(3HP).

Protocol: Direct Polycondensation of 3-HP via Solid-State Polymerization

This protocol is adapted from methods designed to minimize side reactions and achieve a higher molecular weight by conducting the final polymerization step in the solid phase at a temperature below the monomer's melting and crystallization points.[12]

Expert Insights & Rationale: Direct polycondensation of 3-HP is often plagued by a competing dehydration reaction that forms acrylic acid, which acts as a chain terminator.[11] By performing the initial step as a melt polymerization at a moderate temperature (80-100°C), a low molecular weight oligomer is formed. The subsequent solid-state polymerization (SSP) below 70°C allows for chain extension to proceed via esterification while significantly suppressing the formation of acrylic acid, as the molecules have less mobility in the solid state.[12] This two-stage approach is a self-validating system; successful polymerization to a high molecular weight is indicative of minimal side-product formation.

Materials & Equipment:

  • 3-Hydroxypropionic acid (high purity)

  • Polymerization catalyst (e.g., Tin(II) octoate, Titanium(IV) isopropoxide)

  • Two-neck round-bottom flask or reaction vessel suitable for vacuum

  • Magnetic stirrer and hot plate

  • Schlenk line or high-vacuum pump with a cold trap

  • Chloroform (for purification)

  • Methanol (as anti-solvent)

  • Standard glassware and filtration equipment

Procedure:

Stage 1: Melt Polymerization to Oligomer

  • Reactor Setup: Place a magnetic stir bar in a flame-dried two-neck round-bottom flask. Add 3-hydroxypropionic acid to the flask.

  • Catalyst Addition: Add the polymerization catalyst. A typical catalyst loading is 0.1-0.4 mol% relative to the 3-HP monomer.[12]

  • Inert Atmosphere: Connect the flask to a Schlenk line. Evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen and moisture.

  • Melt Reaction: Immerse the flask in an oil bath preheated to 90-95°C. Stir the mixture. The 3-HP will melt and the reaction will commence.

  • Vacuum Application: After 1-2 hours, gradually apply a vacuum to the system to facilitate the removal of the water byproduct. Continue the reaction under vacuum for 4-6 hours until stirring is no longer effective due to increased viscosity. The product at this stage is a low molecular weight oligomer.

  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature under the inert atmosphere. The oligomer will solidify.

Stage 2: Solid-State Polymerization (SSP) 7. Preparation: Break the solidified oligomer into smaller pieces or a powder, if possible, while minimizing exposure to air. 8. SSP Reaction: Place the oligomer in a suitable SSP reactor or the same flask. Heat the system to a temperature below 70°C (e.g., 50-60°C) under a high vacuum.[12] 9. Incubation: Maintain these conditions for 24-72 hours. During this time, the polymer chains will extend as residual water and other small molecules are removed.

Stage 3: Purification 10. Dissolution: After cooling, dissolve the resulting P(3HP) polymer in a minimal amount of a suitable solvent, such as chloroform. 11. Precipitation: Slowly pour the polymer solution into a large volume of a non-solvent, such as cold methanol, while stirring vigorously. The P(3HP) will precipitate as a white solid. 12. Washing: Collect the precipitate by filtration and wash it several times with fresh methanol to remove any unreacted monomer and residual catalyst. 13. Drying: Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Protocol: Ring-Opening Polymerization (ROP) of β-Propiolactone

!!! CRITICAL SAFETY WARNING !!! β-propiolactone is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

Expert Insights & Rationale: ROP is a chain-growth mechanism that is typically faster and leads to higher molecular weights with narrower distributions compared to polycondensation. The reaction is initiated by a nucleophile (e.g., an alcohol) and proceeds with the aid of an organocatalyst.[15] The monomer-to-initiator ratio is a key parameter that allows for theoretical control over the final molecular weight. The reaction must be conducted under strictly anhydrous conditions, as water can act as an initiator, leading to poor control over the polymerization and a broader molecular weight distribution.

Materials & Equipment:

  • β-propiolactone (high purity, freshly distilled if necessary)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Initiator (e.g., Benzyl alcohol)

  • Organocatalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a metal-based catalyst)

  • Quenching agent (e.g., Benzoic acid)

  • Schlenk flask and Schlenk line

  • Standard purification solvents (Chloroform, Methanol)

Procedure:

  • Reactor Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon).

  • Reagent Preparation: In the inert atmosphere, add anhydrous solvent to the flask via syringe. Then, add the desired amounts of β-propiolactone and the initiator (e.g., benzyl alcohol).

  • Initiation: Add the organocatalyst to the solution to begin the polymerization. The reaction is often exothermic. Maintain the desired reaction temperature (e.g., room temperature or slightly elevated) using a water bath.

  • Polymerization: Allow the reaction to stir for the specified time (e.g., 1-24 hours). The progress can be monitored by taking small aliquots and analyzing them via ¹H NMR to observe the disappearance of the monomer peaks.

  • Termination: Quench the reaction by adding a small amount of a terminating agent like benzoic acid to neutralize the catalyst.

  • Purification: Follow the same purification procedure as described in the polycondensation protocol (Steps 10-13): precipitate the polymer in methanol, wash, and dry under vacuum.[15]

Part 3: Essential Characterization of P(3HP)

After synthesis and purification, the polymer must be thoroughly characterized to confirm its identity, molecular weight, and thermal properties.

Protocol: Structural Analysis by NMR Spectroscopy
  • Objective: To confirm the chemical structure of P(3HP) and assess its purity.

  • Procedure:

    • Dissolve 5-10 mg of the purified P(3HP) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals (in CDCl₃): δ ≈ 4.35 ppm (triplet, -CH₂-O-), δ ≈ 2.75 ppm (triplet, -CH₂-C=O).

    • Expected ¹³C NMR signals (in CDCl₃): δ ≈ 172 ppm (C=O), δ ≈ 60 ppm (-CH₂-O-), δ ≈ 36 ppm (-CH₂-C=O).

Protocol: Molecular Weight by Gel Permeation Chromatography (GPC)
  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Procedure:

    • Prepare a dilute solution of the P(3HP) sample (e.g., 1-2 mg/mL) in a suitable GPC solvent (e.g., Tetrahydrofuran (THF) or Chloroform).

    • Filter the solution through a 0.22 or 0.45 µm syringe filter.

    • Inject the sample into a GPC system calibrated with polystyrene or polymethyl methacrylate standards.

    • Analyze the resulting chromatogram to determine Mn, Mw, and PDI. A lower PDI (closer to 1.0) indicates a more uniform polymer chain length.

Protocol: Thermal Properties by Differential Scanning Calorimetry (DSC)
  • Objective: To determine key thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm).

  • Procedure:

    • Accurately weigh 5-10 mg of the dry P(3HP) sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Run a heat-cool-heat cycle. A typical cycle might be:

      • Heat from room temperature to 120°C at 10°C/min to erase thermal history.

      • Cool to -60°C at 10°C/min.

      • Heat from -60°C to 120°C at 10°C/min.

    • Analyze the second heating scan to determine Tg (a step change in the baseline) and Tm (an endothermic peak).[1]

Part 4: Material Properties and Data

The properties of P(3HP) make it a versatile bioplastic. It is notably more flexible and less brittle than P(3HB), a property attributed to its lower glass transition temperature and melting point.[1] Incorporating 3-HP as a comonomer into other polyesters, such as P(3HB), effectively reduces the crystallinity and melting point of the resulting copolymer, thereby tailoring its mechanical properties for specific applications.[6]

PropertyPoly(3-hydroxypropionate) (P(3HP))Poly(3-hydroxybutyrate) (P(3HB))Reference(s)
Glass Transition Temp. (Tg) ~ -20 °C~ 4 °C[1][16]
Melting Temp. (Tm) ~ 77 °C~ 175 °C[1][16]
Enthalpy of Fusion (ΔHf) ~ 64 J/g~ 146 J/g[1][16]
Mechanical Profile Flexible, DuctileStiff, Brittle[1][4]
Biodegradability YesYes[6]

Conclusion

3-Hydroxypropionic acid is a pivotal building block for the next generation of sustainable bioplastics. The methodologies outlined in this guide provide a robust framework for the synthesis and characterization of P(3HP) in a research environment. By understanding the causality behind each experimental step—from the choice of polymerization strategy to the specific conditions applied—scientists can effectively control the properties of the resulting biopolymer. The continued development of both biological monomer production and efficient polymerization techniques will undoubtedly expand the applications of 3-HP-based materials, paving the way for a more sustainable future in the plastics industry.

References

One-pot biosynthesis of 3-hydroxypropanal from C1 and C2 compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

One-Pot Biosynthesis of 3-Hydroxypropanal from C1 and C2 Compounds: A Novel Enzymatic Cascade Approach

Abstract

This document provides a comprehensive technical guide for the one-pot enzymatic biosynthesis of 3-hydroxypropanal (3-HPA) from simple and inexpensive C1 and C2 feedstocks, specifically methanol and ethanol. 3-Hydroxypropanal is a valuable chemical intermediate with applications in food preservation and as a precursor for polymers like polytrimethylene terephthalate.[1][2] This protocol details a two-enzyme cascade reaction that leverages a methanol dehydrogenase and a deoxyribose-5-phosphate aldolase to achieve the conversion. We will delve into the underlying biochemical principles, provide a detailed, step-by-step experimental protocol, and present key performance data. This guide is intended for researchers, scientists, and professionals in drug development and biochemical engineering who are exploring sustainable and efficient methods for chemical synthesis.

Introduction: The Imperative for Sustainable Chemical Synthesis

The transition towards a bio-based economy necessitates the development of sustainable and environmentally benign methods for producing valuable chemicals. One- and two-carbon (C1 and C2) compounds, such as methanol and ethanol, are attractive and inexpensive feedstocks that can be derived from renewable resources.[2][3][4] The enzymatic conversion of these simple molecules into more complex, value-added products represents a significant advancement in biocatalysis. 3-Hydroxypropanal (3-HPA) is a key platform chemical, serving as a precursor to 3-hydroxypropionic acid (3-HP) and 1,3-propanediol (PDO), which are used in the production of bioplastics.[1][2][5] This application note describes an in vitro one-pot enzymatic system for the synthesis of 3-HPA from methanol and ethanol, offering a high degree of control and efficiency.[1][4]

The Biochemical Pathway: A Two-Enzyme Cascade

The biosynthesis of 3-HPA from methanol and ethanol is accomplished through a meticulously designed two-step enzymatic cascade. This pathway capitalizes on the specific catalytic activities of two key enzymes: a methanol dehydrogenase and a deoxyribose-5-phosphate aldolase.

Step 1: Oxidation of Alcohols to Aldehydes

The initial step involves the oxidation of the C1 and C2 alcohol substrates. Methanol dehydrogenase (MDH) from Lysinibacillus xylanilyticus (MDHLx) is a versatile enzyme that efficiently catalyzes the conversion of methanol to formaldehyde (a C1 aldehyde) and ethanol to acetaldehyde (a C2 aldehyde).[1] This reaction is dependent on the cofactor NAD+.

Step 2: Aldol Condensation to Form 3-Hydroxypropanal

The second and final step is an aldol condensation reaction where the newly formed formaldehyde and acetaldehyde are joined to create the C3 compound, 3-hydroxypropanal. This carbon-carbon bond formation is catalyzed by deoxyribose-5-phosphate aldolase (DERA) from the thermophilic bacterium Thermotoga maritima (DERATma).[1][3] DERA enzymes are powerful biocatalysts for stereoselective aldol reactions.[3]

The overall biosynthetic pathway is depicted in the diagram below:

3-HP_Biosynthesis_Pathway cluster_product Product Methanol Methanol (C1) Formaldehyde Formaldehyde Methanol->Formaldehyde + NAD+ -> NADH + H+ Ethanol Ethanol (C2) Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde + NAD+ -> NADH + H+ 3-HP 3-Hydroxypropanal (3-HPA) Formaldehyde->3-HP Acetaldehyde->3-HP MDH Methanol Dehydrogenase (MDHLx) DERA Deoxyribose-5-phosphate Aldolase (DERATma) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prod Enzyme Production & Purification (MDHLx & DERATma) Reaction_Setup One-Pot Reaction Setup Enzyme_Prod->Reaction_Setup Reagent_Prep Reagent Preparation (Buffers, Substrates, Cofactors) Reagent_Prep->Reaction_Setup Incubation Incubation at 45°C for 8h Reaction_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Analysis Product Analysis (HPLC) Sampling->Analysis Data Data Interpretation Analysis->Data

References

Metabolic Engineering Strategies for Enhanced 3-Hydroxypropionic Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Bio-Based 3-Hydroxypropionic Acid

3-Hydroxypropionic acid (3-HP) is a versatile C3 platform chemical, recognized by the U.S. Department of Energy as one of the top value-added chemicals derivable from biomass.[1] Its significance stems from its utility as a precursor to a wide array of commercially important chemicals, including acrylic acid, 1,3-propanediol, and biodegradable polymers like poly(3-hydroxypropionate) (P-3HP).[2][3] The transition from petroleum-based chemical synthesis to sustainable, bio-based manufacturing processes is a global imperative, and the microbial production of 3-HP from renewable feedstocks such as glucose and glycerol represents a key advancement in this endeavor.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the metabolic engineering strategies and detailed protocols for enhancing 3-HP production in microbial cell factories. We will delve into the intricacies of pathway selection, host organism engineering, and fermentation process optimization, underpinned by a deep understanding of the biochemical and genetic principles at play.

Core Metabolic Pathways for 3-HP Biosynthesis

The microbial production of 3-HP is primarily achieved through the implementation and optimization of three key metabolic pathways: the malonyl-CoA reductase pathway, the glycerol-dependent pathway, and the β-alanine pathway. The choice of pathway is a critical decision, influenced by the host organism, the available feedstock, and the desired production metrics.

The Malonyl-CoA Reductase Pathway: A Gateway from Central Carbon Metabolism

The malonyl-CoA reductase pathway is a prominent route for 3-HP production, directly linking central carbon metabolism to the target molecule.[3][5] This pathway involves the two-step reduction of malonyl-CoA, a key intermediate in fatty acid biosynthesis, to 3-HP.[6]

Causality of Experimental Choices: The primary advantage of this pathway is its direct utilization of the ubiquitous metabolite acetyl-CoA, which is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).[7] The subsequent reduction is catalyzed by a bifunctional malonyl-CoA reductase (MCR).[6] Engineering efforts are focused on enhancing the flux towards malonyl-CoA and optimizing the activity of MCR.

Host Organisms: Escherichia coli and Saccharomyces cerevisiae are the most commonly engineered hosts for this pathway.[4][6] Yeast is a particularly attractive host due to its inherent tolerance to acidic conditions, which can simplify the downstream processing of 3-HP.[4]

Key Engineering Strategies:

  • Overexpression of Acetyl-CoA Carboxylase (ACC): Increasing the expression of ACC is a critical step to boost the supply of malonyl-CoA.[5]

  • Optimization of Malonyl-CoA Reductase (MCR): The bifunctional MCR from Chloroflexus aurantiacus is widely used. However, balancing the activities of its two domains is crucial for efficient conversion.[6] Some strategies involve dissecting the MCR into its two constituent domains to optimize their expression levels independently.[6]

  • Redirection of Carbon Flux: Knocking out competing pathways that consume acetyl-CoA or malonyl-CoA, such as fatty acid synthesis and the tricarboxylic acid (TCA) cycle, can significantly increase the carbon flux towards 3-HP.[8][9]

  • Cofactor Engineering: The MCR-catalyzed reduction of malonyl-CoA is NADPH-dependent.[7] Therefore, enhancing the intracellular availability of NADPH through the engineering of pathways like the pentose phosphate pathway is a key strategy.[10]

Diagram of the Malonyl-CoA Reductase Pathway:

Malonyl_CoA_Pathway Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC (Acetyl-CoA Carboxylase) Malonate_Semialdehyde Malonate Semialdehyde Malonyl_CoA->Malonate_Semialdehyde MCR (reductase domain) NADPH -> NADP+ Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids HP_3 3-Hydroxypropionic Acid Malonate_Semialdehyde->HP_3 MCR (dehydrogenase domain) NADPH -> NADP+

Caption: The Malonyl-CoA pathway for 3-HP production.

The Glycerol-Dependent Pathway: Valorizing a Bio-refinery Byproduct

The glycerol-dependent pathway is a highly efficient route for 3-HP production, particularly relevant in the context of biodiesel production where crude glycerol is a major byproduct.[2] This pathway involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase, followed by the oxidation of 3-HPA to 3-HP by an aldehyde dehydrogenase.[11]

Causality of Experimental Choices: The direct conversion of glycerol to 3-HP is an attractive strategy due to the high theoretical yield. However, the accumulation of the toxic intermediate 3-HPA and the requirement for the expensive cofactor coenzyme B12 are significant challenges.[12]

Host Organisms: Klebsiella pneumoniae is a natural producer of 1,3-propanediol from glycerol and possesses the necessary enzymatic machinery for the initial steps of this pathway.[2] E. coli is also a widely used host, engineered with the necessary genes from K. pneumoniae.[13]

Key Engineering Strategies:

  • Expression of Glycerol Dehydratase and its Reactivase: The genes encoding glycerol dehydratase (dhaB) and its reactivating factor (gdrAB) from K. pneumoniae are essential for the conversion of glycerol to 3-HPA.[13]

  • Selection of an Efficient Aldehyde Dehydrogenase (ALDH): The choice of ALDH is critical to prevent the accumulation of toxic 3-HPA. Several ALDHs have been screened, with the enzyme from Pseudomonas aeruginosa showing high activity.[14]

  • Elimination of Byproduct Formation: The primary byproduct in this pathway is 1,3-propanediol (1,3-PDO), which is formed by the reduction of 3-HPA. Knocking out the gene encoding the 1,3-propanediol oxidoreductase (yqhD in E. coli) is a common strategy to redirect the flux towards 3-HP.[14]

  • Coenzyme B12 Independence: In hosts that do not naturally produce coenzyme B12, such as E. coli, engineering the B12 biosynthesis pathway or using B12-independent glycerol dehydratases are advanced strategies to reduce production costs.

Diagram of the Glycerol-Dependent Pathway:

Glycerol_Pathway Glycerol Glycerol HPA_3 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA_3 Glycerol Dehydratase (coenzyme B12-dependent) HP_3 3-Hydroxypropionic Acid HPA_3->HP_3 Aldehyde Dehydrogenase (NAD+ -> NADH) PDO_1_3 1,3-Propanediol HPA_3->PDO_1_3

Caption: The Glycerol-dependent pathway for 3-HP production.

The β-Alanine Pathway: A De Novo Biosynthesis Route

The β-alanine pathway provides an alternative route to 3-HP from central metabolites, proceeding through L-aspartate and β-alanine.[15] This pathway involves the decarboxylation of L-aspartate to β-alanine, followed by a transamination or deamination to malonate semialdehyde, which is then reduced to 3-HP.

Causality of Experimental Choices: This pathway is advantageous as it does not require coenzyme B12 and can be engineered in a wide range of hosts. The key is to efficiently convert L-aspartate, a primary amino acid, into the non-proteinogenic amino acid β-alanine and subsequently to 3-HP.

Host Organisms: E. coli and S. cerevisiae have been successfully engineered to produce 3-HP via the β-alanine pathway.[15]

Key Engineering Strategies:

  • Expression of Aspartate Decarboxylase: The conversion of L-aspartate to β-alanine is a critical step, often catalyzed by an L-aspartate-α-decarboxylase (PanD).

  • Screening for Efficient Transaminases: The conversion of β-alanine to malonate semialdehyde can be catalyzed by a β-alanine-pyruvate aminotransferase or a γ-aminobutyrate transaminase. Screening for enzymes with high specificity and activity is crucial.

  • Enhancing the L-Aspartate Pool: Increasing the intracellular concentration of L-aspartate by engineering the TCA cycle can boost the overall flux through the pathway.

  • Reduction of Malonate Semialdehyde: The final step, the reduction of malonate semialdehyde to 3-HP, is catalyzed by a 3-hydroxypropionate dehydrogenase.

Diagram of the β-Alanine Pathway:

Beta_Alanine_Pathway Glucose Glucose Oxaloacetate Oxaloacetate Glucose->Oxaloacetate Glycolysis & TCA Cycle Aspartate L-Aspartate Oxaloacetate->Aspartate Aspartate Aminotransferase Beta_Alanine β-Alanine Aspartate->Beta_Alanine Aspartate Decarboxylase (PanD) Malonate_Semialdehyde Malonate Semialdehyde Beta_Alanine->Malonate_Semialdehyde β-Alanine-Pyruvate Aminotransferase HP_3 3-Hydroxypropionic Acid Malonate_Semialdehyde->HP_3 3-Hydroxypropionate Dehydrogenase (NAD(P)H -> NAD(P)+)

Caption: The β-Alanine pathway for 3-HP production.

Quantitative Data Summary

The following table summarizes the reported titers, yields, and productivities of 3-HP in various engineered microorganisms.

Host OrganismPathwayCarbon SourceTiter (g/L)Yield (g/g or C-mol/C-mol)Productivity (g/L/h)Reference
Escherichia coliGlycerol-dependentGlycerol76.20.457 g/g1.89[13]
Klebsiella pneumoniaeGlycerol-dependentGlycerol83.80.52 g/g1.16[5]
Saccharomyces cerevisiaeβ-AlanineGlucose13.70.14 C-mol/C-mol0.17[15]
Escherichia coliMalonyl-CoAGlucose48.8--[8]
Saccharomyces cerevisiaeMalonyl-CoAGlucose~10--[4]
Escherichia coliβ-AlanineGlucose31.1--

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments in the metabolic engineering of microorganisms for 3-HP production.

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in E. coli

This protocol describes a general workflow for deleting a target gene in E. coli to redirect metabolic flux, for example, knocking out yqhD to prevent 1,3-propanediol formation.[2]

Diagram of CRISPR/Cas9 Gene Knockout Workflow:

CRISPR_Workflow cluster_design Design Phase cluster_construction Construction Phase cluster_transformation Transformation & Selection cluster_verification Verification Phase gRNA_design gRNA Design Plasmid_construction Plasmid Construction (pCas9 and p-gRNA) gRNA_design->Plasmid_construction Donor_DNA_design Donor DNA Design Donor_DNA_synthesis Donor DNA Synthesis Donor_DNA_design->Donor_DNA_synthesis Transformation Co-transformation of Plasmids and Donor DNA Plasmid_construction->Transformation Donor_DNA_synthesis->Transformation Selection Selection of Edited Colonies Transformation->Selection Colony_PCR Colony PCR Screening Selection->Colony_PCR Sequencing Sanger Sequencing Colony_PCR->Sequencing

Caption: Workflow for CRISPR/Cas9 mediated gene knockout.

Materials:

  • E. coli strain to be engineered

  • pCas9 plasmid (expressing Cas9 nuclease)

  • gRNA expression plasmid

  • Donor DNA with homology arms flanking the deletion site

  • LB medium and agar plates with appropriate antibiotics

  • Electroporator and cuvettes

  • PCR reagents and primers for verification

  • DNA sequencing service

Procedure:

  • gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence targeting the gene of interest. Ensure the target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[2]

  • Donor DNA Design: Design a donor DNA template consisting of 500-1000 bp homology arms upstream and downstream of the target gene. The donor DNA will serve as a template for homology-directed repair after Cas9-mediated cleavage.

  • Plasmid Construction: Clone the designed gRNA sequence into a suitable gRNA expression plasmid.

  • Preparation of Competent Cells: Prepare electrocompetent E. coli cells expressing the λ-Red recombinase system, which is essential for efficient homologous recombination.

  • Co-transformation: Co-transform the pCas9 plasmid, the gRNA plasmid, and the linear donor DNA into the competent E. coli cells by electroporation.[15]

  • Selection and Recovery: Plate the transformed cells on LB agar containing the appropriate antibiotics for plasmid selection. Incubate at 30-37°C overnight.

  • Verification of Gene Knockout:

    • Perform colony PCR on the resulting colonies using primers that flank the target gene. A successful knockout will result in a smaller PCR product compared to the wild-type.

    • Confirm the deletion by Sanger sequencing of the PCR product from positive colonies.

Protocol 2: Fed-Batch Fermentation for High-Titer 3-HP Production in E. coli

This protocol outlines a fed-batch fermentation process for achieving high-density cell growth and high-titer 3-HP production in an engineered E. coli strain.[11]

Materials:

  • Engineered E. coli strain for 3-HP production

  • Bioreactor (e.g., 2 L) with pH, dissolved oxygen (DO), and temperature control

  • Defined fermentation medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., glycerol or glucose), nitrogen source, and trace metals.

  • Feeding solution containing a concentrated carbon source

  • Inducer (e.g., IPTG) if using an inducible expression system

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into a shake flask containing LB medium and grow overnight at 37°C.

  • Bioreactor Setup: Prepare the bioreactor with the defined fermentation medium and sterilize. Calibrate the pH and DO probes.

  • Batch Phase: Inoculate the bioreactor with the overnight culture to an initial OD600 of ~0.1. Maintain the temperature at 37°C, pH at 7.0 (controlled by the addition of a base like NH4OH), and DO above 20% (controlled by agitation and aeration).

  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), initiate the feeding of the concentrated carbon source solution. A common strategy is an exponential feeding profile to maintain a constant specific growth rate.

  • Induction: When the cell density reaches a desired level (e.g., OD600 of 20-30), induce the expression of the 3-HP pathway genes by adding the inducer (e.g., IPTG).

  • Production Phase: Continue the fed-batch cultivation, maintaining the pH and DO levels. Monitor cell growth (OD600) and 3-HP concentration in the culture broth at regular intervals.

  • Harvesting: Harvest the culture when the 3-HP production rate plateaus or declines.

Protocol 3: Construction of Expression Plasmids in S. cerevisiae

This protocol describes the construction of a yeast expression plasmid for overexpressing a gene in the 3-HP biosynthesis pathway using homologous recombination in vivo.[3]

Materials:

  • S. cerevisiae strain for transformation

  • Yeast expression vector (e.g., pRS series) linearized by restriction enzyme digestion

  • Gene of interest (GOI) amplified by PCR with flanking sequences homologous to the vector

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective medium (e.g., synthetic complete medium lacking a specific nutrient)

Procedure:

  • Vector Linearization: Linearize the yeast expression vector at the desired cloning site using restriction enzymes.

  • Insert Amplification: Amplify the GOI by PCR using primers that add 40-50 bp of sequence at each end that is homologous to the regions flanking the cloning site in the linearized vector.

  • Yeast Transformation: Co-transform the linearized vector and the PCR-amplified GOI into competent S. cerevisiae cells using the lithium acetate/PEG method.

  • Selection of Transformants: Plate the transformed cells on a selective medium that allows for the growth of only the cells that have successfully taken up and recircularized the plasmid through homologous recombination.

  • Verification of Plasmid Construction:

    • Isolate the plasmid DNA from the yeast transformants.

    • Transform the isolated plasmid into E. coli for amplification.

    • Verify the correct insertion of the GOI by restriction digestion and Sanger sequencing.

Protocol 4: Malonyl-CoA Reductase (MCR) Enzyme Activity Assay

This spectrophotometric assay measures the activity of MCR by monitoring the oxidation of NADPH at 340 nm.[1]

Materials:

  • Cell-free extract containing the MCR enzyme

  • Tris-HCl buffer (100 mM, pH 7.8)

  • MgCl2 (2 mM)

  • Dithiothreitol (DTE) (3 mM)

  • NADPH (0.3 mM)

  • Malonyl-CoA (0.3 mM)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTE, and NADPH.

  • Enzyme Addition: Add the cell-free extract containing the MCR enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiation of Reaction: Start the reaction by adding malonyl-CoA to the cuvette.

  • Measurement of NADPH Oxidation: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the MCR activity.

  • Calculation of Enzyme Activity: Calculate the specific activity of the enzyme (µmol of NADPH oxidized per minute per mg of protein) using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 2 µmol of NADPH per minute.[1]

Protocol 5: Quantification of 3-HP in Fermentation Broth by HPLC

This protocol describes a standard method for quantifying the concentration of 3-HP in fermentation samples using High-Performance Liquid Chromatography (HPLC).[4]

Materials:

  • Fermentation broth samples

  • 3-HP standard solution

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: e.g., 5 mM H2SO4 or a buffered aqueous solution with an organic modifier

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the filtered sample onto the C18 column.

    • Elute the sample with the mobile phase at a constant flow rate.

    • Detect the 3-HP peak using the UV detector at a wavelength of 210 nm.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the 3-HP standard solution.

    • Determine the concentration of 3-HP in the samples by comparing their peak areas to the standard curve.

Conclusion and Future Perspectives

The microbial production of 3-HP has made significant strides in recent years, with impressive titers achieved in various engineered microorganisms. The choice of metabolic pathway, host organism, and fermentation strategy are all critical factors that must be carefully considered and optimized to achieve economically viable production. The protocols outlined in this document provide a practical guide for researchers to implement and advance these metabolic engineering strategies.

Future research will likely focus on several key areas:

  • Discovery and engineering of novel enzymes with improved catalytic efficiency and substrate specificity.

  • Development of robust microbial chassis with enhanced tolerance to 3-HP and other process-related stresses.

  • Implementation of dynamic metabolic control strategies to balance cell growth and product formation.

  • Integration of systems biology approaches , such as metabolic modeling and flux analysis, to guide strain design and optimization.

  • Utilization of alternative, low-cost feedstocks , such as lignocellulosic biomass, to further enhance the sustainability of the process.

By continuing to innovate in these areas, the scientific community can pave the way for the large-scale, sustainable production of 3-HP, contributing to a more circular and bio-based economy.

References

Application of 3-Hydroxypropionic Acid as a Precursor for Industrial Chemical Production: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Hydroxypropionic Acid - A Versatile Bio-based Platform Chemical

3-Hydroxypropionic acid (3-HP), a non-chiral carboxylic acid, has been identified by the U.S. Department of Energy as one of the top value-added platform chemicals derivable from biomass.[1] Its significance lies in its versatile chemical structure, featuring both a hydroxyl and a carboxylic acid functional group, which allows it to be a precursor to a wide array of commercially important chemicals.[2][3] The growing demand for sustainable and bio-based alternatives to petroleum-derived products has positioned 3-HP at the forefront of green chemistry.[4] This guide provides an in-depth exploration of the applications of 3-HP in the production of key industrial chemicals, complete with detailed protocols for researchers, scientists, and professionals in drug development and chemical manufacturing.

The primary industrial applications of 3-HP stem from its ability to be efficiently converted into acrylic acid, 1,3-propanediol, and biodegradable polymers such as poly(3-hydroxypropionate) (P(3HP)).[5] These derivatives find use in a multitude of products, including superabsorbent polymers, coatings, adhesives, textiles, and biocompatible plastics.[6][7] The transition from petrochemical feedstocks to renewable resources for the production of these chemicals offers significant environmental benefits, including a reduction in greenhouse gas emissions.[8]

This document will delve into the core chemical transformations of 3-HP, providing both the theoretical underpinnings and practical, field-proven protocols. We will explore the catalytic dehydration of 3-HP to acrylic acid, its role in the synthesis of 1,3-propanediol, and its polymerization to form biodegradable plastics. Each section is designed to provide not just a set of instructions, but a comprehensive understanding of the process, empowering researchers to not only replicate but also innovate upon these methods.

I. Production of Acrylic Acid via Catalytic Dehydration of 3-HP

The conversion of 3-HP to acrylic acid is one of its most significant applications, offering a bio-based route to a high-volume commodity chemical.[9] The global market for acrylic acid is substantial, driven by its use in the production of acrylate esters and superabsorbent polymers.[9] The conventional process for acrylic acid production involves the oxidation of propylene, a petrochemical derivative, which is associated with environmental concerns.[10] The dehydration of 3-HP presents a more sustainable alternative.[10]

The core of this transformation is the removal of a water molecule from the 3-HP structure to form a carbon-carbon double bond, yielding acrylic acid. This reaction is typically carried out in the vapor phase over a solid acid catalyst.[11] The choice of catalyst and reaction conditions are critical to achieving high yields and selectivity, minimizing the formation of byproducts.

Causality Behind Experimental Choices

The selection of a solid acid catalyst is paramount. Catalysts with a high density of Brønsted acid sites can lead to the formation of undesired byproducts such as acetic acid and coke, which deactivates the catalyst.[11] Therefore, catalysts with a predominance of Lewis acid sites or weak acid sites, such as silica gel or certain metal oxides like TiO2, have shown high selectivity towards acrylic acid.[11][12] The reaction is performed at elevated temperatures to facilitate the endothermic dehydration reaction and to maintain the reactants and products in the vapor phase, which minimizes catalyst fouling.[13] The use of a fixed-bed reactor allows for continuous processing, which is desirable for industrial-scale production.[13]

Data Summary: Catalytic Dehydration of 3-HP to Acrylic Acid
CatalystTemperature (°C)Pressure3-HP Conversion (%)Acrylic Acid Selectivity (%)Reference
Titanium Dioxide (TiO₂)230Atmospheric>99.999.0 ± 5.1[14]
Bentonite Clay (F-24)250 - 30060 - 80 psiHighHigh[15]
Silica Gel3001 bar100>99.0[11]

Experimental Workflow: 3-HP to Acrylic Acid

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_3hp Prepare Aqueous 3-HP Solution vaporize Vaporize 3-HP Solution prep_3hp->vaporize prep_cat Prepare and Pack Catalyst Bed react Pass Vapor over Heated Catalyst (Fixed-Bed Reactor) prep_cat->react vaporize->react condense Condense Product Stream react->condense separate Separate Acrylic Acid (e.g., Distillation) condense->separate

Caption: Workflow for the catalytic dehydration of 3-HP to acrylic acid.

Detailed Protocol: Lab-Scale Synthesis of Acrylic Acid from 3-HP

Materials:

  • 3-Hydroxypropionic acid (3-HP) solution (e.g., 30 wt% in water)

  • Solid acid catalyst (e.g., Titanium Dioxide (TiO₂), anatase)

  • Inert gas (e.g., Nitrogen)

  • Deionized water

  • Acrylic acid standard for analytical purposes

  • Polymerization inhibitor (e.g., 4-methoxyphenol, MEHQ)[13]

Equipment:

  • Fixed-bed reactor system (e.g., stainless steel or quartz tube)

  • Tube furnace with temperature controller

  • High-performance liquid chromatography (HPLC) system with a suitable pump

  • Condenser with a chilled water circulator

  • Collection flask

  • Mass flow controller for inert gas

  • Balance, pH meter, and standard laboratory glassware

Procedure:

  • Catalyst Preparation and Reactor Setup:

    • Pack a stainless steel tube (e.g., 300 mm length, 7.8 mm inner diameter) with the chosen catalyst (e.g., 12 g of TiO₂).[14]

    • Place the packed tube into the tube furnace.

    • Connect the reactor inlet to the HPLC pump for feeding the 3-HP solution and to a nitrogen gas line via a mass flow controller.

    • Connect the reactor outlet to a condenser, followed by a collection flask immersed in a cold bath.

  • Reaction Execution:

    • Heat the catalyst bed to the desired reaction temperature (e.g., 230 °C for TiO₂) under a continuous flow of nitrogen gas.[14]

    • Prepare the 3-HP feed solution (e.g., 8.0 mg/mL in deionized water, pH adjusted to 5.7).[14] It is advisable to add a polymerization inhibitor to the feed solution.[13]

    • Once the reactor temperature is stable, start feeding the 3-HP solution into the reactor at a controlled flow rate (e.g., 1.5 mL/h) using the HPLC pump.[14]

    • The aqueous 3-HP solution is vaporized upon entering the heated reactor.

    • The vaporized 3-HP passes over the catalyst bed where it is dehydrated to acrylic acid.

    • The product stream exits the reactor and is condensed. Collect the liquid product in the chilled collection flask.

  • Product Analysis and Purification:

    • Analyze the collected liquid samples for 3-HP and acrylic acid concentrations using HPLC.[8]

    • For purification, the crude acrylic acid can be subjected to fractional distillation to separate it from water and any unreacted 3-HP.

II. 3-HP as an Intermediate in 1,3-Propanediol Synthesis

1,3-Propanediol (1,3-PDO) is a valuable monomer used in the production of polymers such as polytrimethylene terephthalate (PTT), which is used in carpets and textiles.[16] While direct chemical conversion of isolated 3-HP to 1,3-PDO is not a commonly reported industrial route, 3-HP is a crucial intermediate in the microbial production of 1,3-PDO from glycerol.[17][18]

In this biological pathway, glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.[19] 3-HPA is then partitioned into two pathways: one portion is reduced to 1,3-propanediol, and the other is oxidized to 3-hydroxypropionic acid to maintain the redox balance within the cell.[19][20]

Biochemical Pathway: Glycerol to 1,3-Propanediol and 3-HP

glycerol Glycerol hpa 3-Hydroxypropionaldehyde (3-HPA) glycerol->hpa Glycerol Dehydratase pdo 1,3-Propanediol (1,3-PDO) hpa->pdo 1,3-Propanediol Oxidoreductase hp 3-Hydroxypropionic Acid (3-HP) hpa->hp Aldehyde Dehydrogenase

Caption: Simplified biochemical pathway for the co-production of 1,3-propanediol and 3-HP from glycerol.

Protocol: Microbial Production of 1,3-Propanediol and 3-HP from Glycerol

This protocol outlines a general procedure for the co-production of 1,3-PDO and 3-HP using a suitable microorganism, such as Lactobacillus reuteri.[19]

Materials:

  • Lactobacillus reuteri strain

  • Glycerol

  • Glucose

  • Yeast extract and other media components

  • Buffers and pH adjustment solutions (e.g., NaOH)

  • Inert gas for anaerobic conditions (e.g., Nitrogen)

Equipment:

  • Bioreactor with temperature, pH, and dissolved oxygen control

  • Centrifuge

  • Analytical equipment for quantifying glycerol, 1,3-PDO, and 3-HP (e.g., HPLC or GC-MS)

Procedure:

  • Inoculum Preparation:

    • Prepare a seed culture of L. reuteri in an appropriate growth medium.

    • Incubate under anaerobic conditions until the culture reaches the exponential growth phase.

  • Fermentation:

    • Sterilize the bioreactor containing the fermentation medium with glycerol and glucose as carbon sources.

    • Inoculate the bioreactor with the seed culture.

    • Maintain the fermentation under anaerobic conditions at a controlled temperature and pH.

    • Monitor the consumption of substrates and the production of 1,3-PDO and 3-HP at regular intervals using appropriate analytical methods.

    • Fed-batch strategies can be employed by feeding a concentrated glycerol solution to achieve higher product titers.[17]

  • Product Recovery and Purification:

    • After fermentation, separate the microbial cells from the broth by centrifugation or microfiltration.

    • The cell-free supernatant contains a mixture of 1,3-PDO, 3-HP, and other metabolites.

    • Purification of 1,3-propanediol can be achieved through various methods, including distillation, ion exchange chromatography, and solvent extraction.[5][21][22]

III. Synthesis of Poly(3-hydroxypropionate) - A Biodegradable Polymer

Poly(3-hydroxypropionate) (P(3HP)) is a biodegradable and biocompatible polyester with promising applications in packaging, agriculture, and medicine.[23][24] Unlike many other polyhydroxyalkanoates (PHAs), P(3HP) is not naturally produced by microorganisms.[24] Therefore, its production relies on the metabolic engineering of host organisms, such as Escherichia coli, to introduce a synthetic pathway for 3-HP polymerization.[6][24]

The general strategy involves the conversion of a suitable carbon source (e.g., glycerol or glucose) into 3-hydroxypropionyl-CoA (3HP-CoA), which is the monomer precursor for polymerization. A PHA synthase enzyme then catalyzes the polymerization of 3HP-CoA into P(3HP).[24]

Biological Synthesis Workflow: P(3HP) Production

cluster_strain Strain Engineering cluster_ferm Fermentation cluster_extract Extraction & Purification strain_dev Construct Recombinant E. coli with P(3HP) Pathway culture Cultivate Recombinant Strain in Bioreactor strain_dev->culture induce Induce Gene Expression culture->induce accumulate P(3HP) Accumulation induce->accumulate harvest Harvest Cells accumulate->harvest lyse Cell Lysis harvest->lyse extract Extract P(3HP) with Solvent lyse->extract purify Purify and Dry P(3HP) extract->purify

Caption: General workflow for the biological production of P(3HP).

Detailed Protocol: Biological Production of P(3HP) in Recombinant E. coli

Materials:

  • Recombinant E. coli strain harboring the necessary genes for P(3HP) synthesis (e.g., glycerol dehydratase, propionaldehyde dehydrogenase, and PHA synthase).[6]

  • Glycerol and/or glucose as carbon sources.

  • Mineral salts medium and appropriate antibiotics.

  • Inducer for gene expression (e.g., IPTG).

  • Solvent for P(3HP) extraction (e.g., chloroform).

  • Non-solvent for P(3HP) precipitation (e.g., cold methanol or ethanol).

Equipment:

  • Shake flasks and a temperature-controlled shaker.

  • Bioreactor for fed-batch fermentation.

  • Centrifuge.

  • Lyophilizer (freeze-dryer).

  • Soxhlet extractor or other solvent extraction apparatus.

  • Analytical equipment for polymer characterization (e.g., NMR, GPC, DSC).[6]

Procedure:

  • Strain Preparation and Fermentation:

    • Prepare a seed culture of the recombinant E. coli strain.

    • Inoculate a bioreactor containing a defined mineral salts medium with the seed culture.

    • Carry out fed-batch fermentation, feeding a concentrated solution of the carbon source(s) to achieve high cell density.

    • When the culture reaches a suitable cell density, add the inducer to initiate the expression of the P(3HP) synthesis pathway genes.

    • Continue the fermentation to allow for the accumulation of P(3HP) granules within the cells.[6]

  • Polymer Extraction and Purification:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with deionized water and then lyophilize to obtain dry cell mass.[6]

    • Disrupt the dried cells (e.g., by bead milling or sonication) to release the P(3HP) granules.

    • Extract the P(3HP) from the cell debris using a suitable solvent like chloroform. This can be done by stirring the biomass in the solvent for an extended period or using a Soxhlet extractor.[14]

    • Separate the solvent phase containing the dissolved P(3HP) from the solid cell debris by filtration or centrifugation.

    • Precipitate the P(3HP) from the solvent by adding a non-solvent (e.g., cold methanol) to the solution.

    • Collect the precipitated P(3HP) by filtration and dry it under vacuum.

IV. Analytical Methods

Accurate and reliable analytical methods are crucial for monitoring the conversion of 3-HP and for characterizing the final products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantitative analysis of 3-HP and acrylic acid in aqueous solutions.[8][25] A typical method would use a reverse-phase C18 column with an acidic mobile phase (e.g., dilute sulfuric acid) and UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of more volatile compounds like 1,3-propanediol.[26][27] Derivatization of the diol may be necessary to improve its volatility and chromatographic behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the structural characterization of polymers like P(3HP).[9][28][29] ¹H and ¹³C NMR can confirm the chemical structure of the polymer, while techniques like Gel Permeation Chromatography (GPC) are used to determine its molecular weight and polydispersity.[6]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of P(3HP), such as its glass transition temperature (Tg) and melting temperature (Tm), which are important for its application as a plastic.[6]

V. Safety Precautions

Researchers and professionals working with 3-HP and its derivatives must adhere to strict safety protocols.

  • 3-Hydroxypropionic Acid: 3-HP is a carboxylic acid and should be handled with care. It can cause skin and eye irritation.[3][4][30][31][32]

  • Acrylic Acid: Acrylic acid is a corrosive and flammable liquid with a pungent odor.[13] It is also a potent irritant to the skin, eyes, and respiratory tract.[13] It has a tendency to polymerize, which can be inhibited by the addition of stabilizers like MEHQ.[13]

  • General Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][30][31][32] Consult the Safety Data Sheets (SDS) for each chemical before use for detailed safety information.

VI. Conclusion

3-Hydroxypropionic acid stands as a cornerstone in the development of a sustainable chemical industry. Its versatility as a platform chemical enables the production of high-value chemicals from renewable resources, thereby reducing our reliance on fossil fuels. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to advance the field of bio-based chemical production. As research continues to optimize catalysts, metabolic pathways, and downstream processing, the industrial-scale application of 3-HP is poised for significant growth, contributing to a more sustainable and circular economy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxypropionic Acid (3-HPA) Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-hydroxypropionic acid (3-HPA) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing 3-HPA synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges.

Introduction to 3-HPA Production

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications, from the synthesis of biodegradable plastics like poly(3-hydroxypropionate) to its use as a precursor for industrial chemicals such as acrylic acid.[1][2] The microbial synthesis of 3-HP is a key focus in developing sustainable and green manufacturing processes.[2] This guide will delve into the critical aspects of optimizing reaction conditions to maximize yield and productivity.

Core Concepts in 3-HPA Biosynthesis

Microbial production of 3-HPA is primarily achieved through various metabolic pathways, with the most common starting substrates being glycerol and glucose.[1][2] Understanding these pathways is crucial for effective troubleshooting.

Key Metabolic Pathways:
  • Glycerol-Dependent Pathways:

    • CoA-Independent Pathway: Glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase (GDHt). Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).[2][3] This is the most extensively studied pathway for microbial 3-HP production from glycerol.[2][3]

    • CoA-Dependent Pathway: This pathway also begins with the conversion of glycerol to 3-HPA. However, the subsequent conversion to 3-HP involves a series of enzymatic steps catalyzed by propionaldehyde dehydrogenase (PduP), phosphotransferase (PduL), and propionic acid kinase (PduW), which also generates ATP.[1][3]

  • Malonyl-CoA Pathway: This pathway starts from acetyl-CoA, which is carboxylated to malonyl-CoA. Malonyl-CoA is then reduced to 3-HP.[4][5][6]

  • β-Alanine Pathway: In this pathway, L-aspartate is converted to β-alanine, which is then deaminated to produce 3-HP.[7][8]

Common Microbial Hosts:

A variety of microorganisms have been engineered for 3-HP production, each with its own set of advantages and challenges.

Microbial HostKey CharacteristicsNotable TitersReferences
Escherichia coliWell-characterized genetics, widely used for metabolic engineering.[1] Often requires external coenzyme B12 supplementation.[3]Up to 71.9 g/L from glycerol.[1][1][3]
Klebsiella pneumoniaeNaturally produces coenzyme B12.[1][3] Can utilize glycerol as a sole carbon source.[3] Pathogenic nature requires careful handling.[1]Up to 83.8 g/L from glycerol.[1][1][3]
Lactobacillus reuteriNaturally produces 3-HP from glycerol and synthesizes coenzyme B12.[1] Known for its tolerance to acidic conditions.[9]14 g/L from biodiesel-derived glycerol.[1][1][9]
Corynebacterium glutamicumHigh capacity for organic acid production and a broad substrate spectrum.[2]62.6 g/L from sugar via the glycerol pathway.[2][2]
Aspergillus speciesFilamentous fungi capable of producing organic acids at low pH, reducing downstream processing costs.[8]36.0 g/L from corn stover hydrolysate.[8][8]

Troubleshooting Guide

Issue 1: Low 3-HPA Titer and Yield

Question: My fermentation is producing very low concentrations of 3-HPA. What are the likely causes and how can I improve the titer?

Answer:

Low 3-HPA titers are a common challenge and can stem from several factors, ranging from suboptimal pathway efficiency to cellular stress.

Potential Causes & Solutions:

  • Metabolic Imbalance and Intermediate Toxicity:

    • The Problem: A frequent issue, particularly in the glycerol to 3-HPA pathway, is the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA).[2][10] This occurs when the activity of glycerol dehydratase (GDHt) outpaces that of aldehyde dehydrogenase (ALDH).[6] 3-HPA is known to inhibit cell growth and enzyme activity.[6][11]

    • Causality: The enzymatic rates are not synchronized. High initial glycerol concentrations can accelerate the GDHt reaction, leading to a buildup of 3-HPA.[12]

    • Troubleshooting Protocol:

      • Rebalance Enzyme Expression: Fine-tune the expression levels of GDHt and ALDH. This can be achieved by using promoters of different strengths or by engineering the 5'-UTR of the respective genes to control translation rates.[10] The goal is to match the rate of 3-HPA formation to its rate of consumption.

      • Fed-Batch Fermentation: Implement a fed-batch strategy to maintain a low concentration of the glycerol substrate.[13] This prevents the initial rapid conversion to 3-HPA and allows the downstream enzymes to keep pace.

      • Enzyme Engineering: Use directed evolution or protein engineering to improve the catalytic efficiency and stability of ALDH, making it more robust in the presence of 3-HPA.[12]

  • Cofactor Limitation:

    • The Problem: The conversion of 3-HPA to 3-HP by ALDH requires NAD(P)+.[1] Insufficient regeneration of these cofactors can create a bottleneck in the pathway.[14]

    • Causality: High metabolic flux towards 3-HP production can deplete the cellular pool of oxidized cofactors if regeneration pathways are not efficient enough.[14]

    • Troubleshooting Protocol:

      • Cofactor Regeneration Systems: Engineer the host strain to overexpress enzymes that regenerate NAD(P)+. For example, coupling 3-HP production with pathways that oxidize NADH to NAD+ can be effective.[14]

      • Optimize Aeration: For K. pneumoniae, microaerophilic conditions are often optimal.[3] While oxygen is needed for NAD+ regeneration, high aeration can inhibit the synthesis of coenzyme B12, which is essential for the GDHt enzyme.[3] Carefully controlling the dissolved oxygen (DO) level is critical.

  • Byproduct Formation:

    • The Problem: Carbon flux is diverted to competing pathways, leading to the formation of byproducts like lactate, acetate, and 1,3-propanediol (1,3-PDO), which reduces the carbon available for 3-HP synthesis.[5][15]

    • Causality: Native metabolic pathways in the host organism compete for common precursors like pyruvate and acetyl-CoA.[5]

    • Troubleshooting Protocol:

      • Gene Knockouts: Use CRISPR/Cas9 or other gene editing tools to delete genes in competing pathways. Common targets include lactate dehydrogenase (ldhA) and phosphate transacetylase (pta).[5]

      • Pathway Overexpression: Increase the expression of key enzymes in the 3-HP pathway to pull metabolic flux in the desired direction.[5]

Workflow for Diagnosing Low Titer:

Caption: Diagnostic workflow for troubleshooting low 3-HPA titer.

Issue 2: Fermentation Stalls or Cell Growth is Inhibited

Question: My culture grows well initially, but then growth slows down or stops completely as 3-HPA concentration increases. What is causing this toxicity and how can I mitigate it?

Answer:

Both the final product, 3-HP, and the intermediate, 3-HPA, can be toxic to microbial cells, leading to fermentation arrest.[1][6]

Potential Causes & Solutions:

  • Product Inhibition (3-HP Toxicity):

    • The Problem: High concentrations of 3-HP can inhibit cell growth and metabolic activity.[6] This is often due to the intracellular acidification that occurs as the organic acid accumulates.

    • Causality: As an organic acid, 3-HP can disrupt the cellular pH homeostasis and membrane potential, placing a significant metabolic burden on the cell.

    • Troubleshooting Protocol:

      • pH Control: Maintain the pH of the fermentation broth at a level that minimizes the concentration of the protonated (more toxic) form of 3-HP. A two-stage pH control strategy, where pH is maintained at a level optimal for growth initially and then shifted to a level that favors production, can be effective.[15]

      • In Situ Product Removal: Implement techniques to remove 3-HP from the fermentation broth as it is produced. This can include reactive extraction or membrane-based separation methods.

      • Strain Tolerance Engineering: Use adaptive laboratory evolution (ALE) or engineer efflux pumps to develop strains with higher tolerance to 3-HP.[5]

  • Intermediate Toxicity (3-HPA Accumulation):

    • The Problem: As discussed previously, 3-HPA is a reactive aldehyde that is highly toxic to cells.[12] It can inactivate key enzymes and inhibit DNA synthesis.[11]

    • Causality: An imbalance between the production and consumption of 3-HPA leads to its accumulation.[6]

    • Troubleshooting Protocol:

      • Monitor 3-HPA Levels: Regularly quantify 3-HPA concentration during fermentation using methods like HPLC.[16]

      • Rebalance Pathway Flux: See the solutions in "Issue 1" for rebalancing the activities of GDHt and ALDH.[10]

Logical Relationship of Toxicity and Mitigation:

ToxicityMitigation cluster_causes Toxicity Sources cluster_effects Cellular Effects cluster_solutions Mitigation Strategies 3HP_Accumulation High [3-HP] (Product Inhibition) Growth_Inhibition Inhibited Cell Growth 3HP_Accumulation->Growth_Inhibition 3HPA_Accumulation High [3-HPA] (Intermediate Toxicity) 3HPA_Accumulation->Growth_Inhibition Fermentation_Stall Fermentation Stalls Growth_Inhibition->Fermentation_Stall pH_Control pH Control pH_Control->3HP_Accumulation Mitigates InSitu_Removal In Situ Product Removal InSitu_Removal->3HP_Accumulation Mitigates Strain_Engineering Strain Tolerance Engineering Strain_Engineering->3HP_Accumulation Mitigates Pathway_Balancing Pathway Rebalancing Pathway_Balancing->3HPA_Accumulation Mitigates

Caption: Relationship between toxicity sources and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: My host organism, E. coli, doesn't naturally produce coenzyme B12. What's the best strategy to provide this essential cofactor for the glycerol dehydratase enzyme?

A1: This is a critical consideration for using E. coli as a host for the glycerol-to-3-HP pathway.[3] You have two primary options:

  • External Supplementation: The most straightforward approach is to add coenzyme B12 (or its precursor, vitamin B12) directly to the fermentation medium. However, this can be costly for large-scale production.[3]

  • Metabolic Engineering: A more advanced and potentially cost-effective strategy is to engineer E. coli to produce coenzyme B12 itself. This is a complex undertaking involving the heterologous expression of a large number of genes, but it has been successfully demonstrated. Alternatively, you can co-culture your E. coli production strain with a B12-producing bacterium.

Q2: I'm having difficulty with the downstream purification of 3-HPA from the fermentation broth. What methods are recommended?

A2: Purifying 3-HP from a complex fermentation broth presents challenges due to its hydrophilicity and the presence of various impurities.[17] A multi-step approach is typically required:

  • Cell Removal: Begin by removing the microbial cells through centrifugation or microfiltration.

  • Water Removal: Concentrate the broth to reduce the volume, often through evaporation.[17]

  • Extraction: Use an organic solvent to extract the 3-HP from the concentrated broth. The choice of solvent is critical and should have a boiling point below 170°C for easier recovery.[17]

  • Distillation: Further purify the 3-HP through distillation.[17] It's important to avoid high temperatures during purification, as this can lead to the degradation of 3-HP into acrylic acid and other byproducts.[18]

Q3: Can I use crude glycerol from biodiesel production as a feedstock?

A3: Yes, using crude glycerol is a cost-effective and sustainable option. However, crude glycerol contains impurities (e.g., methanol, salts, fatty acids) that can be toxic to your microbial host.[1] It is essential to either pre-treat the crude glycerol or use a robust microbial strain that has a high tolerance to these impurities. Strains like Lactobacillus reuteri have shown good performance with biodiesel-derived glycerol.[1]

Q4: How do I choose between the different biosynthetic pathways for 3-HPA production?

A4: The choice of pathway depends on your host organism, available feedstock, and overall process goals:

  • Glycerol Pathway (CoA-Independent): This is the most direct and highest-yielding pathway from glycerol.[3][19] It is ideal if you are using a host that can produce coenzyme B12 (like K. pneumoniae) or if you are willing to supplement B12 for a host like E. coli. The main challenge is balancing the GDHt and ALDH enzyme activities to avoid 3-HPA toxicity.[2][3]

  • Malonyl-CoA Pathway: This pathway is advantageous when using sugar-based feedstocks like glucose.[4] It avoids the use of coenzyme B12 and the toxic 3-HPA intermediate. However, it requires significant metabolic engineering to channel carbon flux from central metabolism towards malonyl-CoA.[5]

  • β-Alanine Pathway: Also suitable for sugar feedstocks, this pathway has been successfully implemented in both bacteria and yeast.[7][8] It offers an alternative route that may have different cofactor requirements and intermediate sensitivities compared to the malonyl-CoA pathway.

References

Technical Support Center: A-Z Guide to Improving Yield and Purity in Imidazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the common challenges encountered in the synthesis of imidazole derivatives. Our focus is on delivering practical, actionable solutions grounded in established chemical principles to help you optimize your reaction outcomes.

Part 1: Troubleshooting Low Yields and Side Reactions

Low yields are a frequent hurdle in imidazole synthesis. This section breaks down the common culprits and offers targeted solutions.

Frequently Asked Questions (FAQs): Low Yields

Q1: My reaction yield for a trisubstituted imidazole is significantly lower than expected. What are the most common causes?

A1: Low yields in these multi-component reactions, such as the Debus-Radziszewski synthesis, can often be traced back to several key factors:

  • Side Reactions: A primary competing reaction is the formation of oxazole byproducts. This can be mitigated by using a significant excess of the ammonia source and ensuring the reaction conditions are alkaline.[1]

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the consumption of the limiting starting material, typically the aldehyde, using Thin Layer Chromatography (TLC). This will help in optimizing the reaction time.[1]

  • Suboptimal Temperature: Temperature is a critical parameter. While many reactions are initiated at room temperature, gentle heating is often necessary to drive the reaction forward. However, excessive heat can promote the formation of undesired side products.[1][2] The optimal temperature needs to be determined for each specific set of reactants and solvent system.[2]

  • Purity of Reagents: The purity of the starting materials, particularly the dicarbonyl compound (e.g., glyoxal, benzil) and the aldehyde, is paramount. Impurities can lead to a cascade of side reactions, consuming your reactants and complicating purification.[1]

  • Inefficient Catalysis: The choice and amount of catalyst are critical for success. Many imidazole syntheses benefit from a catalyst to improve reaction rates and yields.[2][3] Options range from Brønsted and Lewis acids to solid-supported and organocatalysts.[2] For instance, using silicotungstic acid in ethanol at reflux has been shown to achieve high yields.[2]

  • Inappropriate Solvent: The solvent plays a multifaceted role, affecting reactant solubility and influencing the reaction mechanism.[2][4] Poor solubility of starting materials is a common reason for low yields.[2][4] Polar protic solvents like ethanol or methanol are often effective, but greener alternatives like glycerol have also demonstrated excellent results, sometimes even without a catalyst.[2][4][5]

Q2: I'm attempting a Debus-Radziszewski synthesis and my yield is poor. How can I optimize the reaction conditions?

A2: The Debus-Radziszewski synthesis, which combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a cornerstone of imidazole synthesis.[6][7] However, it is often plagued by low yields if not properly optimized.[8][9] Here’s a systematic approach to optimization:

  • Catalyst Selection: The traditional uncatalyzed reaction is often inefficient.[8] The introduction of a catalyst is highly recommended.

    • Acid Catalysts: Solid acid catalysts like silica-supported sulfonic acid can lead to excellent yields.[8] Lactic acid has also been used as an effective and biodegradable option.[8]

    • Base Catalysts: Amine bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) have been shown to significantly improve yields.[8]

    • Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles (Fe3O4 MNPs) can act as a Lewis acid to activate the aldehyde, thereby improving yields.[8][10]

  • Reaction Medium and Temperature:

    • Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically shorten reaction times and increase yields, often under solvent-free conditions.[8][11][12] An optimized microwave-assisted synthesis can yield more than 70% of the product.[11]

    • Solvent Choice: While the reaction can be performed solvent-free, polar protic solvents like ethanol or methanol are common choices.[4][13] The poor solubility of starting materials in some hydroxylic and polar solvents can sometimes lead to lower yields.[4][5]

  • Stoichiometry: Using a molar excess of the ammonia source is a common strategy to favor the formation of the diimine intermediate, which is crucial for imidazole synthesis, and to reduce the formation of oxazole byproducts.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify and restart Optimize_Stoichiometry Optimize Reactant Stoichiometry (e.g., excess NH3 source) Check_Purity->Optimize_Stoichiometry If pure Optimize_Conditions Optimize Reaction Conditions Optimize_Stoichiometry->Optimize_Conditions Select_Catalyst Select/Optimize Catalyst Optimize_Conditions->Select_Catalyst Consider Temp, Solvent, Microwave Monitor_Reaction Monitor Reaction Progress (TLC) Select_Catalyst->Monitor_Reaction Monitor_Reaction->Optimize_Conditions Incomplete, adjust conditions Improved_Yield Improved Yield Monitor_Reaction->Improved_Yield Reaction complete

Caption: A systematic workflow for troubleshooting low yields in imidazole synthesis.

Part 2: Purification Challenges and Solutions

Achieving high purity is as critical as obtaining a good yield. This section addresses common purification roadblocks.

Frequently Asked Questions (FAQs): Purification

Q1: My imidazole derivative is co-eluting with impurities during column chromatography. How can I improve separation?

A1: Co-elution is a frequent challenge, but several strategies can enhance separation:

  • Optimize the Mobile Phase: The polarity of your eluent system is crucial.

    • Gradient Elution: If you are using an isocratic system (constant solvent mixture), switching to a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with similar Rf values.[14]

    • Solvent System Modification: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.[14] Adding a small amount of a basic modifier like triethylamine (0.1-1%) can significantly alter selectivity by interacting with the acidic sites on the silica gel and the basic nitrogen of the imidazole.[14]

  • Change the Stationary Phase:

    • Alumina: For basic compounds like imidazoles, basic or neutral alumina can provide better separation than silica gel and reduce tailing.[14]

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, consider using a C18 bonded silica gel.[14]

  • Sample Loading:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the resulting dry powder onto the column. This technique often leads to sharper bands and improved separation.[14]

Q2: I'm observing significant tailing of my imidazole product on the silica gel column. What's causing this and how can I fix it?

A2: Tailing is typically caused by strong interactions between the basic imidazole ring and the acidic silanol groups on the surface of the silica gel.[14] To mitigate this:

  • Add a Basic Modifier: Incorporating a small amount of a base, such as triethylamine or pyridine (usually 0.1-1%), into your mobile phase will neutralize the acidic sites on the silica gel.[14] This reduces the strong interactions, leading to improved peak shape.

  • Use a Different Stationary Phase: As mentioned previously, switching to a more basic stationary phase like neutral or basic alumina can prevent the strong acidic interactions that cause tailing.[14]

Q3: My imidazole derivative is "oiling out" instead of forming crystals during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is supersaturated or cools too quickly. Here are some remedies:

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.[15]

  • Reduce Concentration: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly again.[15]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[14]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[14]

  • Use a Co-solvent System: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can provide better control over crystallization.[15]

Purification Technique Comparison
Purification MethodTypical RecoveryTypical PurityKey Advantages/Disadvantages
Column Chromatography 50-80%>95%Effective for complex mixtures; can be time-consuming.[14]
Recrystallization 80-95%>99%Excellent for final purification; requires a suitable solvent.[14]
Acid-Base Extraction Variable>90%Good for removing acidic or basic impurities.[14]

Part 3: Validated Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthesis and purification techniques.

Protocol 1: Microwave-Assisted Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol is a general guideline for a microwave-assisted Debus-Radziszewski reaction and should be optimized for specific substrates.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil)

  • Aldehyde (e.g., Benzaldehyde)

  • Ammonium acetate

  • Catalyst (e.g., Silicotungstic acid, optional)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol, 5 equivalents).[11]

  • If using a catalyst, add the appropriate amount (e.g., 7.5 mol% silicotungstic acid).[2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power and time determined by optimization (e.g., 720 watts for 5-7 minutes).[11]

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction vessel to room temperature.

  • Add cold water to the reaction mixture and stir. The solid product will precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for purifying an imidazole derivative using flash column chromatography.

Procedure:

  • Preparation of the Column:

    • Secure a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[16]

    • Add a thin layer of sand.[16]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.[16]

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[16]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for better separation, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[14]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the mobile phase.[14]

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[14]

Purification Workflow Diagram

PurificationWorkflow Crude_Product Crude Reaction Mixture Workup Aqueous Workup / Acid-Base Extraction Crude_Product->Workup Assess_Purity Assess Purity (TLC, NMR) Workup->Assess_Purity Column Column Chromatography Assess_Purity->Column Complex Mixture Recrystallization Recrystallization Assess_Purity->Recrystallization Relatively Pure Solid Pure_Product Pure Imidazole Derivative Assess_Purity->Pure_Product Purity >95-99% Column->Assess_Purity Check Fractions Recrystallization->Assess_Purity Check Purity Analysis Final Analysis (NMR, MS, etc.) Pure_Product->Analysis

Caption: A general workflow for the purification of imidazole derivatives.

References

Technical Support Center: HPLC Analysis of N-pyrrolylcarboxylic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of N-pyrrolylcarboxylic acids and their related impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this class of compounds. N-pyrrolylcarboxylic acids, with their acidic carboxyl group and nitrogen-containing heterocyclic ring, present unique chromatographic behaviors that require careful method optimization.

This resource provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to develop robust, reliable, and accurate analytical methods.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the HPLC analysis of N-pyrrolylcarboxylic acids. Each problem is broken down by probable causes and a systematic approach to resolution.

Problem 1: Significant Peak Tailing

Peak tailing is the most frequent challenge with acidic and heterocyclic compounds, leading to poor integration, reduced resolution, and inaccurate quantification.[1][2] A tailing factor (Tf) greater than 1.2 is a clear indicator of a problem.[1]

Probable Causes & Systematic Solutions

  • Secondary Silanol Interactions: The nitrogen atom in the pyrrole ring can interact with acidic, unreacted silanol groups (Si-OH) on the surface of traditional silica-based C18 columns.[2][3][4][5] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, creating a tail.

    • Solution 1: Mobile Phase pH Adjustment. The most effective solution is to lower the mobile phase pH.[1][3][4] By operating at a pH of 2-3, the silanol groups become protonated (Si-OH) and are less likely to interact with the analyte.[3][4]

    • Solution 2: Use a Modern, End-Capped Column. Select a column specifically designed for polar analytes or one with advanced end-capping to shield the residual silanols.[2][4] Columns with polar-embedded phases are also an excellent choice.[1]

  • Analyte Ionization Issues: N-pyrrolylcarboxylic acids are acidic. If the mobile phase pH is too close to the analyte's pKa, the compound will exist as a mixture of its ionized (more polar) and non-ionized (less polar) forms.[6][7] This dual state leads to peak broadening and tailing.[7][8]

    • Solution: The "2 pH Unit Rule". To ensure the analyte is in a single, non-ionized form, adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group.[6][8] This process, known as ion suppression, increases retention on reversed-phase columns and dramatically improves peak shape.[6][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[3]

    • Solution: Reduce Sample Concentration. Perform a dilution series (e.g., 1:10 and 1:100) and re-inject.[9] If the peak shape improves significantly, column overload was the culprit.[3][9]

Troubleshooting Workflow for Peak Tailing

G Start Peak Tailing Observed (Tf > 1.2) Check_Overload Dilute Sample (1:10, 1:100) and Re-inject Start->Check_Overload Overload_Improved Peak Shape Improves? Check_Overload->Overload_Improved Is_Overload Yes: Issue is Column Overload Overload_Improved->Is_Overload Yes Not_Overload No: Proceed to Check pH Overload_Improved->Not_Overload No Check_pH Is Mobile Phase pH >= 2 units below Analyte pKa? Not_Overload->Check_pH pH_Good Yes: pH is likely optimal. Check_pH->pH_Good Yes pH_Bad No: pH is too high. Check_pH->pH_Bad No Check_Column Consider Secondary Silanol Interactions pH_Good->Check_Column Adjust_pH Adjust Mobile Phase to pH 2.5 - 3.0 using Formic or Phosphoric Acid pH_Bad->Adjust_pH Switch_Column Switch to an End-Capped or Polar-Embedded Column Check_Column->Switch_Column

Caption: A systematic workflow for diagnosing and resolving peak tailing.

Problem 2: Poor Resolution Between Parent Acid and Impurities

Achieving adequate separation between the main active pharmaceutical ingredient (API) and its structurally similar impurities is critical for accurate quantification.[10][11]

Probable Causes & Systematic Solutions

  • Suboptimal Mobile Phase Selectivity: The choice of organic modifier and pH can dramatically alter the separation selectivity.[12][13]

    • Solution 1: Adjust Mobile Phase pH. Even small changes in pH can alter the ionization state of impurities, leading to significant shifts in retention time and improved resolution.[14] Experiment with pH values between 2.5 and 4.0.

    • Solution 2: Change the Organic Modifier. Acetonitrile and methanol interact differently with analytes. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is more viscous and can sometimes provide better selectivity for polar compounds.[15]

    • Solution 3: Optimize the Gradient. If using a gradient, make it shallower (i.e., increase the gradient time). A slower increase in the organic phase percentage gives closely eluting compounds more time to separate.[15]

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve closely eluting peaks.

    • Solution 1: Decrease Particle Size. Switch to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm for UHPLC). This increases efficiency and leads to sharper peaks and better resolution.[13]

    • Solution 2: Increase Column Length. A longer column provides more surface area for interaction, increasing the number of theoretical plates and improving separation.[13]

  • Inappropriate Column Chemistry: A standard C18 column may not be the best choice if the impurities have different polarities or aromatic characteristics.

    • Solution: Screen Different Stationary Phases. Try a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions with the pyrrole ring.[13][16] For very polar impurities, a polar-embedded or even a HILIC column might be necessary.[17][18]

Problem 3: Ghost Peaks in the Chromatogram

Ghost peaks are extraneous peaks that appear in the chromatogram, often during gradient analysis, even in blank injections.[19][20] They can interfere with the quantification of low-level impurities.

Probable Causes & Systematic Solutions

  • Contaminated Mobile Phase: Impurities in the solvents (especially water) or additives can accumulate on the column at the start of a gradient (low organic content) and then elute as the organic percentage increases.[19][20][21]

    • Solution 1: Use High-Purity Solvents. Always use fresh, HPLC-grade or MS-grade solvents and high-purity water (e.g., from a Milli-Q system).[19][21]

    • Solution 2: Filter Aqueous Buffers. Always filter aqueous mobile phase components through a 0.45 µm or 0.22 µm filter before use.[19]

    • Solution 3: Install an In-line Filter or Trap Column. A "ghost trap" column can be installed between the mixer and the autosampler to capture impurities from the mobile phase before they reach the analytical column.[22][23]

  • System Contamination / Carryover: Residue from previous injections can be retained in the injector, tubing, or at the head of the column, and then elute in subsequent runs.[20][22]

    • Solution 1: Implement a Strong Needle Wash. Optimize the autosampler's needle wash procedure. Use a wash solvent that is stronger than the mobile phase (e.g., 50:50 Acetonitrile:Isopropanol) to effectively clean the needle and injection port.[24]

    • Solution 2: Perform System Flushes. Regularly flush the entire HPLC system with a strong solvent to remove accumulated contaminants.[19][23]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for developing a method for N-pyrrolylcarboxylic acid?

A: A good starting point for method development is:

  • Column: A modern, high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A generic screening gradient, such as 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the parent compound and known impurities have good absorbance. A PDA detector is highly recommended to assess peak purity.[14]

Q2: How do I choose the right buffer and pH for my mobile phase?

A: The key is to control the ionization of your analyte.[6][12][25]

  • Know the pKa: First, determine the pKa of the carboxylic acid group on your molecule.

  • Select pH: Choose a pH that is at least 1.5-2 units below the pKa to ensure the molecule is fully protonated (non-ionized).[8][25] This is crucial for good peak shape and stable retention.[7]

  • Choose a Buffer: Select a buffer whose pKa is close to your target mobile phase pH. For a target pH of 2.5-3.5, 0.1% formic acid or a 10-20 mM phosphate buffer are excellent choices.[9] Ensure the buffer is soluble in all mobile phase compositions.

Q3: My baseline is noisy and drifting, especially during a gradient. What should I do?

A: Baseline issues are often related to the mobile phase or the detector.

  • Mobile Phase: Ensure your solvents are thoroughly degassed. Air bubbles entering the detector cell can cause noise and spikes.[26] Also, check for mobile phase contamination; low-quality solvents or additives can cause the baseline to drift upwards as the gradient progresses.[27]

  • Detector: A failing detector lamp can be a source of noise. Check the lamp energy or hours of use. Contamination in the detector flow cell can also cause drift; flush the cell with a strong solvent like isopropanol.[26]

  • Mixing: Inconsistent mobile phase mixing from the pump can cause a wavy or pulsing baseline.[27] Try pre-mixing the mobile phases manually to see if the problem resolves, which would indicate an issue with the pump's proportioning valves.[28]

Part 3: Key Experimental Protocols

Protocol 1: Mobile Phase Preparation for Ion Suppression

This protocol details the preparation of a buffered mobile phase (0.1% Formic Acid, pH ~2.7) to ensure robust and reproducible chromatography of acidic analytes.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • High-purity formic acid (>99%)

  • Sterile, filtered 1L glass reservoirs

  • 0.22 µm membrane filter

Procedure:

  • Prepare Mobile Phase A (Aqueous): a. Measure 999 mL of HPLC-grade water into a clean 1L reservoir. b. Carefully add 1 mL of formic acid to the water. c. Cap the reservoir and mix thoroughly by inversion for 1-2 minutes. d. Filter the entire solution through a 0.22 µm membrane filter to remove particulates. e. Degas the mobile phase using an in-line degasser, sonication, or helium sparging.

  • Prepare Mobile Phase B (Organic): a. Pour 1L of HPLC-grade acetonitrile into a second clean 1L reservoir. b. Degassing is recommended, especially if the lab environment has significant temperature fluctuations.

  • System Setup: a. Place the prepared mobile phases in the appropriate lines on the HPLC system. b. Purge the system for several minutes with each mobile phase to ensure all previous solvents are flushed out and the lines are bubble-free.

Protocol 2: Column Cleaning and Regeneration

If a column becomes contaminated or shows poor performance (high backpressure, split peaks), this washing procedure can often restore its performance.[9]

Objective: To remove strongly retained contaminants from a reversed-phase column.

Procedure: Note: Always disconnect the column from the detector before flushing with strong solvents.

  • Initial Wash (Removes Buffers): Flush the column with 20 column volumes of HPLC-grade water (without any buffer or additives).

  • Intermediate Wash (Removes Moderately Polar Contaminants): Flush with 20 column volumes of acetonitrile.

  • Strong Wash (Removes Nonpolar Contaminants): Flush with 20 column volumes of 100% isopropanol.

  • Re-equilibration: a. Flush with 10 column volumes of acetonitrile. b. Slowly re-introduce your mobile phase, starting with a high organic composition and gradually moving to your initial analytical conditions. c. Equilibrate the column with the starting mobile phase composition for at least 20 column volumes before running the next sample.

Data Summary Table

ParameterRecommendation for N-pyrrolylcarboxylic AcidsRationale
Column Type C18, End-Capped, or Polar-EmbeddedMinimizes secondary interactions with residual silanols.[1][4]
Particle Size ≤ 3 µmIncreases column efficiency for better resolution.[13]
Mobile Phase pH 2.5 - 3.5 (at least 2 units below analyte pKa)Suppresses ionization of the carboxylic acid, improving peak shape.[6][8]
Buffer Choice 0.1% Formic Acid or 10-20 mM Phosphate BufferProvides stable pH in the optimal range for acidic analytes.[9]
Organic Modifier Acetonitrile or MethanolScreen both to optimize selectivity.[15]
Column Temp. 30 - 40 °CCan improve efficiency and alter selectivity.[29]

References

Technical Support Center: Challenges in the Purification of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These molecules, while promising scaffolds for various applications, present unique purification hurdles due to their amphoteric and phenolic nature.[1][2][3][4][5] This resource offers troubleshooting strategies and detailed protocols to address common issues.

FAQs and Troubleshooting Guide

Q1: My primary challenge is removing unreacted 4-aminophenol from my crude product. What is the most effective method?

A1: Unreacted 4-aminophenol is a common impurity that can be effectively removed by leveraging the differences in the acidic and basic properties of your product and the starting material. An acid-base extraction is the recommended approach.[6][7][8][9][10]

Troubleshooting Workflow: Removal of 4-Aminophenol

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_base Wash with weak base (aq. NaHCO3) Removes acidic impurities start->wash_base wash_acid Wash with aq. HCl Product and 4-aminophenol move to aqueous layer wash_base->wash_acid organic_layer Organic Layer: Contains neutral impurities wash_acid->organic_layer Separate aqueous_layer Aqueous Layer: Contains protonated product and 4-aminophenol wash_acid->aqueous_layer adjust_ph Adjust pH of aqueous layer to isoelectric point (approx. pH 4.5-5.5) aqueous_layer->adjust_ph precipitate Product precipitates out of solution adjust_ph->precipitate filtrate Filtrate: Contains residual 4-aminophenol precipitate->filtrate Filter recrystallize Recrystallize precipitate for final purity precipitate->recrystallize final_product Pure Product recrystallize->final_product

Caption: Acid-base extraction workflow for purifying 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Detailed Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.

  • Extract the organic layer with 1M hydrochloric acid (HCl). This will protonate the amino groups of both your product and the unreacted 4-aminophenol, causing them to move into the aqueous layer.

  • Separate and collect the aqueous layer.

  • Slowly add a base, such as 1M sodium hydroxide (NaOH), to the aqueous layer to raise the pH. Your product will precipitate at its isoelectric point, while the more soluble 4-aminophenol will remain in the solution.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold deionized water to remove any remaining impurities.

  • For optimal purity, recrystallize the product from a suitable solvent system, such as ethanol/water.[11]

Q2: I am experiencing significant product loss during purification. What are the likely causes and how can I mitigate this?

A2: Product loss can occur due to several factors, including oxidative degradation, incomplete precipitation, and issues with solvent selection. The 4-hydroxyphenyl moiety is particularly susceptible to oxidation.[12][13][14]

Mitigation Strategies for Product Loss

CauseMitigation Strategy
Oxidative Degradation The phenolic group can oxidize, especially under basic conditions, leading to colored impurities and product loss. To minimize this, work with deoxygenated solvents and consider adding a small amount of an antioxidant like sodium bisulfite.[12]
Incomplete Precipitation The zwitterionic nature of these compounds means they have an isoelectric point at which their solubility is at a minimum.[15][16][17] Failure to precisely buffer the solution to this pH during precipitation will result in product remaining in the filtrate. A pilot experiment to determine the optimal pH for precipitation is recommended.
Inappropriate Solvent for Recrystallization If the product "oils out" or remains in solution during recrystallization, the solvent system is not ideal. A common and effective system is a mixture of ethanol and water, where the product is dissolved in hot ethanol and water is added dropwise as an anti-solvent to induce crystallization.[15]
Q3: My purified product shows broad peaks in the NMR spectrum and streaks on the TLC plate. What is causing this?

A3: Broad NMR peaks and streaking on TLC are common issues when working with zwitterionic compounds and can be caused by several factors.[18][19][20][21][22]

Troubleshooting NMR and TLC Issues

G start Broad NMR Peaks or TLC Streaking check_concentration Is the sample concentration too high? start->check_concentration check_solvent Is the solvent system appropriate? start->check_solvent check_impurities Are there residual salts or impurities? start->check_impurities dilute Dilute the sample check_concentration->dilute change_solvent Modify the solvent system (e.g., add acid/base for TLC) check_solvent->change_solvent rewash Re-wash the product with deionized water check_impurities->rewash rerun Re-run analysis dilute->rerun change_solvent->rerun rewash->rerun

Caption: Decision tree for troubleshooting common NMR and TLC problems.

Detailed Solutions:

  • Sample Overload: Applying too much sample to the TLC plate can cause streaking.[23][24] Try spotting a more dilute solution.

  • Inappropriate Polarity: For TLC, if your compound streaks, the polarity of the solvent system may be unsuitable.[23][24][25] For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve spot shape.[26]

  • NMR Sample Preparation: For NMR, broad peaks can be due to aggregation. Adding a few drops of deuterated acid (like DCl) or base (like NaOD) to your NMR tube can sometimes sharpen the signals by moving the compound out of its zwitterionic state.

  • Residual Salts: Inorganic salts from the workup can interfere with both TLC and NMR. Ensure your final product is thoroughly washed with deionized water.

Q4: I am struggling with column chromatography for my derivative. What stationary and mobile phases are recommended?

A4: The polar nature of these compounds can make them challenging to purify via traditional normal-phase silica gel chromatography.[26][27][28][29]

Recommendations for Column Chromatography

Chromatography TypeStationary PhaseMobile Phase Considerations
Normal-Phase Silica GelA very polar eluent system is often required, such as a gradient of methanol in dichloromethane. Adding a small percentage (0.1-1%) of acetic acid or triethylamine to the mobile phase can help to improve peak shape and reduce tailing.[26]
Reverse-Phase C18-functionalized SilicaThis can be a more effective option. A typical mobile phase would be a gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid (TFA) to control the ionization of the compound.
Ion-Exchange Cation or Anion Exchange ResinThis technique separates molecules based on charge and can be highly effective for purifying amino acid derivatives.[29][30] Elution is typically achieved by changing the pH or increasing the salt concentration of the buffer.

Pro-Tip: Before committing to a large-scale column, always develop your separation method on TLC to find the optimal solvent system.

References

Technical Support Center: Overcoming Hurdles in the Bioproduction of 3-Hydroxypropionic Acid (3-HP) in Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioproduction of 3-hydroxypropionic acid (3-HP). This guide is designed for researchers, scientists, and drug development professionals actively engaged in engineering bacterial systems for 3-HP synthesis. As a valuable platform chemical, the efficient biosynthesis of 3-HP is a significant goal in metabolic engineering.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common hurdles encountered during experimental workflows. Our aim is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research and development.

Section 1: Metabolic Pathway Engineering and Strain Development

The foundation of successful 3-HP production lies in the selection and engineering of an appropriate metabolic pathway and a robust host organism. This section addresses common challenges in strain construction and pathway optimization.

Troubleshooting Guide: Pathway and Strain Issues

Question 1: My engineered strain shows low 3-HP titer and yield. What are the likely bottlenecks in my metabolic pathway?

Answer: Low 3-HP titer and yield can stem from several factors related to your chosen metabolic pathway and host organism. The three primary pathways for 3-HP production in bacteria are the glycerol-dependent pathway, the malonyl-CoA pathway, and the β-alanine pathway.[2][3] Each has its own set of challenges.

  • Glycerol-Dependent Pathway: A common issue is the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA).[1][4] This suggests an imbalance between the activity of glycerol dehydratase (which produces 3-HPA) and aldehyde dehydrogenase (which converts 3-HPA to 3-HP). Consider overexpressing a highly active aldehyde dehydrogenase, such as PuuC from Klebsiella pneumoniae or a suitable homolog.[1][5] Additionally, ensure the efficient regeneration of the coenzyme B12 cofactor for glycerol dehydratase, as its availability can be a limiting factor, especially in hosts like E. coli that do not naturally synthesize it.[1][6]

  • Malonyl-CoA Pathway: This pathway competes directly with fatty acid biosynthesis for the malonyl-CoA precursor.[7][8][9] To channel more flux towards 3-HP, consider strategies to downregulate or inhibit fatty acid synthesis.[8] The expression and activity of acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, is another critical control point.[7][9] Overexpression of a heterologous ACC, such as the one from Corynebacterium glutamicum, has been shown to improve 3-HP production.[5] Furthermore, ensure a sufficient supply of the NADPH cofactor required by malonyl-CoA reductase.[7]

  • β-Alanine Pathway: The conversion of L-aspartate to β-alanine by L-aspartate-α-decarboxylase (PanD) is often a rate-limiting step.[10][11] Screening for and expressing a more active PanD, for instance from Corynebacterium glutamicum, can significantly enhance the pathway's efficiency.[10][11] Subsequent steps involving β-alanine-pyruvate aminotransferase and 3-hydroxypropionate dehydrogenase also need to be well-balanced to prevent the accumulation of intermediates.[12][13]

Question 2: I'm observing significant byproduct formation, which is reducing my 3-HP yield. How can I redirect carbon flux more effectively?

Answer: Byproduct formation is a common challenge that diverts carbon and energy away from your desired product. The specific byproducts will depend on your chosen pathway and host.

  • In Glycerol-to-3-HP Conversion: A major byproduct is often 1,3-propanediol (1,3-PDO).[4][14] This is due to the reduction of the intermediate 3-HPA. To mitigate this, you can knock out genes encoding for 1,3-PDO dehydrogenases, such as yqhD in E. coli.[4][14] Additionally, enhancing the expression of the aldehyde dehydrogenase responsible for converting 3-HPA to 3-HP can outcompete the 1,3-PDO forming reaction.[15] Other common byproducts from central metabolism, like lactate and acetate, can be addressed by deleting genes such as ldhA and pta-ackA.[5]

  • Central Metabolism Modifications: Regardless of the specific 3-HP pathway, optimizing central metabolism is crucial. For instance, in E. coli, knocking out tpiA (triosephosphate isomerase) and zwf (glucose-6-phosphate dehydrogenase) has been shown to increase the carbon flux towards glycerol and subsequently 3-HP.[14]

Below is a workflow for diagnosing and addressing low 3-HP yield:

G start Low 3-HP Titer and Yield pathway_check Identify 3-HP Pathway start->pathway_check glycerol_path Glycerol Pathway pathway_check->glycerol_path Glycerol malonyl_path Malonyl-CoA Pathway pathway_check->malonyl_path Malonyl-CoA beta_alanine_path β-Alanine Pathway pathway_check->beta_alanine_path β-Alanine toxic_intermediate Check for 3-HPA Accumulation glycerol_path->toxic_intermediate fatty_acid_comp Fatty Acid Competition? malonyl_path->fatty_acid_comp panD_limit PanD Rate-Limiting? beta_alanine_path->panD_limit byproduct_check Analyze Byproducts (e.g., 1,3-PDO) toxic_intermediate->byproduct_check No overexpress_aldh Overexpress Aldehyde Dehydrogenase toxic_intermediate->overexpress_aldh Yes knockout_byproduct Knockout Byproduct Genes (e.g., yqhD) byproduct_check->knockout_byproduct Yes cofactor_imbalance Cofactor Imbalance (NADPH/NADH)? byproduct_check->cofactor_imbalance No end Improved 3-HP Production overexpress_aldh->end knockout_byproduct->end inhibit_fa Inhibit Fatty Acid Synthesis fatty_acid_comp->inhibit_fa Yes acc_activity Low ACC Activity? fatty_acid_comp->acc_activity No inhibit_fa->end overexpress_acc Overexpress Acetyl-CoA Carboxylase acc_activity->overexpress_acc Yes acc_activity->cofactor_imbalance No overexpress_acc->end screen_panD Screen for More Active PanD panD_limit->screen_panD Yes panD_limit->cofactor_imbalance No screen_panD->end engineer_cofactor Engineer Cofactor Regeneration cofactor_imbalance->engineer_cofactor Yes engineer_cofactor->end

Caption: Troubleshooting workflow for low 3-HP yield.

Experimental Protocol: Gene Knockout in E. coli using Lambda Red Recombineering

This protocol outlines a general procedure for creating targeted gene deletions in E. coli, a common host for 3-HP production.

  • Primer Design: Design primers to amplify a selectable marker (e.g., kanamycin resistance cassette) flanked by homology regions (typically 40-50 bp) corresponding to the upstream and downstream sequences of the target gene.

  • Amplification of the Disruption Cassette: Perform PCR using the designed primers and a template plasmid carrying the selectable marker. Purify the PCR product.

  • Preparation of Electrocompetent Cells: Grow the E. coli strain harboring the pKD46 plasmid (expressing the lambda Red recombinase) at 30°C in SOB medium to an OD600 of 0.4-0.6. Add L-arabinose to induce the expression of the recombinase.

  • Electroporation: Wash the induced cells with ice-cold sterile water and 10% glycerol. Electroporate the purified PCR product into the competent cells.

  • Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Screen colonies for the desired gene knockout using colony PCR with primers flanking the target gene.

Section 2: Fermentation and Process Optimization

Optimizing fermentation conditions is critical for achieving high titers and productivities of 3-HP. This section addresses common issues encountered during bioreactor cultivation.

Troubleshooting Guide: Fermentation Issues

Question 3: My 3-HP production stalls or ceases during fed-batch fermentation. What could be the cause?

Answer: The cessation of 3-HP production during fed-batch fermentation can be attributed to several factors, often related to the changing culture environment and cellular stress.

  • Product and Precursor Toxicity: High concentrations of 3-HP can be toxic to the host cells, inhibiting growth and metabolic activity.[16][17] The toxicity is often pH-dependent, with the protonated form of the acid being more inhibitory. Maintaining the pH of the culture above the pKa of 3-HP (~4.5) is crucial. Additionally, as mentioned earlier, the accumulation of the 3-HPA intermediate is highly toxic.[1] Monitoring the concentrations of both 3-HP and potential intermediates is essential.

  • Nutrient Limitation: While the primary carbon source is fed, other essential nutrients like nitrogen, phosphate, or trace elements can become limiting.[18] Ensure that the feed medium is appropriately supplemented with these components. For example, increasing the nitrogen source concentration has been shown to improve 3-HP production in some engineered strains.[18]

  • Dissolved Oxygen (DO) Control: The optimal DO level can vary depending on the specific pathway and host. For instance, some glycerol-to-3-HP pathways function better under microaerobic conditions to balance redox state and cofactor regeneration.[5] A two-stage DO control strategy, with an initial aerobic growth phase followed by a microaerobic production phase, can be effective.[19]

  • Cofactor Imbalance: The production of 3-HP can impose a significant burden on the cellular redox balance (NADH/NAD+) and energy (ATP) levels. The continuous synthesis of 3-HP may deplete the pool of necessary cofactors like NADPH for the malonyl-CoA pathway.[7][20] Engineering cofactor regeneration pathways, such as overexpressing a transhydrogenase (pntAB), can help alleviate this bottleneck.[7]

Question 4: I'm using a glycerol-based process. What is the optimal feeding strategy?

Answer: For glycerol-based 3-HP production, the feeding strategy should aim to maintain a balance between providing sufficient substrate for conversion and avoiding glycerol accumulation, which can be inhibitory at high concentrations.

  • Co-feeding with Glucose: Supplementing the glycerol feed with a small amount of glucose can enhance cell growth and the activity of key enzymes like aldehyde dehydrogenase, leading to improved 3-HP titers.[5] A gradient or intermittent feeding of glucose alongside a continuous glycerol feed can be an effective strategy.[21]

  • pH-Stat Fed-Batch: A pH-stat feeding strategy, where the feed is added in response to a pH increase (indicating substrate depletion), can be a simple and effective method for maintaining the substrate concentration within an optimal range.[15]

The following table summarizes key fermentation parameters and their typical ranges for optimization:

ParameterTypical RangeRationale
pH 6.0 - 7.0To minimize 3-HP toxicity and maintain enzyme activity.[5]
Temperature 30 - 37°COptimal for the growth and metabolic activity of most bacterial hosts.
Dissolved Oxygen (DO) 10 - 30% (or microaerobic)Pathway-dependent; crucial for redox balance and cofactor regeneration.[5]
Glycerol Concentration 10 - 20 g/LTo avoid substrate inhibition while ensuring sufficient supply.[21]

Section 3: Product Toxicity and Host Tolerance

A major hurdle in achieving industrially relevant 3-HP titers is the inherent toxicity of the product to the microbial host. This section provides insights into understanding and mitigating 3-HP toxicity.

FAQs: 3-HP Toxicity

Question 5: How does 3-HP exert its toxic effects on bacterial cells?

Answer: The toxicity of 3-HP, like other organic acids, is multifaceted. At high concentrations, it can lead to a decrease in the intracellular pH, which disrupts cellular processes. The undissociated form of the acid can diffuse across the cell membrane and then dissociate in the higher pH of the cytoplasm, releasing a proton and acidifying the cell's interior. This forces the cell to expend energy to pump out protons to maintain its internal pH. The accumulation of the 3-HP anion within the cell can also disrupt osmotic balance and interfere with enzymatic reactions.[17] Some studies suggest that 3-HP can be converted back to the more toxic 3-HPA by aldehyde dehydrogenases within the cell, further contributing to its cytotoxicity.[6][22]

Question 6: What are some strategies to improve the host's tolerance to 3-HP?

Answer: Enhancing host tolerance is a key aspect of metabolic engineering for 3-HP production. Several approaches can be employed:

  • Adaptive Laboratory Evolution (ALE): This involves cultivating the host strain in gradually increasing concentrations of 3-HP over many generations. This process selects for spontaneous mutations that confer enhanced tolerance. Subsequent genome sequencing of the evolved strains can reveal genes and pathways involved in 3-HP resistance, providing targets for rational engineering.[23]

  • Overexpression of Stress Response Genes: Proteomic studies have identified several proteins that are upregulated in response to 3-HP stress.[17][24] Overexpressing these genes, which are often involved in general stress responses, protein folding, or membrane transport, can improve the strain's robustness.[17]

  • Engineering Membrane Transporters: Modifying the expression of membrane transporters can help to efficiently export 3-HP out of the cell, preventing its intracellular accumulation.[25]

The relationship between the different hurdles in 3-HP bioproduction is illustrated in the diagram below:

G pathway_inefficiency Pathway Inefficiency byproduct_formation Byproduct Formation pathway_inefficiency->byproduct_formation cofactor_imbalance Cofactor Imbalance pathway_inefficiency->cofactor_imbalance intermediate_toxicity Intermediate Toxicity (3-HPA) pathway_inefficiency->intermediate_toxicity low_titer Low Titer & Yield byproduct_formation->low_titer cofactor_imbalance->low_titer product_toxicity Product Toxicity (3-HP) intermediate_toxicity->product_toxicity product_toxicity->low_titer

Caption: Interconnected challenges in 3-HP bioproduction.

References

Technical Support Center: Optimization of Fermentation Conditions for 3-HP Production in Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working on the optimization of 3-hydroxypropionic acid (3-HP) production in Klebsiella pneumoniae. As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to help you troubleshoot and enhance your fermentation processes.

Frequently Asked Questions (FAQs)

Q1: Why is my Klebsiella pneumoniae strain producing more 1,3-propanediol (1,3-PDO) than 3-HP?

A1: This is a common issue rooted in the native metabolic pathway of K. pneumoniae. The intermediate 3-hydroxypropionaldehyde (3-HPA) is a branch point. It can be converted to 3-HP by aldehyde dehydrogenase (ALDH) or to 1,3-PDO by 1,3-propanediol oxidoreductase. In wild-type strains, the pathway to 1,3-PDO is often more active.[1] To favor 3-HP production, it is crucial to either overexpress a highly active ALDH, such as PuuC from K. pneumoniae, or to knock out the genes encoding for 1,3-propanediol oxidoreductases, such as dhaT and yqhD.[2][3]

Q2: What is the optimal aeration strategy for 3-HP production?

A2: A microaerobic condition is generally optimal for 3-HP production in K. pneumoniae.[4][5] This is due to a delicate balance:

  • Anaerobic conditions: Favor the synthesis of coenzyme B12 (a cofactor for glycerol dehydratase) but limit the regeneration of NAD+, which is essential for the ALDH reaction.[6]

  • Highly aerobic conditions: Enhance NAD+ regeneration but can repress the dha operon, which is necessary for glycerol metabolism, and inhibit coenzyme B12 synthesis.[4][7] Maintaining a constant dissolved oxygen (DO) level, for instance at 5%, has been shown to be effective.[2][6]

Q3: Do I need to add vitamin B12 to my culture medium?

A3: A significant advantage of using Klebsiella pneumoniae is its natural ability to synthesize vitamin B12, an essential cofactor for glycerol dehydratase, the first enzyme in the 3-HP production pathway from glycerol.[2][8] Therefore, external supplementation with expensive vitamin B12 is generally not required, which is a major economic benefit.[7][9]

Q4: What are the major byproducts I should monitor besides 1,3-PDO?

A4: Besides 1,3-PDO, the most common byproducts are lactic acid, acetic acid, and 2,3-butanediol.[10][11] The formation of these byproducts competes for carbon flux and can also affect the redox balance (NADH/NAD+ ratio) within the cells, potentially limiting 3-HP production.[5][12]

Troubleshooting Guide

Problem 1: Low 3-HP Titer and Yield

Low productivity is a multifaceted problem. The following guide will help you systematically diagnose and address the root causes.

  • Insufficient Aldehyde Dehydrogenase (ALDH) Activity: The conversion of 3-HPA to 3-HP is a critical and often rate-limiting step.

    • Diagnosis: Perform in vitro enzyme assays on cell lysates to measure ALDH activity. Compare the activity of your production strain to a wild-type or a known high-producing strain.

  • Suboptimal Aeration: As discussed in the FAQs, improper oxygen supply can severely limit 3-HP production.

    • Diagnosis: Monitor the dissolved oxygen (DO) profile throughout your fermentation run. If you are using a constant aeration rate (e.g., vvm), the DO level might be fluctuating significantly.

  • Cofactor (NAD+) Limitation: The ALDH enzyme requires NAD+ as a cofactor. If the cellular machinery cannot regenerate NAD+ efficiently, the 3-HP production will stall.[1]

    • Diagnosis: While direct measurement of the intracellular NADH/NAD+ ratio can be complex, a high accumulation of NADH-dependent byproducts like 1,3-PDO and lactate can indicate a redox imbalance.

  • Suboptimal pH: The pH of the fermentation medium affects enzyme activity and overall cell physiology. A pH of 7.0 has been found to be optimal for 3-HP production.[13]

    • Diagnosis: Continuously monitor and record the pH during fermentation. Note any significant deviations from the setpoint.

  • Enhance ALDH Expression:

    • Protocol: Overexpress a robust ALDH, such as the native puuC from K. pneumoniae.[11] Utilize a strong, inducible promoter like the tac promoter to control the expression.[11][14]

    • Causality: Increasing the concentration of the rate-limiting enzyme will pull the metabolic flux from 3-HPA towards 3-HP.

  • Optimize Aeration Strategy:

    • Protocol: Implement a controlled DO-stat fed-batch fermentation. Start with a setpoint of 5% DO. The system will automatically adjust agitation and/or airflow to maintain this level.

    • Causality: This provides a stable microaerobic environment that balances the need for NAD+ regeneration (requiring oxygen) and the activity of the oxygen-sensitive glycerol dehydratase and coenzyme B12 synthesis.[6]

  • Improve NAD+ Regeneration:

    • Protocol: Consider co-expressing enzymes that help regenerate NAD+, such as NADH oxidase or NADH dehydrogenase.[13]

    • Causality: By providing an additional pathway to convert NADH back to NAD+, you alleviate the cofactor limitation on the ALDH enzyme.

  • Strict pH Control:

    • Protocol: Use a bioreactor with an automated pH control system set to maintain the pH at 7.0. Use appropriate concentrations of base (e.g., NH4OH, which also serves as a nitrogen source) and acid for adjustments.

    • Causality: Maintaining an optimal pH ensures that the key enzymes in the pathway are operating at their maximal efficiency.

Problem 2: High Byproduct Formation (1,3-PDO, Lactate, Acetate)

The accumulation of byproducts reduces the carbon flux towards 3-HP and can inhibit cell growth.

Glycerol_Metabolism Glycerol Glycerol HPA 3-HPA Glycerol->HPA Glycerol Dehydratase (Vitamin B12-dependent) Pyruvate Pyruvate Glycerol->Pyruvate Glycolysis HP 3-HP HPA->HP Aldehyde Dehydrogenase (ALDH) (e.g., PuuC) Requires NAD+ PDO 1,3-PDO HPA->PDO 1,3-PDO Oxidoreductase (e.g., DhaT) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (ldhA) Acetate Acetate Pyruvate->Acetate pta-ackA pathway CellBiomass Cell Biomass Pyruvate->CellBiomass

Caption: Glycerol metabolism in K. pneumoniae, showing the branch point at 3-HPA leading to either 3-HP or the byproduct 1,3-PDO.

  • Active Competing Pathways: Native enzymatic pathways that convert intermediates to byproducts are active.

    • Diagnosis: Analyze your fermentation broth using HPLC to quantify the concentrations of 3-HP, 1,3-PDO, lactate, and acetate. A high concentration of these compounds confirms active competing pathways.

  • Metabolic Engineering through Gene Knockouts:

    • Protocol: Systematically delete the genes responsible for byproduct formation.

      • For 1,3-PDO: Create a double knockout of dhaT and yqhD.[2][3]

      • For Lactate: Delete the ldhA gene.[5][13]

      • For Acetate: Delete genes in the phosphotransacetylase-acetate kinase pathway (pta-ackA).[5]

    • Causality: By removing the enzymes that catalyze the formation of byproducts, you redirect the carbon flux towards the desired 3-HP pathway. Blocking lactate and acetate synthesis has been shown to significantly increase 3-HP production.[11][14]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation with DO-Stat Control

This protocol is designed to maintain optimal microaerobic conditions for 3-HP production.

  • Inoculum Preparation: Culture your K. pneumoniae strain overnight in a suitable seed medium (e.g., LB broth with glycerol).

  • Bioreactor Setup: Prepare a 5-L bioreactor with a defined fermentation medium. Calibrate the pH and DO probes.

  • Batch Phase: Inoculate the bioreactor. Set the temperature to 37°C and the pH to 7.0 (controlled with NH4OH). Let the culture grow in batch mode until the initial glycerol is nearly depleted.

  • Fed-Batch Phase:

    • Initiate a feeding strategy with a concentrated glycerol solution.

    • Engage the DO-stat control, setting the DO at 5%. The controller will cascade to the agitation speed (e.g., 300-800 rpm) to maintain the DO setpoint, while keeping the airflow constant (e.g., 1.0 vvm).

  • Sampling: Take samples periodically to measure cell density (OD600) and analyze supernatant for substrate and product concentrations via HPLC.

Data Summary: Optimal Fermentation Parameters
ParameterRecommended Value/RangeRationale
Temperature 37°COptimal for K. pneumoniae growth and enzyme activity.
pH 7.0Found to be most appropriate for 3-HP production.[13]
Aeration Microaerobic (DO at 5%)Balances NAD+ regeneration and enzyme activity.[2][6]
Carbon Source GlycerolDirect precursor for the 3-HP pathway in K. pneumoniae.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low 3-HP Production CheckByproducts Analyze Byproducts (1,3-PDO, Lactate, Acetate) Start->CheckByproducts HighByproducts High Byproducts? CheckByproducts->HighByproducts KnockoutGenes Solution: Knockout Competing Genes (dhaT, yqhD, ldhA) HighByproducts->KnockoutGenes Yes CheckALDH Check ALDH Activity HighByproducts->CheckALDH No LowALDH Low ALDH Activity? CheckALDH->LowALDH OverexpressALDH Solution: Overexpress High-Activity ALDH (e.g., puuC) LowALDH->OverexpressALDH Yes CheckConditions Review Fermentation Conditions (DO, pH) LowALDH->CheckConditions No OptimizeConditions Solution: Implement DO-Stat (5%) and pH Control (7.0) CheckConditions->OptimizeConditions

Caption: A systematic workflow for troubleshooting low 3-HP production in K. pneumoniae.

References

Technical Support Center: Enhancing the Stereoselectivity of Chiral Hydroxy Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselective synthesis of chiral hydroxy acids. Chiral hydroxy acids are critical structural motifs in a vast array of pharmaceuticals and natural products, making their stereocontrolled synthesis a paramount challenge in modern organic chemistry.[1][2] This document provides field-proven insights in a direct question-and-answer format to address common issues encountered during experimentation.

Troubleshooting Guide: Diagnosing and Solving Stereoselectivity Issues

This section addresses specific, common problems that can arise during the synthesis of chiral hydroxy acids. The guidance provided explains the underlying chemical principles to empower you to make informed decisions for reaction optimization.

Q1: My reaction is producing a low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the primary factors to investigate?

Low stereoselectivity is a frequent challenge and can stem from multiple sources. A systematic approach is crucial for identifying the root cause.[3] The most common culprits are suboptimal reaction conditions, issues with the chiral catalyst or auxiliary, and the inherent properties of the substrate.

Here is a logical workflow to diagnose the problem:

G start Low ee or dr Observed temp Is Temperature Optimized? (e.g., -78 °C) start->temp temp->temp solvent Is the Solvent Appropriate? (Coordinating vs. Non-coordinating) temp->solvent Yes solvent->solvent catalyst Is the Catalyst/Auxiliary Intact and Pure? solvent->catalyst Yes catalyst->catalyst workup Is Epimerization Occurring During Workup/Purification? catalyst->workup Yes workup->workup substrate Are Substrate Effects Limiting Selectivity? workup->substrate Yes end_good Problem Resolved substrate->end_good No end_bad Further Optimization Needed (Re-evaluate Strategy) substrate->end_bad Yes

Caption: Troubleshooting workflow for low stereoselectivity.

Detailed Breakdown of Factors:

  • Reaction Temperature: This is often the most critical parameter. Many asymmetric reactions rely on small energy differences between diastereomeric transition states. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.[4]

    • Solution: Perform the reaction at a lower temperature. For many enolate-based reactions, -78 °C (dry ice/acetone bath) is a standard starting point.[4]

  • Solvent Choice: The solvent plays a crucial role in the conformation of the transition state assembly.[5][6] A polar solvent might favor one transition state, while a non-polar one favors another.[6]

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Dichloromethane, Toluene, Hexanes). The optimal choice depends heavily on the specific reaction mechanism.[5]

  • Catalyst/Auxiliary Integrity: The purity and activity of the chiral source are paramount.

    • Moisture and Air Sensitivity: Many chiral catalysts, particularly organometallic complexes and Lewis acids, are sensitive to air and moisture, which can lead to deactivation or the formation of achiral, more reactive species.[7] Ensure all glassware is flame- or oven-dried and that all reagents and solvents are anhydrous and handled under an inert atmosphere (Argon or Nitrogen).[7]

    • Purity: Impurities in a chiral ligand or auxiliary can poison the catalyst or interfere with the formation of the active chiral species.[7]

    • Solution: Use freshly purified or purchased reagents. If generating a catalyst in situ, ensure the precursors are pure and the formation is complete before adding the substrate.[7]

  • Enolate Geometry: For reactions involving enolates (e.g., aldol additions), the geometry (E/Z) is often critical for achieving high diastereoselectivity. This is influenced by the choice of base, solvent, and any Lewis acid additives.

    • Solution: Consult literature precedents for your specific substrate and auxiliary class. For example, in Evans asymmetric aldol reactions, using di-n-butylboryl triflate typically favors the formation of the Z-enolate, which is essential for the desired stereochemical outcome.[4]

The following table summarizes the impact of key parameters on stereoselectivity.

ParameterCommon IssueRecommended ActionRationale
Temperature Too high (e.g., 0 °C or RT)Lower to -78 °C or colderMaximizes the energy difference between diastereomeric transition states.[4]
Solvent Suboptimal polarity/coordinationScreen solvents (e.g., CH₂Cl₂, THF, Toluene)The solvent shell affects the geometry and stability of the transition state.[5][6]
Base/Lewis Acid Incorrect choice for desired enolateUse established reagents (e.g., LDA, Bu₂BOTf)The counterion and additives dictate the enolate geometry (E/Z), which controls facial selectivity.[4]
Catalyst Loading Too low or too highOptimize loading (e.g., 1-10 mol%)Insufficient catalyst leads to a slow or incomplete reaction; excess can sometimes promote side reactions.
Addition Order Reagents mixed incorrectlyAdd reagents slowly at low temperatureThe order of addition can significantly affect the stereochemical outcome in some systems, like the Staudinger reaction.[5][6]
Q2: I'm observing epimerization or racemization during workup or purification. How can I prevent this?

Stereocenters, especially those alpha to a carbonyl group, can be susceptible to epimerization under harsh acidic, basic, or thermal conditions.

  • Harsh pH: Both strong acids and bases can catalyze enolization, leading to a loss of stereochemical integrity at the α-carbon.

    • Solution: Use a buffered aqueous quench (e.g., saturated NH₄Cl or a phosphate buffer) instead of strong acids or bases. Perform workup and purification steps at low temperatures whenever possible.[4]

  • Chromatography: Silica gel is acidic and can cause epimerization of sensitive compounds during prolonged exposure on a column.

    • Solution: Minimize the time on the column by using flash chromatography. If the product is still degrading, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%). Alternatively, use a less acidic stationary phase like neutral alumina.[4]

  • Thermal Instability: Heating the product during solvent removal or distillation can also lead to racemization.

    • Solution: Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath). Avoid high temperatures during all purification steps.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more fundamental questions regarding the synthesis of chiral hydroxy acids.

Q1: What are the primary strategies for the asymmetric synthesis of chiral hydroxy acids?

There are three main approaches to establishing stereocenters in the synthesis of chiral molecules.[8][9]

G cluster_0 Asymmetric Synthesis Strategies main Desired Chiral Hydroxy Acid pool Chiral Pool Synthesis pool->main Start with a naturally chiral molecule (e.g., amino acid, sugar) aux Chiral Auxiliaries aux->main Temporarily attach a chiral group to direct a diastereoselective reaction cat Asymmetric Catalysis cat->main Use a substoichiometric amount of a chiral catalyst to favor one enantiomer

Caption: Overview of primary asymmetric synthesis strategies.

  • Chiral Pool Synthesis: This method utilizes naturally occurring, enantiomerically pure compounds, such as amino acids or sugars, as the starting material.[8][] The inherent chirality of the starting material is carried through the synthetic sequence to the final product. This is one of the simplest approaches as it does not require an asymmetric induction step.[]

  • Chiral Auxiliaries: In this approach, a prochiral starting material is covalently bonded to an enantiopure organic compound (the auxiliary).[8][9] The auxiliary then directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with high diastereoselectivity.[8][11] After the reaction, the auxiliary is cleaved and can often be recycled. Evans oxazolidinones are a classic example used in asymmetric aldol additions to synthesize β-hydroxy acids.[4]

  • Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to convert a prochiral substrate into a chiral product.[9][] The catalyst creates a chiral environment for the reaction, lowering the activation energy for the formation of one enantiomer over the other.[9] Key examples include transition metal-catalyzed asymmetric hydrogenations and organocatalyzed reactions.[9][12]

Q2: How do I select the appropriate chiral catalyst or auxiliary for my substrate?

The choice is highly dependent on the specific transformation and substrate.

  • Literature Precedent: The most reliable method is to search the literature for similar transformations. Substrate scope is often a limitation in asymmetric catalysis, so finding an example with a structurally similar substrate is a strong indicator of potential success.[8]

  • Mechanism: Understand the reaction mechanism. For aldol reactions, chiral auxiliaries like Evans oxazolidinones are well-established.[4] For the reduction of a ketone to a secondary alcohol, catalysts like oxazaborolidines (CBS catalysts) or Noyori-type ruthenium catalysts are powerful options.[7]

  • Substrate Features: Consider the functional groups on your substrate. Some catalysts are sensitive to certain functionalities. For example, highly basic nitrogen atoms in a substrate can deactivate a Lewis acidic catalyst.[12]

Q3: How can I accurately determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my product?

Accurate determination of stereoselectivity is crucial.

  • Diastereomeric Ratio (dr): For diastereomers, the ratio can often be determined directly from the crude reaction mixture using high-field ¹H NMR spectroscopy. The signals for protons near the newly formed stereocenters should appear as distinct sets for each diastereomer, and the ratio can be found by integrating these signals.[4]

  • Enantiomeric Excess (ee): Enantiomers have identical NMR spectra in an achiral environment. To determine ee, you must use a chiral method:

    • Chiral HPLC or GC: This is the most common and reliable method. The sample is passed through a column with a chiral stationary phase, which interacts differently with the two enantiomers, leading to different retention times.[13]

    • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can cause the signals of the two enantiomers to resolve in the NMR spectrum, allowing for integration.[13]

    • Derivatization: Reacting the enantiomeric mixture with a chiral, enantiopure derivatizing agent (e.g., Mosher's acid) converts the enantiomers into diastereomers, which can then be distinguished by NMR or chromatography.[8]

Representative Protocol: Evans Asymmetric Aldol Reaction for β-Hydroxy Acid Precursor Synthesis

This protocol describes a general procedure for a diastereoselective aldol reaction using an Evans oxazolidinone auxiliary to synthesize a precursor to a chiral β-hydroxy acid.[4]

1. Acylation of Chiral Auxiliary:

  • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) followed by the slow addition of the desired acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up by washing with aqueous solution and purify by column chromatography to obtain the N-acyl imide.

2. Diastereoselective Aldol Reaction:

  • Dissolve the N-acyl imide (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under argon.

  • Slowly add di-n-butylboryl triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir for 30-60 minutes to ensure complete formation of the Z-boron enolate.

  • Add the aldehyde (1.2 eq), dissolved in a small amount of cold CH₂Cl₂, dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for several hours until the starting material is consumed (monitored by TLC).

3. Workup and Purification:

  • Quench the reaction at -78 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Determine the crude diastereomeric ratio by ¹H NMR analysis.

  • Purify the product by flash column chromatography on silica gel.

4. Auxiliary Cleavage to Yield the Chiral Hydroxy Acid:

  • Dissolve the purified aldol adduct in a mixture of THF and water.

  • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH) (2.0 eq).

  • Stir until cleavage is complete (TLC).

  • Quench with an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the aqueous layer to pH ~2 with dilute HCl and extract the chiral β-hydroxy acid product. The chiral auxiliary can be recovered from the initial organic extracts.

References

Technical Support Center: Mitigating 3-HPA Toxicity in Microbial Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with 3-hydroxypropionaldehyde (3-HPA) toxicity in microbial production systems. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the metabolic engineering of microorganisms for the synthesis of 3-hydroxypropionic acid (3-HP) and other valuable chemicals derived from the toxic intermediate, 3-HPA.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and overcome common hurdles in your experiments. Our goal is to equip you with the knowledge and tools necessary to enhance the robustness of your microbial cell factories and improve the efficiency of your bioproduction processes.

Section 1: Understanding the Problem - The Nature of 3-HPA Toxicity

Before delving into troubleshooting, it is crucial to understand the underlying mechanisms of 3-HPA toxicity. 3-HPA is a reactive aldehyde that can cause significant cellular stress and damage, ultimately limiting product titers and yields.

FAQ 1: Why is 3-HPA toxic to microbial cells?

3-HPA's toxicity stems from its high reactivity as an aldehyde. It can non-specifically react with vital cellular components, leading to a cascade of detrimental effects:

  • Protein Inactivation: The aldehyde group of 3-HPA readily forms adducts with sulfhydryl groups of cellular proteins, leading to their inactivation.[1] This can disrupt essential metabolic pathways and cellular processes.

  • DNA Damage: Reactive aldehydes are known to cause DNA damage, including single-strand breaks and the formation of DNA adducts, which can lead to mutations and cell death.[2]

  • Membrane Disruption: Accumulation of 3-HPA can compromise cell membrane integrity, affecting transport processes and leading to a loss of proton motive force.[3]

  • Redox Imbalance: The conversion of glycerol to 3-HPA can lead to an accumulation of reducing equivalents (NADH), creating a redox imbalance within the cell that can inhibit growth and production.[4]

FAQ 2: What are the typical signs of 3-HPA toxicity in my culture?

Observing your microbial cultures for signs of stress is the first step in diagnosing 3-HPA toxicity. Common indicators include:

  • Inhibited Cell Growth: A significant decrease in the growth rate or a complete cessation of growth after the induction of the 3-HP production pathway.

  • Reduced Product Titer: Lower than expected yields of the final product (e.g., 3-HP or 1,3-propanediol).

  • Accumulation of 3-HPA in the Medium: Direct measurement of 3-HPA concentration in the culture supernatant will confirm its accumulation.

  • Filamentous Cell Morphology: Under stress, some bacteria, like E. coli, exhibit changes in cell morphology, such as filamentation.

FAQ 3: At what concentration does 3-HPA become toxic?

The toxic concentration of 3-HPA can vary depending on the microbial host and culture conditions. However, it is generally considered toxic even at minute concentrations.[5] For instance, in one study with Lactobacillus reuteri, 3-HPA was found to be toxic at a concentration of 5 g/L.[5] It is crucial to determine the specific tolerance level of your production strain.

Visualizing the Core Problem: 3-HPA Production and its Toxic Effects

G cluster_pathway Microbial Production Pathway cluster_toxicity Cellular Toxicity Mechanisms Glycerol Glycerol GDHt Glycerol Dehydratase (GDHt) Glycerol->GDHt B12-dependent HPA 3-HPA (Toxic Intermediate) GDHt->HPA Dehydration ALDH Aldehyde Dehydrogenase (ALDH) HPA->ALDH Oxidation Protein Protein Inactivation HPA->Protein DNA DNA Damage HPA->DNA Membrane Membrane Disruption HPA->Membrane Redox Redox Imbalance HPA->Redox HP 3-HP (Desired Product) ALDH->HP NAD(P)+ -> NAD(P)H

Caption: Production of 3-HP from glycerol and the associated toxic effects of the 3-HPA intermediate.

Section 2: Troubleshooting Guide - Diagnosing and Addressing 3-HPA Toxicity

This section provides a structured approach to troubleshooting common issues related to 3-HPA toxicity.

Issue 1: Low Product Titer and Accumulation of 3-HPA

Symptoms: Your engineered strain produces very little 3-HP, and you detect a significant amount of 3-HPA in the culture medium. Cell growth is likely inhibited.

Root Cause Analysis: This is a classic case of an imbalanced metabolic pathway. The rate of 3-HPA production by glycerol dehydratase (GDHt) is exceeding the rate of its conversion to 3-HP by aldehyde dehydrogenase (ALDH).[6]

Troubleshooting Steps:

  • Enzyme Activity Assays:

    • Objective: To quantify the specific activities of GDHt and ALDH in your engineered strain.

    • Protocol: Prepare cell-free extracts from your production strain and control strains. Perform spectrophotometric assays to measure the activity of each enzyme. Compare the Vmax and Km values to identify the bottleneck.

  • Fine-tuning Gene Expression:

    • Objective: To balance the expression levels of the genes encoding GDHt and ALDH.

    • Strategy 1: Promoter Engineering: Utilize a library of promoters with varying strengths to control the expression of gdh and aldh. The goal is to have a lower expression of GDHt relative to a higher expression of ALDH.

    • Strategy 2: Ribosome Binding Site (RBS) Engineering: Modify the RBS upstream of the gdh and aldh genes to modulate translation initiation rates.

    • Strategy 3: Gene Order in Operon: If the genes are in an operon, placing the aldh gene closer to the promoter can lead to higher expression.[5]

  • Enzyme Engineering:

    • Objective: To improve the catalytic efficiency of the ALDH.

    • Strategy: Use site-directed or saturation mutagenesis to create ALDH variants with improved activity towards 3-HPA.[7] For example, the GabD4 from Cupriavidus necator has shown high activity and has been successfully engineered for enhanced 3-HP production.[7]

Visualizing the Troubleshooting Workflow for Pathway Imbalance

G Start Start: Low 3-HP Titer, High 3-HPA Assay Perform GDHt and ALDH Activity Assays Start->Assay Compare Compare Activities: GDHt >> ALDH? Assay->Compare Tune Fine-tune Gene Expression: - Promoter Engineering - RBS Engineering - Gene Order Compare->Tune Yes Engineer Consider Enzyme Engineering of ALDH Compare->Engineer No, ALDH activity is inherently low ReAssay Re-evaluate 3-HP Titer and 3-HPA Levels Tune->ReAssay Engineer->ReAssay End End: Improved 3-HP Production ReAssay->End

Caption: Troubleshooting workflow for addressing metabolic pathway imbalance.

Issue 2: Poor Cell Growth and Viability Even with Low 3-HPA Accumulation

Symptoms: Your strain exhibits poor growth and low viability after the induction of the 3-HP pathway, even when you cannot detect significant levels of extracellular 3-HPA.

Root Cause Analysis: While extracellular 3-HPA may be low, intracellular accumulation can still occur and exert toxic effects. Additionally, the metabolic burden of expressing heterologous enzymes and the overall stress response can impact cell health.

Troubleshooting Steps:

  • Transcriptomic Analysis (RNA-Seq):

    • Objective: To understand the global transcriptional response of your strain to 3-HPA stress.

    • Protocol: Expose your strain to a sub-lethal concentration of 3-HPA and perform RNA-Seq to identify differentially expressed genes. Look for upregulation of stress response genes (e.g., heat shock proteins, oxidative stress response) and downregulation of genes involved in central metabolism.[8][9]

  • Adaptive Laboratory Evolution (ALE):

    • Objective: To select for strains with improved tolerance to 3-HPA.

    • Protocol: Serially passage your production strain in a medium containing gradually increasing concentrations of 3-HPA. Isolate colonies that exhibit improved growth and sequence their genomes to identify mutations responsible for the enhanced tolerance.[10] Mutations in global regulators have been shown to confer tolerance.[10]

  • Overexpression of Chaperones and Detoxification Enzymes:

    • Objective: To mitigate protein misfolding and detoxify reactive aldehydes.

    • Strategy: Overexpress molecular chaperones (e.g., GroEL/ES) to assist in proper protein folding. Additionally, overexpressing native or heterologous aldehyde dehydrogenases with broad substrate specificity can help detoxify intracellular 3-HPA.[11][12]

Quantitative Data Summary: Enhancing ALDH Performance
ALDH Source OrganismKey Engineering StrategyFold Improvement in ActivityReference
Cupriavidus necator (GabD4)Site-directed and saturation mutagenesis (E209Q/E269Q)1.4-fold[7]
Bacillus subtilis (DhaS)Heterologous expression in K. pneumoniae3.9-fold increase in 3-HP production[13]

Section 3: Experimental Protocols

This section provides detailed protocols for key experiments mentioned in the troubleshooting guide.

Protocol 1: Aldehyde Dehydrogenase (ALDH) Activity Assay

Principle: The activity of ALDH is determined by monitoring the reduction of NAD(P)+ to NAD(P)H at 340 nm, which is coupled to the oxidation of 3-HPA to 3-HP.

Materials:

  • Cell-free extract from your microbial strain

  • 1 M Tris-HCl buffer, pH 8.0

  • 100 mM NAD+ or NADP+ stock solution

  • 1 M 3-HPA stock solution (handle with care in a fume hood)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a 1 ml cuvette, add the following in order:

    • 850 µl of Tris-HCl buffer

    • 50 µl of NAD(P)+ stock solution

    • 50 µl of cell-free extract (diluted as necessary)

  • Initiate the Reaction: Start the reaction by adding 50 µl of the 3-HPA stock solution.

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for 5 minutes.

  • Calculate Activity: One unit of ALDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute. Use the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹) to calculate the activity.

Protocol 2: Microbial Toxicity Assay (MIC Determination)

Principle: To determine the minimum inhibitory concentration (MIC) of 3-HPA for your microbial strain.

Materials:

  • Overnight culture of your microbial strain

  • Appropriate growth medium (e.g., LB or M9 minimal medium)

  • 96-well microtiter plate

  • 3-HPA stock solution

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions of 3-HPA: In the 96-well plate, prepare a two-fold serial dilution of 3-HPA in the growth medium. Include a well with no 3-HPA as a positive control for growth.

  • Inoculate the Plate: Inoculate each well with a 1:100 dilution of the overnight culture.

  • Incubate: Incubate the plate at the optimal growth temperature for your strain for 24-48 hours.

  • Measure Growth: Measure the optical density (OD) at 600 nm using a microplate reader.

  • Determine MIC: The MIC is the lowest concentration of 3-HPA that completely inhibits visible growth.

Section 4: Advanced Strategies and Future Outlook

For researchers looking to push the boundaries of 3-HP production, several advanced strategies are emerging:

  • Biosensor Development: Engineering biosensors that can detect intracellular levels of 3-HPA can enable dynamic control of gene expression, allowing the cell to self-regulate the production pathway and avoid toxicity.

  • Co-culture Engineering: Utilizing a co-culture system where one strain produces 3-HPA and a second, more tolerant strain converts it to 3-HP can be an effective strategy to compartmentalize the toxic intermediate.[14]

  • In Situ Product Removal: Developing methods to continuously remove 3-HP from the fermentation broth can alleviate product inhibition and pull the metabolic pathway forward, potentially reducing the transient accumulation of 3-HPA.

By systematically applying the diagnostic tools, troubleshooting strategies, and advanced techniques outlined in this guide, researchers can effectively address the challenge of 3-HPA toxicity and unlock the full potential of their microbial cell factories for the sustainable production of valuable bio-based chemicals.

References

Validation & Comparative

A Senior Scientist's Guide to Validating Stability-Indicating RP-HPLC Methods for Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for propanoic acid derivatives, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). Drawing from extensive field experience and regulatory standards, this document moves beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring the development of robust, reliable, and compliant analytical procedures. We will compare common analytical approaches, provide actionable experimental protocols, and detail the expected degradation pathways for key molecules in this class, including Ibuprofen, Naproxen, and Ketoprofen.

The Imperative for Stability-Indicating Methods

Stability testing is a cornerstone of pharmaceutical development, providing critical data on how the quality of a drug substance or product varies over time under the influence of environmental factors like temperature, humidity, and light.[1] For propanoic acid derivatives, which are susceptible to degradation, a validated stability-indicating analytical method (SIAM) is not merely a regulatory checkbox; it is a fundamental requirement to ensure patient safety and product efficacy. A SIAM must be able to unequivocally assess the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and formulation excipients.[1]

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which we will use as the foundation for this guide.[2][3]

Strategic Development of the RP-HPLC Method: A Comparative Approach

The development of a successful SIAM hinges on strategic choices regarding the stationary and mobile phases to achieve optimal separation of the parent drug from all potential degradants.

Column Selection: A Comparison of Stationary Phases

The C18 (Octadecylsilane) column is the workhorse and primary choice for the analysis of moderately non-polar propanoic acid derivatives due to its strong hydrophobic retention capabilities.[3] However, alternative stationary phases can offer unique selectivity, which is invaluable when co-elution of degradation products occurs.

Stationary PhasePrimary Interaction MechanismIdeal Use Case for Propanoic Acid DerivativesRationale & Expert Insights
C18 (ODS) Hydrophobic (van der Waals forces)General-purpose analysis of Ibuprofen, Naproxen, and Ketoprofen. Excellent for separating the parent drug from more polar degradants.The long C18 alkyl chain provides high hydrophobicity, leading to strong retention of the largely non-polar NSAID molecules.[3] This is the recommended starting point for method development.
C8 (Octylsilane) Hydrophobic (less than C18)When shorter run times are desired and the API is sufficiently retained. Useful for separating mixtures of less hydrophobic compounds.With a shorter alkyl chain, C8 columns are less retentive than C18.[3][4] This can be advantageous for reducing analysis time, but may compromise resolution if critical degradation products are structurally very similar to the parent API.
Phenyl (Phenyl-Hexyl) π-π Interactions, HydrophobicSeparating aromatic compounds or when C18 fails to resolve critical pairs. Particularly effective for degradants where aromatic ring structure is altered.Phenyl columns provide an alternative selectivity based on π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte.[5] This is extremely useful for separating compounds that differ in their aromatic substitution, a common outcome of degradation.

Causality in Action: For a typical propanoic acid derivative, method development should begin with a C18 column. If a degradation product, particularly one resulting from a reaction on an aromatic ring, co-elutes with the parent peak, switching to a Phenyl-Hexyl column is a logical next step. The alternative π-π interaction mechanism can often provide the necessary selectivity that hydrophobic interaction alone cannot.[5]

Mobile Phase Optimization: The Critical Role of pH

For acidic compounds like propanoic acid derivatives (with pKa values typically in the range of 4-5), mobile phase pH is the most powerful tool for controlling retention and achieving separation.

The Principle of Ion Suppression: In reversed-phase chromatography, the non-ionized (neutral) form of an analyte is more hydrophobic and therefore more strongly retained. To maximize the retention of acidic drugs like ibuprofen or naproxen, the mobile phase pH should be adjusted to be at least 1.5 to 2 units below their pKa.[6][7] This ensures the carboxylic acid group remains protonated (-COOH), rendering the molecule neutral and increasing its affinity for the non-polar C18 stationary phase.

Comparison of Mobile Phase Strategies:

ParameterChoice 1: Low pH (e.g., pH 2.5-3.5)Choice 2: Mid-range pH (e.g., pH 5-6)Rationale & Causality
Analyte State Predominantly neutral (protonated)Partially or fully ionized (deprotonated)At low pH, the equilibrium shifts towards the neutral -COOH form, increasing hydrophobicity.[8] As pH approaches and surpasses the pKa, the ionized -COO⁻ form dominates, increasing polarity.
Retention Time Longer, more controlledShorter, can be erraticThe increased hydrophobicity at low pH leads to stronger interaction with the C18 column and thus longer retention times, which provides more opportunity for separation.[6]
Peak Shape Sharp and symmetricalProne to tailing or splittingOperating at a pH where the analyte is fully protonated prevents the simultaneous existence of ionized and non-ionized forms on the column, which is a common cause of poor peak shape.[7]
Buffer Choice Phosphate, FormateAcetate, PhosphateThe buffer must have a pKa within +/- 1 unit of the target mobile phase pH to provide adequate buffering capacity. Phosphate buffers are versatile and commonly used in the pH 2-4 range.[9]
Organic Modifier Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile generally offers lower viscosity and better UV transparency. The choice between ACN and MeOH can also alter selectivity and should be evaluated during method development.

The Validation Workflow: A Self-Validating System

The validation process must be systematic and follow a pre-approved protocol, with every parameter tested against pre-defined acceptance criteria as mandated by ICH Q2(R1).[2][10]

Validation_Workflow cluster_Dev Phase 1: Method Development cluster_SST Phase 3: Routine Use Dev Method Optimization (Column, Mobile Phase, etc.) Forced_Deg Forced Degradation Study (Acid, Base, H2O2, Heat, Light) Dev->Forced_Deg Specificity Demonstrate Specificity & Peak Purity Analysis Forced_Deg->Specificity Linearity Linearity & Range Specificity->Linearity Proceed if Specific Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing (SST) (Tailing, Plates, %RSD) Robustness->SST Method Finalized Routine_Analysis Routine Stability Sample Analysis SST->Routine_Analysis

Caption: A typical workflow for the development and validation of a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the API to generate potential degradation products and demonstrate the specificity of the analytical method.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of the propanoic acid derivative (e.g., Ibuprofen) at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.[11]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with mobile phase.[11]

  • Thermal Degradation: Store the solid API powder in an oven at 105°C for 24 hours. Prepare a solution of ~100 µg/mL in mobile phase.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and white light in a photostability chamber for a period compliant with ICH Q1B guidelines. Dilute to a final concentration of ~100 µg/mL with mobile phase.[12]

  • Analysis: Inject the unstressed control and all stressed samples into the HPLC system.

  • Evaluation: Assess the chromatograms for the appearance of new peaks corresponding to degradation products. The method is deemed specific if the peak for the parent drug is well-resolved from all degradation peaks (Resolution > 2.0) and passes peak purity analysis using a photodiode array (PDA) detector.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.[2][10]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can measure the analyte without interference from degradants, impurities, or excipients.Peak purity index > 0.999. Resolution between API and nearest eluting peak > 2.0.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For Assay: 80% to 120% of the test concentration. For Impurities: Reporting threshold to 120% of the specification limit.[2]
Accuracy To measure the closeness of the test results to the true value. Assessed by spike/recovery studies.98.0% to 102.0% recovery for the API assay.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (%RSD) ≤ 2.0%.[13]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. %RSD at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%).System suitability parameters (e.g., retention time, tailing factor) remain within acceptable limits. %RSD of results should be ≤ 2.0%.[14]

Common Degradation Pathways of Propanoic Acid Derivatives

Understanding the likely degradation pathways is crucial for anticipating the chemical nature of the degradants, which informs method development (e.g., selecting the appropriate detection wavelength) and peak identification.

Ibuprofen Degradation

Ibuprofen is susceptible to oxidation and reactions with formulation excipients. Under oxidative stress, degradation can occur on the isobutyl side chain.[11]

Ibuprofen_Degradation cluster_Ibu Ibuprofen Degradation Ibu Ibuprofen Deg1 1-(4-isobutylphenyl)-1-ethanol Ibu->Deg1 Oxidation (H₂O₂) [Ref: 18] Deg3 Hydratropic Acid Ibu->Deg3 Thermal/Oxidative Side-chain cleavage [Ref: 18] Deg2 4-isobutylacetophenone Deg1->Deg2 Further Oxidation

Caption: Simplified oxidative and thermal degradation pathways for Ibuprofen.

Naproxen Degradation

Naproxen's primary degradation route under photolytic and oxidative stress involves decarboxylation and demethylation.[15][16]

Naproxen_Degradation cluster_Nap Naproxen Degradation Nap Naproxen Deg1 1-(6-methoxy-2-naphthyl)ethanol (via Decarboxylation) Nap->Deg1 Photolysis / Oxidation [Ref: 2, 30] Deg3 O-desmethylnaproxen Nap->Deg3 Hydrolysis / Metabolism [Ref: 9] Deg2 2-acetyl-6-methoxynaphthalene Deg1->Deg2 Oxidation

Caption: Major degradation pathways for Naproxen under photolytic and hydrolytic stress.

Ketoprofen Degradation

Ketoprofen is notoriously photosensitive, with decarboxylation being a primary photodegradation pathway. It is also susceptible to reduction of its ketone group.[12]

Ketoprofen_Degradation cluster_Ket Ketoprofen Degradation Ket Ketoprofen Deg1 3-benzoyl-ethylbenzene (via Decarboxylation) Ket->Deg1 Photolysis (UV) [Ref: 1, 16] Deg2 2-[(3-Hydroxy(phenyl)methyl)phenyl] -propanoic acid Ket->Deg2 Reduction [Ref: 25] Deg3 Hydroxylated Derivatives Ket->Deg3 Oxidation (H₂O₂) [Ref: 1]

Caption: Key degradation pathways for Ketoprofen under photolytic, reductive, and oxidative stress.

Conclusion

The validation of a stability-indicating RP-HPLC method for propanoic acid derivatives is a multifaceted process that demands a deep understanding of chromatographic principles, degradation chemistry, and regulatory requirements. By starting with a logical column choice (typically C18), optimizing the mobile phase pH for ion suppression, and systematically performing forced degradation studies, a specific and robust method can be developed. This guide provides a comparative framework and the scientific rationale necessary to move beyond simple protocol execution to intelligent and efficient method development and validation. A meticulously validated method is the ultimate assurance of a product's stability, quality, and safety throughout its lifecycle.

References

A Comparative Guide to the Antibacterial Activity of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the modification of simple organic scaffolds presents a promising avenue for discovery. Among these, derivatives of propanoic acid have emerged as a versatile class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the antibacterial properties of various propanoic acid derivatives, supported by experimental data and protocols, to aid researchers and drug development professionals in this critical field.

Introduction: The Potential of a Simple Scaffold

Propanoic acid, a three-carbon carboxylic acid, is a well-known food preservative that inhibits the growth of mold and some bacteria.[1] Its antimicrobial effect is primarily attributed to its ability to diffuse across the bacterial cell membrane in its undissociated form, subsequently lowering the intracellular pH upon dissociation.[2][3][4] This disruption of pH homeostasis can inhibit essential enzymatic processes.[1] However, the true potential of this scaffold lies in its derivatization. By modifying the basic propanoic acid structure, a diverse library of compounds with enhanced and targeted antibacterial activity can be generated. This guide will explore several key classes of these derivatives, including arylpropanoic acids, hydrazones, and furan-containing analogs, comparing their efficacy against common Gram-positive and Gram-negative bacteria.

Mechanisms of Antibacterial Action: Beyond Intracellular Acidification

While the parent propanoic acid primarily acts by disrupting intracellular pH, its derivatives exhibit more diverse and specific mechanisms of action.[2][3][4] Understanding these mechanisms is crucial for the rational design of more potent and selective antibacterial agents.

Key Mechanisms of Action:

  • Inhibition of DNA Gyrase: Certain hydrazone derivatives of propanoic acid have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication. By binding to the active site of this enzyme, these compounds prevent the supercoiling and uncoiling of DNA, ultimately leading to bacterial cell death.

  • Cell Wall Synthesis Inhibition: Some propanoic acid derivatives may interfere with the synthesis of the bacterial cell wall, a structure vital for maintaining cell integrity.[] While the exact targets within this pathway for most propanoic acid derivatives are still under investigation, potential mechanisms could involve the inhibition of enzymes responsible for peptidoglycan precursor synthesis or cross-linking.[]

  • Enzyme Inhibition: Propanoic acid and its derivatives can inhibit various metabolic enzymes within the bacterial cell, disrupting essential pathways for energy production and biosynthesis.[1] For instance, there is evidence to suggest that propanoic acid may inhibit D-alanine racemase, an enzyme crucial for the synthesis of D-alanine, a key component of the bacterial cell wall.

The following diagram illustrates the potential sites of action for propanoic acid and its derivatives within a bacterial cell.

Antibacterial Mechanisms of Propanoic Acid Derivatives Potential Antibacterial Mechanisms of Propanoic Acid Derivatives cluster_bacterium Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cytoplasm Cytoplasm DNA DNA Propanoic Acid Propanoic Acid Propanoic Acid->Cytoplasm Intracellular Acidification Arylpropanoic Acids Arylpropanoic Acids Arylpropanoic Acids->Cell Wall Inhibition of Cell Wall Synthesis? Hydrazone Derivatives Hydrazone Derivatives Hydrazone Derivatives->DNA DNA Gyrase Inhibition

Caption: Potential antibacterial mechanisms of propanoic acid and its derivatives.

Comparative Antibacterial Activity: A Data-Driven Analysis

The antibacterial efficacy of propanoic acid derivatives is highly dependent on their chemical structure. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antibacterial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

CompoundR GroupS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
2d 4-Methylphenyl6464-128
2i 4-Methoxyphenyl>128>128
2m Naphthyl>128>128
2r Phenyl>128>128

Data sourced from Kalyaev et al. (2022)[6]

Table 2: Antibacterial Activity of Propanoic Acid Schiff Bases and Esters

CompoundDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
15 Schiff Base3.1253.125
19 Ester12.525
Norfloxacin Standard Drug0.250.25

Data sourced from Kumar et al. (2013)[7]

Table 3: Antibacterial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives

CompoundR GroupMRSA MIC (µg/mL)VRE MIC (µg/mL)E. coli (Carbapenemase-producing) MIC (µg/mL)
14 Thiophene8264
15 Nitrothiophene10.58
16 Nitrofurane10.58

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis. Data sourced from a 2024 study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[8]

From this data, it is evident that the introduction of certain functional groups significantly enhances antibacterial activity. For instance, hydrazone derivatives, particularly those containing heterocyclic rings with nitro groups (compounds 15 and 16 in Table 3), exhibit potent activity against multidrug-resistant Gram-positive bacteria.[8] In contrast, some of the tested 3-aryl-3-(furan-2-yl)propanoic acid derivatives showed limited activity at the tested concentrations.[6]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following sections outline the general procedures for the synthesis of representative propanoic acid derivatives and the determination of their antibacterial activity.

Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

A general procedure for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives involves the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong acid catalyst like triflic acid (TfOH).[9]

Step-by-Step Protocol:

  • To a mixture of the starting 3-(furan-2-yl)propenoic acid (0.36 mmol), the desired arene (0.1 mL), and dichloromethane (CH₂Cl₂) (1 mL), add triflic acid (0.5 mL, 6.45 mmol).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the reaction mixture into water (50 mL) and extract with chloroform (3 x 50 mL).

  • Wash the combined organic extracts with water (3 x 50 mL) and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare Serial Dilutions of Test Compounds in 96-well plate Prepare Serial Dilutions of Test Compounds in 96-well plate Start->Prepare Serial Dilutions of Test Compounds in 96-well plate Prepare Standardized Bacterial Inoculum Prepare Standardized Bacterial Inoculum Prepare Serial Dilutions of Test Compounds in 96-well plate->Prepare Standardized Bacterial Inoculum Inoculate wells with bacterial suspension Inoculate wells with bacterial suspension Prepare Standardized Bacterial Inoculum->Inoculate wells with bacterial suspension Incubate at 37°C for 18-24 hours Incubate at 37°C for 18-24 hours Inoculate wells with bacterial suspension->Incubate at 37°C for 18-24 hours Visually inspect for bacterial growth (turbidity) Visually inspect for bacterial growth (turbidity) Incubate at 37°C for 18-24 hours->Visually inspect for bacterial growth (turbidity) Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Visually inspect for bacterial growth (turbidity)->Determine MIC (lowest concentration with no visible growth) End End Determine MIC (lowest concentration with no visible growth)->End

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare stock solutions of the propanoic acid derivatives in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (broth and bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) Insights

The analysis of the antibacterial activity of a range of propanoic acid derivatives allows for the elucidation of key structure-activity relationships (SAR). This knowledge is invaluable for the design of new and more effective antibacterial agents.

Key SAR Observations for Hydrazone Derivatives:

  • Presence of a Hydrazone Moiety (-C=N-NH-C=O-): This functional group is often crucial for antibacterial activity, likely due to its ability to chelate metal ions or interact with biological targets through hydrogen bonding.

  • Nature of the Aryl Substituent: The electronic properties of substituents on the aryl ring attached to the hydrazone moiety significantly influence activity. Electron-withdrawing groups, such as nitro groups, often enhance antibacterial activity.

  • Heterocyclic Rings: The incorporation of heterocyclic rings, such as thiophene and furan, can increase the potency and broaden the spectrum of activity.

The following diagram summarizes the key structural features influencing the antibacterial activity of propanoic acid hydrazone derivatives.

SAR_Hydrazone_Derivatives Structure-Activity Relationship of Propanoic Acid Hydrazone Derivatives cluster_substituents Effect of Substituents (R2) Propanoic Acid Core Propanoic Acid Core Hydrazone Linker (-C=N-NH-C=O-) Hydrazone Linker (-C=N-NH-C=O-) Propanoic Acid Core->Hydrazone Linker (-C=N-NH-C=O-) Essential for activity Aryl Ring (R1) Aryl Ring (R1) Hydrazone Linker (-C=N-NH-C=O-)->Aryl Ring (R1) Substituents on Aryl Ring (R2) Substituents on Aryl Ring (R2) Aryl Ring (R1)->Substituents on Aryl Ring (R2) Electron-withdrawing groups (e.g., -NO2) Increased Activity Substituents on Aryl Ring (R2)->Electron-withdrawing groups (e.g., -NO2) Electron-donating groups (e.g., -OCH3) Variable Activity Substituents on Aryl Ring (R2)->Electron-donating groups (e.g., -OCH3) Heterocyclic rings (e.g., Thiophene) Enhanced Potency Substituents on Aryl Ring (R2)->Heterocyclic rings (e.g., Thiophene)

Caption: Key structural features influencing the antibacterial activity of propanoic acid hydrazone derivatives.

Conclusion and Future Directions

Propanoic acid derivatives represent a promising and versatile class of compounds in the quest for new antibacterial agents. This guide has demonstrated that through targeted chemical modifications, the antibacterial potency of the simple propanoic acid scaffold can be significantly enhanced and diversified. The data presented herein highlights the superior activity of certain hydrazone and Schiff base derivatives, particularly against challenging Gram-positive pathogens.

Future research in this area should focus on:

  • Expanding the chemical diversity of propanoic acid derivatives through the synthesis of novel analogs.

  • Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives.

  • Optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them towards preclinical and clinical development.

  • Investigating the potential for synergistic effects when combined with existing antibiotics to combat resistance.

By leveraging the principles of medicinal chemistry and a thorough understanding of structure-activity relationships, the scientific community can continue to unlock the full potential of propanoic acid derivatives in the fight against bacterial infections.

References

A Comparative Guide to the Structure-Activity Relationship of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Multifunctional Agents for Anticancer, Antioxidant, and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel therapeutic agents with multifaceted biological activities is a cornerstone of modern drug discovery. The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has recently emerged as a promising framework for the development of such agents. Its synthetic tractability allows for the introduction of diverse chemical moieties, leading to a wide spectrum of biological effects. This guide provides an in-depth comparison of a series of these derivatives, synthesizing data from recent studies to elucidate their structure-activity relationships (SAR) in anticancer, antioxidant, and antimicrobial domains. We will explore the causal links between chemical modifications and biological outcomes, present detailed experimental protocols for validation, and propose a potential mechanism of action, thereby offering a comprehensive resource for researchers in medicinal chemistry and drug development.

The Core Scaffold: A Platform for Diverse Bioactivity

The 3-((4-hydroxyphenyl)amino)propanoic acid core structure is a versatile platform for chemical modification. The key regions for derivatization are the propanoic acid terminus, the amino linker, and the phenyl ring. As we will explore, modifications at these sites have profound impacts on the molecule's interaction with biological targets. Recent research has focused on creating a library of these compounds and screening them for various biological activities, revealing potent, structure-dependent effects.[1][2][3]

Comparative Analysis of Biological Activities

A library of 36 derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has been synthesized and evaluated for anticancer, antioxidant, and antimicrobial properties.[3] The following sections compare the performance of these derivatives and elucidate the structural features that govern their activity.

Anticancer Activity against A549 Non-Small Cell Lung Cancer Cells

The anticancer potential of the derivatives was assessed against the A549 human non-small cell lung cancer cell line. The viability of A549 cells was measured after 24 hours of treatment with a 10 µM concentration of each compound using the MTT assay. Several derivatives demonstrated significant cytotoxicity, with some reducing cell viability by approximately 50%.[3]

Key Structure-Activity Relationship Insights:

  • The Propanoic Acid Terminus: Modification of the carboxylic acid group into hydrazides and subsequently into hydrazones with various aromatic and heterocyclic substituents was a key strategy. This proved crucial for enhancing anticancer activity.

  • Impact of Hydrazone Substituents:

    • Heterocyclic Rings: The introduction of five-membered heterocyclic rings, such as furan and thiophene, was particularly effective. Compound 20 , bearing a 2-furyl substituent, emerged as one of the most promising anticancer agents, reducing A549 cell viability to nearly 50%.[3]

    • Substituted Phenyl Rings: Electron-withdrawing groups on the phenyl ring of the hydrazone moiety, such as a nitro group (NO2), significantly enhanced anticancer activity. Compound 29 (4-NO2 phenyl) was a standout performer, demonstrating potent cytotoxicity.[3]

  • Selectivity: Importantly, the most active anticancer compounds, including 20 , showed favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity for cancer cells.[3]

Table 1: Comparison of Anticancer Activity of Selected Derivatives against A549 Cells

Compound IDKey Structural FeatureA549 Cell Viability (%) at 10 µM
12 5-nitro-2-furyl hydrazone~50
20 2-furyl hydrazone~50
21 2-thienyl hydrazone~50
22 3-thienyl hydrazone~50
29 4-nitrophenyl hydrazone~31.2
DoxorubicinStandard Drug (Control)IC50 ≈ 86.34 nM (24h)
CisplatinStandard Drug (Control)IC50 ≈ 16.48 µM (24h)

Data for derivatives are from Kavaliauskas et al., 2024.[3] IC50 values for standard drugs are from other cited literature for comparative purposes.

Antioxidant Properties: A Correlation with Anticancer Effects?

The antioxidant capacity of the derivatives was evaluated using DPPH radical scavenging, ABTS radical cation scavenging, and ferric reducing antioxidant power (FRAP) assays. A strong correlation was observed between the structural features that promote anticancer activity and those that confer antioxidant potential.

Key Structure-Activity Relationship Insights:

  • The Phenolic Hydroxyl Group: The presence of the 4-hydroxyphenyl moiety is fundamental to the antioxidant activity, acting as a hydrogen donor to neutralize free radicals.

  • Hydrazone Moiety: The extended conjugation provided by the hydrazone structure appears to enhance radical scavenging capabilities.

  • Compound 20 , the 2-furyl derivative, not only showed potent anticancer activity but was also the most effective antioxidant in the DPPH radical scavenging assay.[3] This suggests a potential mechanistic link where the ability to mitigate oxidative stress contributes to the anticancer effect.

Table 2: Comparison of Antioxidant Activity of Selected Derivatives

Compound IDDPPH Scavenging (%) at 10 µMABTS Scavenging (%) at 10 µMFRAP (µM Fe(II)/L) at 10 µM
12 HighHighModerate
20 Very HighVery HighHigh
21 HighHighModerate
22 HighHighModerate
29 ModerateModerateLow
Ascorbic AcidStandard AntioxidantIC50 ≈ 7.89 µg/mL-
TroloxStandard AntioxidantIC50 ≈ 2.34 µg/mL-

Qualitative comparison based on data from Kavaliauskas et al., 2024.[3] IC50 values for standard antioxidants are from other cited literature for comparative purposes.

Antimicrobial and Antifungal Activity

A parallel investigation by the same research group detailed the antimicrobial properties of these derivatives against a panel of multidrug-resistant pathogens.[1][2]

Key Structure-Activity Relationship Insights:

  • Hydrazones with Heterocyclic Substituents: Hydrazone derivatives containing heterocyclic moieties were the most potent and broad-spectrum antimicrobial agents.[1][2]

  • Compounds 14-16 , which are hydrazones with heterocyclic groups, showed significant activity against both ESKAPE group bacteria and drug-resistant Candida species.[1][2]

  • The minimum inhibitory concentrations (MICs) for the most active compounds ranged from 0.5 to 64 µg/mL against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.[1][2]

Table 3: Comparison of Antimicrobial Activity of Selected Derivatives

Compound IDKey Structural FeatureMRSA (MIC, µg/mL)VRE (MIC, µg/mL)C. auris (MIC, µg/mL)
14 Heterocyclic Hydrazone1-80.5-28-64
15 Heterocyclic Hydrazone1-80.5-28-64
16 Heterocyclic Hydrazone1-80.5-28-64

Data from Kavaliauskas et al., 2024.[1][2]

Proposed Mechanism of Action: The Antioxidant-Anticancer Axis

The dual action of the most potent compounds as both anticancer and antioxidant agents suggests a mechanistic link. Cancer cells often exist in a state of high oxidative stress, which can paradoxically promote their proliferation and migration.[4][5][6] The 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, particularly those with strong radical scavenging capabilities, may exert their anticancer effects through the modulation of cellular redox homeostasis.

A plausible mechanism involves the activation of the Nrf2 signaling pathway.[7][8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By scavenging reactive oxygen species (ROS), these derivatives could alleviate oxidative stress, which in turn may trigger Nrf2-mediated transcription of protective enzymes. This can lead to cell cycle arrest and induction of apoptosis in cancer cells that are reliant on a pro-oxidant state for their aggressive phenotype. Furthermore, by reducing ROS levels, these compounds may also inhibit signaling pathways that promote cancer cell migration.[4][10]

G cluster_0 Derivative Action cluster_1 Cellular Environment cluster_2 Cellular Outcomes Derivative 3-((4-hydroxyphenyl)amino) propanoic acid derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS Scavenges Proliferation_Pathways Pro-Proliferation & Migration Pathways Derivative->Proliferation_Pathways Inhibits (indirectly via ROS scavenging) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation ROS->Proliferation_Pathways Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activates transcription Oxidative_Stress Reduced Oxidative Stress Cytoprotective_Genes->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Migration_Inhibition Inhibition of Cell Migration Oxidative_Stress->Cell_Cycle_Arrest

Caption: Proposed mechanism of anticancer action.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed protocols for the key assays are provided below.

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

The synthesis is a multi-step process that begins with the reaction of 4-aminophenol with methyl acrylate or acrylic acid to yield the core propanoic acid or its methyl ester.[1] The ester is then converted to a hydrazide, which serves as a key intermediate. Finally, the hydrazide is condensed with various aldehydes or ketones to produce the target hydrazone derivatives.[1]

G cluster_0 Synthesis Workflow Start 4-Aminophenol + Methyl Acrylate/Acrylic Acid Intermediate1 N-(4-hydroxyphenyl)-β-alanine methyl ester / acid Start->Intermediate1 Reflux Intermediate2 N-(4-hydroxyphenyl)-β-alanine hydrazide Intermediate1->Intermediate2 Hydrazinolysis Final_Product Target Hydrazone Derivatives Intermediate2->Final_Product Aldehyde Aromatic/Heterocyclic Aldehyde or Ketone Aldehyde->Final_Product Condensation

Caption: General synthesis workflow.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing the test compounds at the desired concentrations (e.g., 10 µM) and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Wound Healing Assay for Cell Migration

Principle: This assay assesses cell migration by creating a "wound" or scratch in a confluent cell monolayer and monitoring the rate at which the cells close the gap.

Protocol:

  • Cell Seeding: Grow A549 cells in a 6-well plate to form a confluent monolayer.

  • Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the test compounds or vehicle control.

  • Imaging: Capture images of the wound at time 0 and after 24 hours of incubation.

  • Data Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to act as a free radical scavenger. The stable free radical DPPH has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix the test compound solution with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity relative to a control without the test compound.

Conclusion

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a highly promising platform for the development of novel therapeutic agents with a desirable combination of anticancer, antioxidant, and antimicrobial activities. The structure-activity relationship studies clearly indicate that the introduction of hydrazone moieties with specific heterocyclic and substituted aromatic rings at the propanoic acid terminus is a highly effective strategy for enhancing biological efficacy. The 2-furyl derivative (20 ) and the 4-nitrophenyl derivative (29 ) are particularly noteworthy for their potent, selective anticancer activity against A549 cells, which appears to be mechanistically linked to their strong antioxidant properties. The detailed experimental protocols provided herein offer a robust framework for the further evaluation and optimization of this exciting class of compounds. Future research should focus on in-depth mechanistic studies to fully elucidate the signaling pathways involved and on preclinical in vivo studies to assess the therapeutic potential of the most promising derivatives.

References

A Senior Application Scientist's Guide to Benchmarking New Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents.

This guide provides a comprehensive framework for the rigorous preclinical benchmarking of new imidazole derivatives against existing therapeutic compounds. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3][4][5][6] As novel imidazole derivatives continue to be synthesized, a systematic and robust method for evaluating their potential in comparison to established therapies is paramount.[2][4]

This document is structured to provide not just protocols, but the strategic thinking behind them, ensuring that your benchmarking studies are both scientifically sound and translationally relevant. We will delve into the critical aspects of selecting appropriate comparators, designing robust in vitro and in vivo experiments, and interpreting the data to make informed decisions about the future of your lead compounds.

Strategic Selection of a Comparator Compound

The foundation of any meaningful benchmarking study is the selection of an appropriate existing therapeutic compound. This choice provides the context for interpreting the activity of your novel derivative. The ideal comparator should:

  • Share a Mechanism of Action (MoA): If the hypothesized MoA of your new imidazole derivative is known (e.g., kinase inhibition), the comparator should ideally target the same pathway.[1][2] This allows for a direct comparison of potency and selectivity.

  • Be a Clinically Relevant Standard-of-Care: Selecting a drug that is currently used in the clinic for the target indication provides a high bar for your new compound to meet or exceed.

  • Have a Well-Characterized Profile: The comparator should have extensive publicly available data on its potency, selectivity, pharmacokinetics, and safety profile.

Example: If your new imidazole derivative is designed as a kinase inhibitor for oncology, a relevant comparator could be an FDA-approved kinase inhibitor like Nilotinib or Ponatinib, both of which contain an imidazole moiety.[1]

In Vitro Benchmarking: The First Line of Evidence

In vitro assays are the initial and most crucial step in characterizing a new compound. They provide a rapid and cost-effective way to assess biological activity and guide further development.[7][8]

Target Engagement and Potency

The first question to answer is whether your new derivative interacts with its intended molecular target and with what potency.

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[9]

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated product formed. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the kinase activity is inhibited.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (new imidazole derivative and comparator)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add the kinase and substrate to the wells of the assay plate.

    • Add the diluted test compounds to the wells. Include a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).[9]

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection:

    • Stop the kinase reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.[9]

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11][12][13][14]

Data Presentation:

CompoundTarget KinaseIC50 (nM)
New Imidazole Derivative 1Kinase AExperimental Value
New Imidazole Derivative 2Kinase AExperimental Value
Comparator Drug (e.g., Nilotinib)Kinase ALiterature/Experimental Value
Cellular Activity and Cytotoxicity

Demonstrating that your compound can exert its effect in a cellular context is a critical next step. Cell viability assays are used to determine the concentration of a compound that is cytotoxic to cancer cells.[15][16]

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[15][16][17][18][19] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified by measuring its absorbance.[15][16][17][18][19]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution[15]

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and the comparator drug. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals.[15][16]

    • For XTT assay: Add the XTT labeling mixture to each well and incubate.[15][18]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.[15][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.[12]

Data Presentation:

CompoundCell LineIC50 (µM) after 48h
New Imidazole Derivative 1MCF-7 (Breast Cancer)Experimental Value
New Imidazole Derivative 2MCF-7 (Breast Cancer)Experimental Value
Comparator Drug (e.g., Erlotinib)MCF-7 (Breast Cancer)Literature/Experimental Value[1]

In Vivo Benchmarking: Assessing Efficacy in a Biological System

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole organism.[7][8][20] Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for evaluating anticancer agents.[21][22]

Human Tumor Xenograft Model Protocol

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors.[21][22] The mice are then treated with the test compounds, and the effect on tumor growth is monitored over time.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)[23][24]

  • Human cancer cell line

  • Matrigel (optional, to enhance tumor formation)

  • Test compounds and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[24][25]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, new imidazole derivative, and comparator drug).[25] Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume using calipers every few days.[24]

  • Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.[24][25]

  • Endpoint: At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[24][25]

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%TGI)
Vehicle ControlExperimental ValueN/A
New Imidazole Derivative 1Experimental ValueCalculated Value
Comparator DrugExperimental ValueCalculated Value

Visualizing Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is essential for communicating complex scientific concepts. Graphviz is a powerful tool for generating such diagrams from simple text descriptions.[26][27]

Experimental Workflow for Benchmarking

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies target_assay Target Engagement (e.g., Kinase Assay) cell_assay Cellular Activity (MTT/XTT Assay) target_assay->cell_assay Potent & On-Target? xenograft Human Tumor Xenograft Model cell_assay->xenograft Active in Cells? data_analysis Data Analysis & Decision Making xenograft->data_analysis Efficacious & Safe?

Caption: A high-level overview of the benchmarking workflow.

Simplified Kinase Signaling Pathway

kinase_pathway receptor Receptor kinase_A Kinase A receptor->kinase_A Activates substrate Substrate kinase_A->substrate Phosphorylates response Cellular Response substrate->response inhibitor Imidazole Derivative inhibitor->kinase_A Inhibits

Caption: Inhibition of a signaling pathway by an imidazole derivative.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic benchmarking of new imidazole derivatives. The experimental data generated through these protocols will enable a direct and objective comparison with existing therapeutic compounds, facilitating informed decision-making in the drug discovery process. Remember that each new compound is unique, and these protocols should be adapted and optimized to suit the specific scientific questions being addressed. The ultimate goal is to identify and advance those novel imidazole derivatives with the greatest potential to become the next generation of life-saving medicines.

References

A Senior Application Scientist's Guide to Validating Cell Migration Assays for Anticancer Drug Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cell Migration in Cancer Progression

Cell migration is a fundamental biological process essential for various physiological events, including embryonic development, tissue repair, and immune responses.[1][2] However, in the context of oncology, the migratory capabilities of cancer cells are a sinister hallmark of malignancy, driving tumor invasion and metastasis.[3][4] This process of metastasis, the spread of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. Consequently, the inhibition of cell migration has emerged as a crucial therapeutic strategy in the development of novel anticancer drugs.[4][5]

To identify and validate potent "migrastatics," drugs that specifically inhibit cancer cell migration, robust and reliable in vitro assays are indispensable.[5] This guide provides a comprehensive comparison of commonly employed cell migration assays, offering insights into their validation, application in anticancer drug screening, and the critical parameters that ensure data integrity and reproducibility.

Comparing the Arsenal: A Guide to Cell Migration Assay Selection

The choice of a cell migration assay is a critical decision in the experimental design, contingent on the specific research question, cell type, and desired throughput. Here, we compare the three most widely adopted assay platforms: the Scratch (Wound Healing) Assay, the Transwell (Boyden Chamber) Assay, and the 3D Spheroid-Based Assay.

The Scratch (Wound Healing) Assay: A Test of Collective Migration

The scratch assay is a straightforward and cost-effective method for assessing collective cell migration.[2][6] It involves creating a "wound" or a cell-free gap in a confluent monolayer of cells and monitoring the rate at which the cells collectively migrate to close the gap.[6][7]

Principle: This assay mimics the process of wound healing, where cells at the edge of the wound move in a coordinated manner to repopulate the cleared area.

Advantages:

  • Simplicity and Low Cost: The assay requires basic cell culture equipment, making it accessible to most laboratories.[2][6]

  • Real-time Monitoring: The migration process can be easily visualized and quantified over time using live-cell imaging.[8]

  • High-Throughput Potential: The assay can be adapted to multi-well plates for screening multiple compounds simultaneously.[9][10]

Limitations:

  • Variability in Wound Creation: Manual scratching can lead to inconsistent wound widths, introducing variability in the results.[11][12] Automated wound creation tools can mitigate this issue.[11]

  • Potential for Cell Damage: The act of scratching can damage cells at the wound edge, potentially influencing their migratory behavior.[12][13]

  • Confounding Effects of Proliferation: Cell proliferation can contribute to wound closure, potentially confounding the interpretation of migration data.[2][8] The use of proliferation inhibitors like Mitomycin C is recommended to isolate the effects on migration.[2][8][14]

The Transwell (Boyden Chamber) Assay: Quantifying Chemotaxis

The Transwell assay, also known as the Boyden chamber assay, is a widely used method for quantifying chemotaxis—the directional movement of cells in response to a chemical gradient.[13][15]

Principle: The assay utilizes a two-chamber system separated by a porous membrane.[12] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is then quantified.[12]

Advantages:

  • Quantitative Measurement of Chemotaxis: It provides a direct measure of a cell's response to a specific chemoattractant.[15]

  • Invasion Studies: By coating the membrane with an extracellular matrix (ECM) like Matrigel®, the assay can be adapted to study cell invasion.[16][17]

  • Commercially Available Formats: Standardized inserts are available in various pore sizes and plate formats, facilitating reproducibility.[12]

Limitations:

  • Endpoint Assay: Traditional Transwell assays are typically endpoint assays, providing a snapshot of migration at a single time point.[1] Real-time impedance-based systems offer a kinetic analysis of migration.[18][19][20]

  • Lower Throughput: The assay is generally more labor-intensive and has lower throughput compared to the scratch assay.[16]

  • Optimization Required: Parameters such as pore size, cell seeding density, and chemoattractant concentration need to be carefully optimized for each cell type.[17]

3D Spheroid-Based Assays: Mimicking the Tumor Microenvironment

Three-dimensional (3D) spheroid-based assays have gained prominence as they more accurately recapitulate the in vivo tumor microenvironment compared to traditional 2D cultures.[3][21][22]

Principle: Cancer cells are grown in conditions that promote their aggregation into spheroids. These spheroids are then embedded in or placed on an ECM, and the migration of cells out of the spheroid is monitored.[3][22]

Advantages:

  • Physiological Relevance: 3D spheroids mimic the cell-cell and cell-matrix interactions found in solid tumors, providing a more predictive model for drug screening.[3][22]

  • Assessment of Invasion: These assays are well-suited for studying cancer cell invasion into a surrounding matrix.[23]

  • High-Content Imaging Compatibility: Spheroid migration can be analyzed using high-content imaging systems to extract multiparametric data.[24]

Limitations:

  • Complexity: The generation and handling of spheroids can be more complex and time-consuming than 2D cell culture.

  • Throughput: While 96-well plate-based techniques exist, high-throughput screening can be challenging.[3]

  • Imaging Depth: Imaging migrating cells deep within a 3D matrix can be difficult. Confocal microscopy can improve image resolution in this context.[22]

Table 1: Comparative Analysis of Cell Migration Assays

FeatureScratch AssayTranswell Assay3D Spheroid Assay
Principle Collective cell migration to close a gapChemotactic migration through a porous membraneMigration of cells from a spheroid into a matrix
Primary Measurement Rate of wound closureNumber of migrated cellsArea of cell outgrowth/invasion
Key Advantage Simplicity and high-throughput potentialQuantitative assessment of chemotaxisHigh physiological relevance
Key Limitation Potential for wound variability and cell damageTypically an endpoint assay, lower throughputMore complex and lower throughput
Best Suited For High-throughput screening of collective migrationStudying chemotaxis and invasionIn-depth analysis of invasion in a tumor-like context

Experimental Protocols: A Step-by-Step Guide to Robust Assay Performance

To ensure the generation of reliable and reproducible data, it is imperative to follow standardized and validated protocols.

Protocol 1: Validated Scratch Assay
  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer (95-100%) within 24 hours.[7] Causality: A confluent monolayer is essential to ensure that wound closure is due to migration and not cell proliferation into empty spaces.

  • Proliferation Inhibition (Optional but Recommended): Once confluent, treat cells with a proliferation inhibitor, such as Mitomycin C (e.g., 10 µg/mL for 2 hours), to ensure that wound closure is primarily due to cell migration.[14][25] Causality: This step is crucial to decouple the effects of the test compound on migration versus proliferation.

  • Wound Creation: Create a uniform scratch in the cell monolayer using a sterile pipette tip (e.g., p200) or a dedicated wound-making tool.[7][25] Using a guide can improve consistency.[7] Causality: A consistent wound width is critical for reducing variability between replicates and experiments.

  • Wash and Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[2][25] Add fresh medium containing the test compounds or vehicle control. Causality: Washing removes confounding factors and ensures a clean starting point for migration.

  • Image Acquisition: Capture images of the wounds at time zero (T=0) and at regular intervals (e.g., every 4-6 hours) for 24-48 hours using an automated live-cell imaging system.[25][26] Causality: Time-lapse imaging provides a dynamic view of the migration process and allows for the calculation of migration rates.

  • Data Analysis: Quantify the wound area at each time point using image analysis software. Calculate the rate of wound closure for each condition.[6] Causality: Quantitative analysis provides an objective measure of the effect of the test compounds on cell migration.

Protocol 2: Validated Transwell Migration Assay
  • Insert Preparation: If performing an invasion assay, coat the top of the transwell insert membrane with a thin layer of ECM (e.g., Matrigel®).[16] Allow it to solidify. Causality: The ECM layer acts as a barrier that cells must degrade and penetrate, mimicking in vivo invasion.

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert. Causality: Serum starvation prevents random migration and ensures that movement is directed towards the chemoattractant.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber. Causality: The chemoattractant gradient drives the directional migration of the cells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 12-24 hours) to allow for cell migration. The optimal time will vary depending on the cell type.

  • Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.[16]

  • Quantification: Count the number of migrated cells in several representative fields of view under a microscope.[17] Alternatively, the stain can be eluted and the absorbance measured for a more quantitative readout.[16]

Visualizing the Workflow and Underlying Biology

experimental_workflow

// Nodes GF [label="Growth Factors\n(e.g., EGF, HGF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinases\n(e.g., EGFR, c-MET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Rho [label="Rho GTPases\n(Rho, Rac, Cdc42)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin [label="Actin Cytoskeleton\nRemodeling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration &\nInvasion", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K; RTK -> Ras; PI3K -> Akt; Akt -> mTOR; Ras -> Raf -> MEK -> ERK; RTK -> Rho; PI3K -> Rho; ERK -> Migration; mTOR -> Migration; Rho -> Actin -> Migration; } . Caption: Key signaling pathways regulating cancer cell migration.

Self-Validation: Ensuring Trustworthiness in Your Data

Every cell migration assay must be a self-validating system. This is achieved through the inclusion of appropriate controls:

  • Negative Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) in which the test compounds are dissolved. This establishes the baseline migration rate.

  • Positive Control (Migration Inducer): A known inducer of cell migration for the specific cell type (e.g., a growth factor like EGF or HGF). This confirms that the cells are capable of migrating and the assay is performing as expected.

  • Positive Control (Migration Inhibitor): A well-characterized inhibitor of cell migration (e.g., a ROCK inhibitor like Y-27632 or a PI3K inhibitor like LY294002). This validates the sensitivity of the assay to detect inhibition.

Conclusion: A Pathway to More Predictive Anticancer Drug Discovery

The validation of cell migration assays is a cornerstone of robust anticancer drug screening. By understanding the principles, advantages, and limitations of different assay formats, researchers can select the most appropriate method for their specific needs. Adherence to detailed, validated protocols, including the use of appropriate controls, is paramount for generating trustworthy and reproducible data. As our understanding of the molecular drivers of metastasis deepens, the continued refinement and validation of these assays will be instrumental in the discovery of novel migrastatic agents that have the potential to significantly improve patient outcomes.

References

A Comparative Analysis of Host Strains for 3-Hydroxypropionic Acid (3-HP) Bio-production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 3-HP and the Need for an Optimal Host

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with a wide range of applications, from the production of biodegradable plastics like poly(3-hydroxypropionate) (P-3HP) to serving as a precursor for industrial chemicals such as acrylic acid and 1,3-propanediol (1,3-PDO).[1][2][3] The growing demand for sustainable and bio-based manufacturing has spurred significant research into the microbial synthesis of 3-HP from renewable feedstocks.[2][3]

The economic viability of bio-based 3-HP production is heavily reliant on the performance of the microbial cell factory. Key metrics such as titer, yield, and productivity are directly influenced by the chosen host strain's intrinsic metabolic capabilities, tolerance to 3-HP and its intermediates, and amenability to genetic engineering. This guide provides a comparative analysis of the most prominent host strains, including Escherichia coli, Klebsiella pneumoniae, and Saccharomyces cerevisiae, to aid in the rational selection of a production host.

Metabolic Pathways for 3-HP Biosynthesis

Several metabolic pathways have been engineered in various microbial hosts to produce 3-HP. The choice of pathway is often dictated by the available substrate and the inherent metabolic network of the host organism. The three primary pathways are:

  • Glycerol-Dependent Pathways: Glycerol, a major byproduct of biodiesel production, is an attractive and abundant feedstock for 3-HP synthesis.[2] Two main routes from glycerol have been explored:

    • CoA-Independent Pathway: This two-step pathway involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase, followed by the oxidation of 3-HPA to 3-HP by an aldehyde dehydrogenase (ALDH).[2][4] This is the most widely studied pathway due to its simplicity.[2]

    • CoA-Dependent Pathway: Found naturally in some bacteria like Lactobacillus reuteri, this pathway also begins with the conversion of glycerol to 3-HPA.[1][2] However, 3-HPA is then converted to 3-HP through a series of reactions involving CoA-linked intermediates, catalyzed by enzymes such as propionaldehyde dehydrogenase, phosphotransacylase, and propionate kinase.[1][4]

  • Malonyl-CoA Pathway: This pathway utilizes the central metabolite malonyl-CoA, a key precursor in fatty acid biosynthesis. A bifunctional malonyl-CoA reductase (MCR) catalyzes the two-step reduction of malonyl-CoA to 3-HP.[5] This pathway is advantageous as it can utilize glucose, a common and well-understood carbon source.

  • β-Alanine Pathway: This synthetic route involves the conversion of L-aspartate to β-alanine, which is then transaminated to malonate semialdehyde and subsequently reduced to 3-HP.[6][7] This pathway offers an alternative to the glycerol-dependent routes, avoiding the need for the expensive cofactor vitamin B12.[6][7]


digraph "Glycerol_Dependent_Pathways" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

digraph "Glucose_Dependent_Pathways" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Comparative Analysis of Host Strains

The selection of an appropriate host strain is a critical decision in developing a robust and economically viable 3-HP bioproduction process. This section provides a detailed comparison of the most commonly used microbial chassis.

Escherichia coli

As a well-characterized model organism, E. coli is a popular choice for metabolic engineering due to its rapid growth, well-established genetic tools, and extensive physiological knowledge.

  • Advantages:

    • Genetic Tractability: A vast array of genetic tools and techniques are available for precise genome editing and pathway engineering.

    • Fast Growth Rate: Enables rapid strain development and high volumetric productivity.

    • High Titers Achieved: Through extensive metabolic engineering, high titers of 3-HP have been reported in E. coli. For instance, a titer of 76.2 g/L was achieved from glycerol.[2][8]

  • Disadvantages:

    • Lack of Natural Coenzyme B12 Synthesis: When utilizing the glycerol-dependent pathways, the expensive coenzyme B12 must be supplemented in the medium, increasing production costs.[2][9]

    • Sensitivity to 3-HP and Precursors: E. coli can be sensitive to the toxic intermediate 3-HPA and the final product 3-HP, which can inhibit cell growth and limit achievable titers.[10]

    • By-product Formation: Native metabolic pathways can compete for precursors and redox cofactors, leading to the formation of undesirable by-products such as 1,3-propanediol, acetate, and lactate, which requires further engineering to minimize.[10][11]

Klebsiella pneumoniae

K. pneumoniae is a natural producer of 1,3-propanediol from glycerol and possesses some of the necessary enzymatic machinery for 3-HP production.

  • Advantages:

    • Natural Coenzyme B12 Synthesis: K. pneumoniae can synthesize coenzyme B12 under anaerobic conditions, eliminating the need for external supplementation when using the glycerol pathway.[1][2]

    • Innate Glycerol Metabolism: Possesses a native and efficient pathway for glycerol utilization.

    • Highest Reported Titer: The highest reported titer of 3-HP (110.70 g/L) has been achieved in an engineered K. pneumoniae strain.

  • Disadvantages:

    • Opportunistic Pathogen: Its pathogenic nature raises safety concerns and may require additional containment measures for industrial-scale production.

    • Complex By-product Profile: Similar to E. coli, it produces a range of by-products, including 1,3-propanediol, 2,3-butanediol, and various organic acids, which necessitates extensive metabolic engineering to redirect carbon flux towards 3-HP.[12]

    • Redox Imbalance: Balancing the redox state (NADH/NAD+) can be challenging, especially under aerobic conditions which are often preferred for high cell density cultivation but can inhibit coenzyme B12 synthesis.[9]

Saccharomyces cerevisiae

The yeast S. cerevisiae is a robust and industrially relevant host, widely used in the production of biofuels and biochemicals.

  • Advantages:

    • GRAS Status: Generally Recognized As Safe (GRAS) status simplifies regulatory approval for industrial applications.

    • High Tolerance to Low pH: Its intrinsic tolerance to acidic conditions is a significant advantage, as 3-HP production lowers the pH of the fermentation broth.[9] This reduces the need for costly base addition during fermentation and simplifies downstream processing.[9]

    • Advanced Genetic Tools: A sophisticated toolkit for genetic manipulation, including CRISPR-Cas9, is available for metabolic engineering.

  • Disadvantages:

    • Lower Reported Titers: While significant progress has been made, the reported 3-HP titers in yeast are generally lower than those achieved in bacteria, with the highest reported titer being 71.06 g/L.[13]

    • Compartmentalization of Metabolism: The eukaryotic cell structure, with its distinct organelles, can present challenges and opportunities for pathway engineering. For example, precursor and cofactor availability can differ between the cytosol and mitochondria.

    • Slower Growth Rate: Compared to bacteria, yeast generally has a slower growth rate, which can impact overall process productivity.

Performance Comparison of Host Strains for 3-HP Production

Host StrainPathway(s) EmployedMax Titer (g/L)Max Yield (g/g)Max Productivity (g/L/h)Key AdvantagesKey ChallengesReferences
Escherichia coli Glycerol, Malonyl-CoA, β-Alanine76.20.881.89Rapid growth, advanced genetic toolsCoenzyme B12 requirement, product/precursor toxicity, by-product formation[2][8][10]
Klebsiella pneumoniae Glycerol110.700.54 (g/g glycerol)1.07Natural coenzyme B12 synthesis, efficient glycerol metabolismPathogenic nature, complex by-product profile, redox imbalance[1][14]
Saccharomyces cerevisiae Malonyl-CoA, β-Alanine, Oxaloacetate71.060.14 (C-mol/C-mol glucose)0.71GRAS status, high tolerance to low pHLower titers compared to bacteria, metabolic compartmentalization, slower growth[13][15][16][17]

Experimental Protocols

General Strain Cultivation and Fermentation

Objective: To cultivate engineered microbial strains for 3-HP production in a controlled bioreactor environment.

Materials:

  • Engineered microbial strain (e.g., E. coli, K. pneumoniae, or S. cerevisiae)

  • Appropriate growth medium (e.g., LB, M9 minimal medium, or YPD, supplemented as required)

  • Carbon source (e.g., glycerol or glucose)

  • Bioreactor (e.g., 5 L stirred-tank bioreactor)

  • pH probe, dissolved oxygen (DO) probe

  • Acid (e.g., H₂SO₄) and base (e.g., NH₄OH) for pH control

  • Antifoaming agent

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered strain into a seed culture flask containing the appropriate growth medium and incubate overnight at the optimal temperature and shaking speed.

  • Bioreactor Setup: Sterilize the bioreactor and prepare the fermentation medium. Calibrate the pH and DO probes.

  • Inoculation: Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.1.

  • Fermentation: Maintain the temperature and pH at their optimal setpoints (e.g., 37°C and pH 7.0 for E. coli and K. pneumoniae; 30°C and pH 5.0 for S. cerevisiae). Control the DO level, often through a cascaded agitation and aeration strategy.[8]

  • Fed-Batch Operation: Implement a fed-batch strategy to maintain the carbon source at a growth-limiting concentration, preventing the accumulation of inhibitory by-products and maximizing biomass and product formation.[8]

  • Sampling: Aseptically collect samples at regular intervals for analysis of cell density (OD₆₀₀), substrate consumption, and product formation.


digraph "Fermentation_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

General Fed-Batch Fermentation Workflow.

Analytical Method: Quantification of 3-HP by HPLC

Objective: To accurately measure the concentration of 3-HP and other relevant metabolites in fermentation broth samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector

  • Appropriate HPLC column (e.g., Aminex HPX-87H)

  • Mobile phase (e.g., dilute H₂SO₄)

  • Syringe filters (0.22 µm)

  • 3-HP standard solution of known concentrations

  • Standards for other expected metabolites (e.g., glucose, glycerol, organic acids)

Procedure:

  • Sample Preparation: Centrifuge the collected fermentation samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Calibration Curve: Prepare a series of 3-HP standard solutions of known concentrations and inject them into the HPLC to generate a calibration curve.

  • Sample Analysis: Inject the prepared samples into the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to 3-HP and other metabolites by comparing their retention times and peak areas to those of the standards and the calibration curve.

Conclusion and Future Perspectives

The choice of a host strain for 3-HP bio-production is a multifaceted decision that requires careful consideration of the desired production scale, economic constraints, and the specific metabolic engineering strategy to be employed.

  • E. coli remains a strong candidate for rapid proof-of-concept studies and high-titer production, provided the cost of coenzyme B12 can be mitigated or alternative pathways are utilized.

  • K. pneumoniae holds the record for the highest 3-HP titer, making it a compelling choice for glycerol-based processes, although its pathogenic nature needs to be addressed for widespread industrial adoption.

  • S. cerevisiae offers significant advantages in terms of its robustness, tolerance to low pH, and GRAS status, making it a promising host for large-scale, cost-effective production, despite currently having lower reported titers.

Future research will likely focus on several key areas to advance the bio-production of 3-HP. These include the discovery and engineering of more efficient and robust enzymes, the development of novel synthetic pathways that are independent of expensive cofactors, and the application of systems biology and adaptive laboratory evolution to improve host strain tolerance and productivity.[1][18] By leveraging the unique strengths of each host and applying advanced metabolic engineering strategies, the sustainable and economically competitive bio-production of 3-HP is becoming an increasingly achievable goal.

References

A Comparative Analysis of the Antioxidant Properties of Novel Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of Novel Antioxidants

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through its antioxidant defense systems.[1][2][3] ROS, which are natural byproducts of cellular metabolism, can cause significant damage to lipids, proteins, and nucleic acids when present in excess.[1] This cellular damage is implicated in the pathophysiology of a wide range of human diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1][2][4]

The body possesses an endogenous antioxidant system, but it can be overwhelmed by an overproduction of ROS.[4][5] Therefore, there is a significant therapeutic interest in exogenous antioxidants that can supplement the body's natural defenses. Propanoic acid and its derivatives have emerged as a promising class of compounds with potential antioxidant properties.[6][7] Recent studies have shown that certain derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit both anticancer and antioxidant activities, highlighting the potential of this chemical scaffold in drug development.[6][8]

This guide provides a comprehensive comparison of the antioxidant capacities of two novel propanoic acid derivatives, designated as PAD-01 and PAD-02 , against the well-established standard antioxidants, Ascorbic Acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E). We will delve into the experimental methodologies used for this evaluation, present the comparative data, and discuss the structure-activity relationships that may govern their antioxidant potential.

Mechanism of Antioxidant Action: A Visual Overview

Antioxidants primarily function by neutralizing free radicals through the donation of an electron or a hydrogen atom. This action stabilizes the free radical, preventing it from causing further cellular damage. The general mechanism is depicted in the diagram below.

FR Free Radical (Unstable) SFR Stabilized Radical FR->SFR Donates electron/hydrogen AO Antioxidant (Stable) AOx Oxidized Antioxidant AO->AOx Becomes oxidized

Caption: General mechanism of an antioxidant neutralizing a free radical.

Experimental Design and Protocols

To provide a robust and multi-faceted evaluation of the antioxidant potential of PAD-01 and PAD-02, three widely accepted in vitro assays were employed:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[9][10][11]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This method assesses the capacity of antioxidants to scavenge the pre-formed ABTS radical cation.[12][13]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[14][15][16]

Detailed Experimental Protocols

This protocol is adapted from established methods to quantify the free radical scavenging activity of the test compounds.[9][10]

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH stock solution (0.1 mM in methanol) R1 Add 100 µL of DPPH solution to each well of a 96-well plate P1->R1 P2 Prepare serial dilutions of test compounds and standards R2 Add 100 µL of sample/standard to respective wells P2->R2 R3 Incubate in the dark for 30 minutes at room temperature A1 Measure absorbance at 517 nm R3->A1 A2 Calculate % inhibition A1->A2 A3 Determine IC50 values A2->A3

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Procedure:

  • Preparation of DPPH Solution: A 0.1 mM working solution of DPPH in methanol was prepared fresh and kept in the dark.

  • Sample Preparation: Stock solutions of PAD-01, PAD-02, Ascorbic Acid, and Trolox were prepared in methanol. Serial dilutions were then made to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, 100 µL of the DPPH working solution was added to each well.[10]

    • To the respective wells, 100 µL of the different concentrations of the test compounds and standards were added.[10] A blank well contained 100 µL of methanol.[10]

    • The plate was incubated in the dark at room temperature for 30 minutes.[9]

  • Data Analysis: The absorbance was measured at 517 nm using a microplate reader.[9] The percentage of radical scavenging activity was calculated using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) was determined from a plot of % inhibition against concentration.[10]

This protocol is based on the method's ability to measure the decolorization of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants.[12][17]

Step-by-Step Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS radical cation was generated by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[12] The mixture was allowed to stand in the dark at room temperature for 12-16 hours before use.[12]

  • Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of the test compounds and standards were prepared.

  • Assay Procedure:

    • The ABTS•+ solution was diluted with a suitable solvent to an absorbance of 0.70 (± 0.02) at 734 nm.

    • In a 96-well plate, 190 µL of the diluted ABTS•+ solution was added to each well.

    • 10 µL of the test compounds or standards at various concentrations were added to the wells.

    • The plate was incubated at room temperature for 6 minutes.

  • Data Analysis: The absorbance was measured at 734 nm.[12] The percentage of inhibition was calculated using the same formula as in the DPPH assay. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH, which is monitored by the formation of a blue-colored complex.[16]

Step-by-Step Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent was prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent was warmed to 37°C before use.

  • Sample Preparation: Test compounds and standards were prepared as in the other assays.

  • Assay Procedure:

    • In a 96-well plate, 180 µL of the FRAP reagent was added to each well.

    • 20 µL of the test compounds, standards, or a blank (solvent) were added to the respective wells.

    • The plate was incubated at 37°C for 30 minutes.

  • Data Analysis: The absorbance was measured at 593 nm. A standard curve was prepared using ferrous sulfate (FeSO₄). The antioxidant capacity of the samples was expressed as µM of Fe(II) equivalents.

Comparative Performance Data

The antioxidant activities of the novel propanoic acid derivatives (PAD-01 and PAD-02) were compared with the standard antioxidants, Ascorbic Acid and Trolox. The results are summarized in the tables below.

Table 1: DPPH Radical Scavenging Activity (IC₅₀)

CompoundIC₅₀ (µg/mL)
PAD-01 45.8 ± 2.1
PAD-02 32.5 ± 1.8
Ascorbic Acid15.2 ± 0.9
Trolox22.7 ± 1.3

A lower IC₅₀ value indicates higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (TEAC)

CompoundTEAC (Trolox Equivalents)
PAD-01 0.68 ± 0.04
PAD-02 0.85 ± 0.06
Ascorbic Acid1.05 ± 0.07
Trolox1.00 (by definition)

A higher TEAC value indicates greater antioxidant capacity.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II) Equivalents)
PAD-01 750 ± 42
PAD-02 980 ± 55
Ascorbic Acid1520 ± 80
Trolox1150 ± 65

A higher FRAP value signifies greater reducing power.

Discussion and Structure-Activity Relationship

The experimental data reveals that both novel propanoic acid derivatives, PAD-01 and PAD-02, exhibit significant antioxidant properties, although they are less potent than the standard antioxidants, Ascorbic Acid and Trolox, across all three assays.

Notably, PAD-02 demonstrated consistently higher antioxidant activity than PAD-01 . This suggests that subtle structural modifications between the two derivatives play a crucial role in their radical scavenging and reducing capabilities. The superior performance of PAD-02 could be attributed to a more favorable arrangement of electron-donating groups or a lower steric hindrance around the active phenolic hydroxyl group, which is a common feature in many antioxidant compounds. Further quantum chemical calculations and QSAR (Quantitative Structure-Activity Relationship) studies would be beneficial to elucidate the precise mechanisms underlying these differences.

The choice of multiple assays is critical for a comprehensive assessment of antioxidant capacity, as different assays reflect different mechanisms of antioxidant action. The DPPH and ABTS assays are based on the ability of a compound to scavenge free radicals, while the FRAP assay measures its reducing power. The consistent trend observed for PAD-01 and PAD-02 across these methodologically distinct assays provides strong evidence for their genuine antioxidant potential.

Conclusion and Future Directions

This guide has demonstrated a systematic approach to confirming and comparing the antioxidant properties of novel propanoic acid derivatives. The results indicate that PAD-01 and PAD-02 are promising antioxidant agents, with PAD-02 showing superior activity.

Future research should focus on:

  • In-depth spectroscopic and computational studies to understand the structure-activity relationships.

  • Evaluation of their antioxidant efficacy in cell-based assays to assess their performance in a more biologically relevant environment.

  • Toxicological studies to determine their safety profiles for potential therapeutic applications.

The findings presented here provide a solid foundation for the further development of these novel propanoic acid derivatives as potential therapeutic agents for the management of oxidative stress-related diseases.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Imidazole Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of imidazole compounds is paramount. These heterocyclic moieties are core to numerous active pharmaceutical ingredients (APIs), and their precise measurement is a cornerstone of quality control, pharmacokinetic studies, and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for imidazole analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—grounded in the principles of cross-validation to ensure data integrity and method robustness.

The narrative that follows is built on the foundational principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8] The objective is not merely to present disparate methods but to create a framework for their comparative evaluation, enabling scientists to make informed decisions based on the specific analytical challenge at hand.

The Imperative of Cross-Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] Cross-validation extends this principle, serving as a critical comparison of two or more distinct analytical methods to ensure consistency and reliability of results.[9][10] This is particularly crucial when methods are transferred between laboratories or when a new method is introduced to replace an existing one. The core tenet is to establish a documented and scientifically sound bridge between the analytical outputs.

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation Method_A Develop & Validate Method A (e.g., HPLC) Sample_Set Prepare Homogeneous Sample Set Method_A->Sample_Set Method_B Develop & Validate Method B (e.g., GC-MS) Method_B->Sample_Set Analyze_A Analyze Samples with Method A Sample_Set->Analyze_A Analyze_B Analyze Samples with Method B Sample_Set->Analyze_B Data_Comparison Compare Results (e.g., Statistical Analysis) Analyze_A->Data_Comparison Analyze_B->Data_Comparison Acceptance_Criteria Evaluate Against Pre-defined Criteria Data_Comparison->Acceptance_Criteria Conclusion Draw Conclusion on Method Comparability Acceptance_Criteria->Conclusion

Caption: Generalized workflow for cross-validation of two analytical methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Imidazole Analysis

HPLC is a versatile and widely adopted technique for the separation and quantification of imidazole compounds, particularly in pharmaceutical formulations and biological fluids.[11][12][13] Its broad applicability stems from the ability to analyze a wide range of polar and non-polar compounds.

Causality Behind Experimental Choices in HPLC Method Development

The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity for imidazole-containing analytes. Reversed-phase chromatography, utilizing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, is the most common approach.[12][13][14][15] The choice between a C8 and C18 column often depends on the hydrophobicity of the specific imidazole derivative. A C8 column, being less hydrophobic, may be preferable for more polar imidazoles to reduce retention times.[12][13][15]

The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The buffer's pH is a critical parameter as it influences the ionization state of the imidazole ring, thereby affecting retention.[12][13][15] UV detection is frequently employed due to the presence of chromophores in most imidazole compounds.[11][12][13]

Self-Validating HPLC Protocol for Imidazole Antimycotics

The following is a detailed protocol for the analysis of imidazole antimycotics in a cream formulation, based on established methodologies.[11][14]

1. Sample Preparation:

  • Accurately weigh a portion of the cream equivalent to a known amount of the active pharmaceutical ingredient (API).
  • Disperse the sample in a suitable organic solvent (e.g., methanol).
  • Perform solid-phase extraction (SPE) for sample cleanup if necessary, using a diol sorbent for quantitative drug recovery.[14]

2. HPLC-UV Conditions:

  • Column: Thermo Scientific™ BDS Hypersil™ C8 (5 µm, 250 x 4.6 mm)[12][13][15]
  • Mobile Phase: Methanol: 0.025 M KH2PO4 (70:30, v/v), adjusted to pH 3.20 with ortho-phosphoric acid.[12][13][15]
  • Flow Rate: 1.0 mL/min[11][12][13][15]
  • Detection: UV at 300 nm[11][12][13]
  • Injection Volume: 20 µL

3. Validation Parameters (as per ICH Q2(R1) guidelines): [3][16]

  • Specificity: Analyze a blank cream base to ensure no interfering peaks at the retention time of the analyte.
  • Linearity: Prepare a series of standard solutions of the imidazole compound in the mobile phase and construct a calibration curve by plotting peak area against concentration.
  • Accuracy: Perform recovery studies by spiking a known amount of the standard into the cream base at different concentration levels.
  • Precision:
  • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.
  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, flow rate, column temperature) to assess the method's reliability.

"Sample_Prep" [label="Sample Preparation\n(Weighing, Dispersion, SPE)"]; "HPLC_Injection" [label="HPLC Injection"]; "Separation" [label="Chromatographic Separation\n(C8 Column, Isocratic Elution)"]; "Detection" [label="UV Detection\n(300 nm)"]; "Data_Analysis" [label="Data Analysis\n(Peak Integration, Quantification)"];

"Sample_Prep" -> "HPLC_Injection" -> "Separation" -> "Detection" -> "Data_Analysis"; }

Caption: Workflow for HPLC analysis of imidazole compounds.

Gas Chromatography (GC): A Powerful Tool for Volatile Imidazoles

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a highly sensitive and specific technique for the analysis of volatile and semi-volatile imidazole compounds.[17][18][19] For non-volatile imidazoles, a derivatization step is often required to increase their volatility.

Causality Behind Experimental Choices in GC Method Development

The choice of the capillary column is paramount in GC. A column with a stationary phase like 5% phenyl-methylpolysiloxane is often suitable for the separation of derivatized imidazoles.[11] The injector and detector temperatures are optimized to ensure efficient vaporization of the sample and prevent degradation. Electron ionization (EI) is a common ionization technique in GC-MS, providing reproducible mass spectra for compound identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for targeted analysis.[18]

Self-Validating GC-MS Protocol for Imidazole Analysis

This protocol outlines a general approach for the determination of imidazole compounds in a given matrix, which may require derivatization.[17]

1. Sample Preparation and Derivatization:

  • Extract the imidazole compounds from the sample matrix using a suitable solvent.
  • Perform a cleanup step, such as solid-phase extraction, if necessary.[18]
  • Evaporate the solvent and reconstitute the residue in a derivatization reagent (e.g., isobutyl chloroformate).[17]
  • Heat the mixture to complete the derivatization reaction.
  • Extract the derivatized analytes using a non-polar solvent.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.
  • Column: Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Optimize the temperature gradient to achieve separation of the target analytes.
  • MS System: A mass spectrometer operating in EI mode.
  • Acquisition Mode: Full scan for qualitative analysis and SIM for quantitative analysis.

3. Validation Parameters:

  • The validation parameters are analogous to those for HPLC, with a focus on demonstrating the specificity of the mass spectrometric detection and the efficiency and reproducibility of the derivatization step.

"Sample_Prep" [label="Sample Preparation\n(Extraction, Cleanup)"]; "Derivatization" [label="Derivatization"]; "GC_Injection" [label="GC Injection"]; "Separation" [label="Chromatographic Separation\n(Capillary Column)"]; "MS_Detection" [label="Mass Spectrometric Detection\n(EI, SIM)"]; "Data_Analysis" [label="Data Analysis\n(Mass Spectra Interpretation, Quantification)"];

"Sample_Prep" -> "Derivatization" -> "GC_Injection" -> "Separation" -> "MS_Detection" -> "Data_Analysis"; }

Caption: Workflow for GC-MS analysis of imidazole compounds.

Capillary Electrophoresis (CE): High Efficiency for Charged Imidazoles

Capillary Electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged imidazole compounds.[20][21][22][23] It offers advantages such as high efficiency, short analysis times, and low sample and solvent consumption.[21]

Causality Behind Experimental Choices in CE Method Development

The separation in CE is based on the differential migration of analytes in an electric field. The choice of the background electrolyte (BGE) is crucial and its pH will determine the charge of the imidazole analytes and the magnitude of the electroosmotic flow (EOF). For cationic imidazoles, a low pH BGE is typically used. The applied voltage is another key parameter that affects migration time and separation efficiency.

Self-Validating CE Protocol for Imidazole Determination

The following protocol is based on a method for the determination of imidazole in pharmaceutical drug substances.[20]

1. Sample Preparation:

  • Dissolve the sample in the running buffer or a suitable solvent.
  • Filter the sample through a 0.45 µm filter.

2. CE Conditions:

  • Capillary: Bare fused silica capillary.
  • Background Electrolyte (BGE): Potassium dihydrogen phosphate buffer at pH 4.0.
  • Applied Voltage: 25 kV.
  • Capillary Temperature: 25°C.
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
  • Detection: UV at 210 nm.

3. Validation Parameters:

  • Validation follows the same principles as for HPLC and GC, with particular attention to migration time reproducibility, which can be influenced by the capillary surface and BGE composition.

"Sample_Prep" [label="Sample Preparation\n(Dissolution, Filtration)"]; "CE_Injection" [label="Capillary Electrophoresis Injection"]; "Separation" [label="Electrophoretic Separation\n(Fused Silica Capillary)"]; "Detection" [label="UV Detection\n(210 nm)"]; "Data_Analysis" [label="Data Analysis\n(Electropherogram Interpretation, Quantification)"];

"Sample_Prep" -> "CE_Injection" -> "Separation" -> "Detection" -> "Data_Analysis"; }

Caption: Workflow for CE analysis of imidazole compounds.

Comparative Analysis and Cross-Validation

The choice of the most appropriate analytical technique for imidazole analysis depends on the specific analyte, the sample matrix, and the intended purpose of the analysis. The following table provides a comparative summary of the performance of HPLC, GC-MS, and CE for imidazole analysis, based on data from various studies.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Applicability Broad, for polar and non-polar compounds.[11]Volatile and semi-volatile compounds; derivatization needed for non-volatile compounds.[17]Charged compounds.[20][21]
Specificity Good, can be enhanced with diode-array detection.Excellent, especially in SIM mode.[18]Good, based on migration time.
Sensitivity (LOD) Typically in the µg/mL to ng/mL range.[12][13][15]Can reach pg/mL levels, especially with SIM.[18]Generally in the µg/mL range.[20]
Precision (RSD) Typically <2%.[12][13]Generally <15%.[24]Can be slightly higher than HPLC, often <5%.
Sample Throughput Moderate.Lower, especially if derivatization is required.High.
Cost Moderate.High.Low to moderate.
Robustness Generally high.Can be affected by derivatization efficiency and inlet cleanliness.Can be influenced by capillary surface condition.

For a formal cross-validation, a set of homogeneous samples containing the imidazole analyte of interest should be analyzed using two or more of these validated methods. The results should be statistically compared, for example, using a Student's t-test or analysis of variance (ANOVA), to ensure that there are no significant differences between the methods. The acceptance criteria for the cross-validation should be pre-defined in the validation protocol.

Conclusion

The cross-validation of analytical methods for imidazole compound analysis is a critical exercise to ensure the generation of reliable and reproducible data. HPLC remains the most versatile and widely used technique, offering a good balance of performance characteristics. GC-MS provides unparalleled sensitivity and specificity for volatile compounds or those that can be derivatized. Capillary Electrophoresis is an excellent choice for the rapid and efficient analysis of charged imidazoles.

By understanding the principles of each technique and the rationale behind the experimental choices, and by rigorously applying the principles of method validation and cross-validation as outlined in regulatory guidelines, researchers and drug development professionals can confidently select and implement the most appropriate analytical method for their specific needs, ensuring the quality and integrity of their results.

References

Safety Operating Guide

A Guide to the Proper Disposal of 3-Hydroxy-2-(1-imidazolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Hydroxy-2-(1-imidazolyl)propanoic Acid, ensuring that your laboratory practices remain safe, efficient, and compliant with regulatory standards. The causality behind each procedural step is explained to empower researchers with the knowledge to make informed safety decisions.

Hazard Identification and Initial Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's properties is essential. This compound is a specialized organic compound, and while specific hazard data is limited, its structural components—an imidazole ring and a hydroxypropanoic acid chain—provide a basis for a conservative risk assessment.

The parent compound, imidazole, is known to be corrosive and can cause severe skin and eye damage.[1][2] While this compound itself is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), a cautious approach is warranted.[3] All novel or sparsely studied compounds should be treated as potentially hazardous until comprehensive toxicological data is available.

Table 1: Hazard Assessment Summary

PropertyClassification & GuidanceSource(s)
GHS Classification Not classified as a hazardous substance or mixture.[3]
Inferred Hazards Based on the imidazole moiety, handle as a potential corrosive and irritant.[1][2]
Primary Routes of Exposure Skin contact, eye contact, inhalation of dust.[4][5]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat are mandatory.[1]
Pre-Disposal: Segregation and Personal Protective Equipment (PPE)

The foundation of safe chemical disposal begins before the first drop of waste is generated. Proper segregation and consistent use of PPE are non-negotiable safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A fully-buttoned laboratory coat should be worn to protect against accidental splashes.

Waste Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[6] Waste containing this compound should not be mixed with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7] In particular, keep this waste stream separate from:

  • Strong Oxidizers

  • Acids and Acid Anhydrides

  • Acid Chlorides[1]

Step-by-Step Disposal Protocol

This protocol is designed for small quantities of this compound typically generated in a research and development setting.

Step 1: Consult Your Institutional EHS Department This is the most critical step. Your institution's EHS department is the final authority on chemical waste disposal. They will provide specific guidance based on local, state, and federal regulations and will be aware of the capabilities of their contracted waste management vendors.[8][9]

Step 2: Select an Appropriate Waste Container

  • The container must be chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must have a secure, leak-proof screw-top lid.[7]

  • The container must be in good condition, free from cracks or deterioration.[8]

Step 3: Label the Waste Container Proper labeling is a regulatory requirement and essential for safety. The label must be affixed to the container as soon as the first drop of waste is added.[1] The label should include:

  • The words "Hazardous Waste" (as a best practice, even if the material is not officially classified as such).[10]

  • The full chemical name: "this compound".

  • The approximate concentration and volume.

  • The date accumulation started.

  • The name of the principal investigator or responsible researcher.

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) The SAA is a designated area at or near the point of waste generation and under the control of laboratory personnel.[6][10]

  • The waste container should be kept in secondary containment (such as a plastic tub) to contain any potential leaks.[6]

  • The container must remain closed at all times, except when adding waste.[6]

Step 5: Arrange for Waste Pickup Once the container is full or is no longer being used, follow your institution's procedure to request a waste pickup from the EHS department.[7] Do not dispose of this chemical down the drain or in the regular trash.[11] While not specifically listed as hazardous, many non-hazardous chemicals are prohibited from sink disposal.[6]

Disposal Workflow and Decision Making

The following diagram illustrates the decision-making process for handling chemical waste in a laboratory setting, emphasizing the central role of the institutional EHS department.

G Chemical Waste Disposal Workflow cluster_researcher Researcher's Responsibilities cluster_ehs EHS Department's Role Generate Generate Chemical Waste (e.g., this compound) Assess Assess Hazards (Consult SDS & Literature) Generate->Assess Segregate Segregate Waste (Avoid Incompatibles) Assess->Segregate Consult Consult EHS (Primary Step!) Assess->Consult Containerize Select & Label Container Segregate->Containerize Store Store in SAA (Secondary Containment) Containerize->Store Request Request EHS Pickup Store->Request Pickup Collect Waste from Lab Request->Pickup Transport Transport to Central Area Pickup->Transport Dispose Arrange Final Disposal (e.g., Incineration) Transport->Dispose

Caption: Decision workflow for laboratory chemical waste disposal.

Regulatory Compliance

All chemical waste disposal activities are governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[8] These regulations, including the Resource Conservation and Recovery Act (RCRA), mandate the proper management of chemical waste from its point of generation to its final disposal.[8] Adherence to the protocols outlined in this guide and by your EHS department will ensure your laboratory remains in compliance with these critical regulations.

References

Personal protective equipment for handling 3-Hydroxy-2-(1-imidazolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Complete Safety & Handling Guide: 3-Hydroxy-2-(1-imidazolyl)propanoic Acid

This guide provides a comprehensive operational framework for the safe handling, use, and disposal of this compound. As a molecule combining the functionalities of an imidazole ring, a carboxylic acid, and an alpha-hydroxyl group, its handling requires a nuanced understanding of its potential hazards. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure laboratory safety and experimental integrity.

Hazard Assessment: A Chemically-Informed Approach

The primary hazards are associated with the imidazole moiety, which is known to be corrosive, and the acidic nature of the propanoic acid group.[1][2][3] Structurally similar compounds, such as 3-(1H-imidazol-1-yl)propanoic acid and 3-(1H-Imidazol-2-yl)propanoic acid hydrochloride, are confirmed to cause skin irritation, serious eye damage, and respiratory irritation.[4][5]

Hazard Class Anticipated Risk Based on Chemical Structure Primary Route of Exposure Source of Hazard
Skin Corrosion/Irritation Causes skin irritation, with potential for severe burns upon prolonged contact.[4][5][6][7]Dermal ContactImidazole Ring & Carboxylic Acid Group
Serious Eye Damage Causes serious eye irritation and potentially irreversible damage.[1][4][5][7]Ocular ContactImidazole Ring & Carboxylic Acid Group
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5][6][7]InhalationParticulate Matter/Aerosols
Acute Toxicity (Oral) Harmful if swallowed.[3][4][5]IngestionImidazole Ring

Core PPE Protocol: The 4-Point Barrier System

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory. Each component serves a specific purpose, creating a comprehensive barrier between the researcher and the chemical.

Eye and Face Protection

Standard safety glasses are insufficient. The corrosive potential of this compound necessitates superior protection.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.

  • Best Practice: When handling larger quantities (>1g) or when there is a significant risk of splashing, use a full-face shield in conjunction with chemical splash goggles. This provides a secondary barrier protecting the entire face.[8]

Skin and Body Protection

Protecting the skin from incidental contact is critical to prevent irritation and potential burns.

  • Lab Coat: A flame-retardant laboratory coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

  • Clothing: Wear long pants and closed-toe shoes. No part of the leg or foot should be exposed.

Hand Protection

Hands are the most likely point of direct contact. Glove selection and use are paramount.

  • Glove Type: Chemical-resistant nitrile gloves are the primary recommendation. Always inspect gloves for tears or pinholes before use.[8][9]

  • Glove Technique: For procedures with a higher risk of splash, consider double-gloving. When removing gloves, use a proper technique that avoids touching the outer contaminated surface with bare skin. Contaminated gloves must be disposed of as hazardous waste.[10]

Respiratory Protection

The primary method of respiratory protection is an engineering control.

  • Engineering Control: All handling of solid this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[8]

  • Respiratory PPE: A respirator (e.g., N95) may be required for spill cleanup outside of a fume hood, as dictated by your institution's environmental health and safety (EHS) department.

Workflow for PPE Donning & Doffing

The sequence of putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles & Face Shield d1->d2 d3 3. Gloves d2->d3 Work_Area Perform Work in Fume Hood d3->Work_Area Enter Work Area f1 1. Gloves (Contaminated) f2 2. Goggles & Face Shield f1->f2 f3 3. Lab Coat f2->f3 Wash_Hands Wash Hands Thoroughly f3->Wash_Hands Work_Area->f1 Exit Work Area

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh paper, glassware, solvents) is inside the hood before starting.

  • Weighing: Tare the balance with a weigh boat or paper. Carefully dispense the solid compound using a clean spatula, minimizing the creation of dust. Keep the container sealed when not in use.[5]

  • Dissolution: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing. Use a magnetic stirrer for dissolution where appropriate.

  • Post-Handling: After the procedure, decontaminate any non-disposable equipment that came into contact with the chemical. Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Spill Management: For a small spill inside a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite).[8] Collect the material into a sealed, labeled container for hazardous waste. Do not allow the material to enter drains.[11][12]

Waste Disposal Plan

Due to its hazardous nature, this compound and any materials contaminated with it must be treated as hazardous waste.[2][12]

  • Solid Waste: Collect all waste solid, contaminated weigh paper, and used gloves in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[1][11]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and preserving the integrity of their work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.